1,1-Bis(3-methoxyphenyl)ethanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H18O3 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1,1-bis(3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C16H18O3/c1-16(17,12-6-4-8-14(10-12)18-2)13-7-5-9-15(11-13)19-3/h4-11,17H,1-3H3 |
InChI Key |
CBLCIMMRKZLTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)(C2=CC(=CC=C2)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Bis(3-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 1,1-Bis(3-methoxyphenyl)ethanol, a tertiary alcohol with potential applications in medicinal chemistry and materials science. As a key structural motif, the 1,1-diaryl-ethanol framework is of significant interest to researchers in drug discovery and development. This document outlines the fundamental principles behind its synthesis, a detailed experimental protocol, and a thorough guide to its characterization using modern analytical techniques.
Introduction: The Significance of this compound
This compound is a symmetrical tertiary alcohol. The presence of two methoxy-substituted phenyl rings and a hydroxyl group makes it a versatile intermediate for the synthesis of more complex molecules. The methoxy group can modulate the electronic properties and metabolic stability of derivatives, a feature often exploited in the design of new therapeutic agents. Understanding the efficient synthesis and rigorous characterization of this compound is therefore crucial for its application in further research and development.
Synthesis of this compound: A Grignard Approach
The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (the Grignard reagent) to attack an electrophilic carbonyl carbon.[1][2] In this case, two equivalents of 3-methoxyphenylmagnesium bromide react with an ester, such as methyl acetate or ethyl acetate, to yield the desired tertiary alcohol.[3]
Reaction Mechanism
The reaction proceeds in a two-step nucleophilic addition. The first equivalent of the Grignard reagent attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the alkoxy group to form a ketone (3,3'-dimethoxybenzophenone). A second equivalent of the Grignard reagent then rapidly attacks the newly formed ketone, creating a more stable alkoxide intermediate. Finally, an acidic workup protonates the alkoxide to yield the final product, this compound.
Caption: Mechanism of this compound synthesis.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound. All glassware should be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the Grignard reagent.[3]
Materials:
-
3-Bromoanisole
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyl acetate (or ethyl acetate)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (optional, for initiation)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (2.2 equivalents).
-
Add a small crystal of iodine to the flask to help initiate the reaction.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.
-
In the dropping funnel, prepare a solution of 3-bromoanisole (2.0 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the 3-bromoanisole solution to the flask. The reaction should start spontaneously, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Ester:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of methyl acetate (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the methyl acetate solution dropwise to the cooled Grignard reagent with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and any unreacted Grignard reagent.[4]
-
If a large amount of white precipitate (magnesium salts) forms, a small amount of dilute hydrochloric acid can be added to dissolve it.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification
The crude this compound can be purified by recrystallization or column chromatography.
-
Recrystallization: Suitable solvents for recrystallization include ethanol, or a mixture of hexanes and ethyl acetate.[5][6]
-
Column Chromatography: For more rigorous purification, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is effective.[6]
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[7]
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show the following signals:
| Proton | Approx. Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | 2.0 - 3.0 | Singlet (broad) | 1H |
| Aromatic-H | 6.7 - 7.3 | Multiplet | 8H |
| -OCH₃ | ~3.8 | Singlet | 6H |
| -CH₃ | ~1.9 | Singlet | 3H |
The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.[8][9]
| Carbon | Approx. Chemical Shift (ppm) |
| Quaternary Carbon (C-OH) | 75 - 85 |
| Aromatic Carbons | 110 - 160 |
| Methoxy Carbon (-OCH₃) | ~55 |
| Methyl Carbon (-CH₃) | 25 - 35 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (alcohol) | 3600 - 3200 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-O stretch (alcohol) | 1200 - 1050 |
| C-O-C stretch (ether) | 1300 - 1000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[10][11] For this compound (C₁₇H₂₀O₃), the expected molecular weight is approximately 272.34 g/mol . The mass spectrum will show a molecular ion peak (M⁺) and various fragment ions. Common fragmentation pathways for tertiary alcohols include the loss of a water molecule and cleavage of the carbon-carbon bonds adjacent to the hydroxyl group.[11][12]
Caption: Experimental workflow for synthesis and characterization.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The Grignard reaction offers a reliable and scalable method for its preparation. Thorough characterization using NMR, IR, and mass spectrometry is essential to confirm the identity and purity of the final product. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel organic compounds for various scientific applications.
References
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Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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National Institutes of Health. (2021). 1,2-Diarylethanols—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. Retrieved from [Link]
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Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
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U.S. Department of Commerce. (n.d.). 3-Methoxybenzyl alcohol. Retrieved from [Link]
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Spectroscopic Elucidation of 1,1-Bis(3-methoxyphenyl)ethanol: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1,1-Bis(3-methoxyphenyl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles and comparative analysis of analogous structures to offer a comprehensive characterization of the target molecule.
Introduction
This compound is a tertiary alcohol of interest in synthetic organic chemistry. Its structure, featuring two methoxy-substituted phenyl rings attached to a chiral carbon, presents a unique spectroscopic fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for its unambiguous identification and the assessment of its purity. This guide will delve into the expected spectral features of this compound, grounded in fundamental principles and supported by data from structurally related molecules.
The symmetrical nature of the two 3-methoxyphenyl groups simplifies certain aspects of the NMR spectra, while the tertiary alcohol moiety and the substitution pattern on the aromatic rings give rise to characteristic signals across different spectroscopic techniques.
Molecular Structure and Spectroscopic Overview
The structure of this compound is presented below. The key structural features that will be correlated with the spectroscopic data include the hydroxyl group, the quaternary carbon, the two equivalent 3-methoxyphenyl rings, and the methyl group.
Figure 2: Proposed key fragmentation pathways for this compound in EI-MS.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A relaxation delay of 1-2 seconds and 16-32 scans are typically sufficient.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are necessary due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the spectra using the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet or a Nujol mull can be prepared.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
Conclusion
This technical guide has provided a detailed predictive and comparative analysis of the NMR, IR, and MS spectra of this compound. The presented data and interpretations, grounded in established spectroscopic principles and supported by data from analogous compounds, offer a robust framework for the characterization of this molecule. The symmetrical nature of the compound is a key feature that simplifies the NMR spectra, while the tertiary alcohol and methoxy functional groups give rise to characteristic signals in IR and predictable fragmentation patterns in MS. This guide serves as a valuable resource for scientists engaged in the synthesis and analysis of this and related compounds.
References
-
Royal Society of Chemistry. (2021). Supporting Information. RSC. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
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NIST Chemistry WebBook. (n.d.). 3-Methoxybenzyl alcohol. Retrieved from [Link]
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Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]
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Stanciu, I. (2025). Studying the composition of alcohols using IR spectroscopy. International Journal of Multidisciplinary Research and Development. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). C2H6O CH3CH2OH infrared spectrum of ethanol. Retrieved from [Link]
An In-depth Technical Guide to 1-(3-Methoxyphenyl)ethanol: Properties, Synthesis, and Applications
A Note on Chemical Nomenclature: This guide focuses on the well-documented compound 1-(3-methoxyphenyl)ethanol (CAS No. 23308-82-9) . The initial topic requested, "1,1-Bis(3-methoxyphenyl)ethanol," does not correspond to a readily available chemical entity in scientific literature and may be a misnomer. Given the structural similarity in naming, this guide has been developed to provide a comprehensive and technically accurate resource on the more common and relevant secondary alcohol.
Introduction
1-(3-Methoxyphenyl)ethanol is an aromatic secondary alcohol that serves as a versatile building block in organic synthesis and holds relevance in the pharmaceutical industry. Its structure, featuring a chiral center, a hydroxyl group, and a methoxy-substituted phenyl ring, imparts a unique combination of reactivity and physical properties. This guide, intended for researchers, chemists, and drug development professionals, provides a detailed examination of its physicochemical characteristics, spectroscopic profile, synthesis, and key applications, grounded in established scientific principles and experimental data.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of a compound's fundamental properties are the bedrock of its application in research and development. 1-(3-methoxyphenyl)ethanol is a colorless to pale yellow liquid at room temperature with a mild aroma.[1]
Structural Information
The molecule consists of an ethanol backbone where one of the methyl hydrogens is substituted by a 3-methoxyphenyl group, creating a chiral center at the carbinol carbon.
Caption: Molecular Structure of 1-(3-Methoxyphenyl)ethanol.
Tabulated Physicochemical Data
The following table summarizes the key physical and chemical properties of 1-(3-methoxyphenyl)ethanol.
| Property | Value | Source(s) |
| CAS Number | 23308-82-9 | [1] |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 248.3 °C at 760 mmHg | [1][2] |
| Flash Point | 103.7 °C | [1][2] |
| Density | 1.053 g/cm³ | [1] |
| Refractive Index | 1.521 | [1] |
| LogP | 1.74850 | [1] |
| Purity | Typically >96-98% | [2][3] |
Spectroscopic Analysis and Characterization
Spectroscopic methods are essential for the unambiguous identification and purity assessment of organic compounds. The following section details the characteristic spectral signatures of 1-(3-methoxyphenyl)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.[4][5]
¹H NMR (Proton NMR): The proton NMR spectrum is highly informative for structural confirmation.
-
Aromatic Protons (δ 6.7-7.3 ppm): The four protons on the benzene ring appear as a complex multiplet. The electron-donating methoxy group influences their chemical shifts, with the proton ortho to the carbinol group and the proton between the two substituents showing distinct signals from the others.[4]
-
Carbinol Proton (-CH(OH)-, δ ~4.7-4.8 ppm): This proton, attached to the same carbon as the hydroxyl group, typically appears as a quartet due to coupling with the adjacent methyl protons.[4]
-
Hydroxyl Proton (-OH, δ ~5.2 ppm): The chemical shift of the hydroxyl proton is variable and concentration-dependent. It often appears as a doublet, coupling to the carbinol proton. This signal will exchange with D₂O, causing it to disappear from the spectrum, a key diagnostic test.[4]
-
Methoxy Protons (-OCH₃, δ ~3.8 ppm): The three equivalent protons of the methoxy group appear as a sharp singlet.[4]
-
Methyl Protons (-CH₃, δ ~1.3-1.4 ppm): These three protons appear as a doublet due to coupling with the single carbinol proton.[4]
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.
-
Aromatic Carbons (δ 111-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the methoxy group (C3) is the most deshielded (δ ~159.7 ppm), while the carbon bearing the ethanol substituent (C1) is also significantly downfield (δ ~149.7 ppm). The other four aromatic carbons appear between δ 111 and 130 ppm.[4]
-
Carbinol Carbon (-CH(OH)-, δ ~68.6 ppm): The carbon atom bonded to the hydroxyl group is found in this characteristic region for secondary alcohols.[4]
-
Methoxy Carbon (-OCH₃, δ ~55.3 ppm): The carbon of the methoxy group gives a signal in this typical range.[4]
-
Methyl Carbon (-CH₃, δ ~26.4 ppm): The terminal methyl carbon is the most upfield signal.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch (3600-3200 cm⁻¹): A strong, broad absorption in this region is characteristic of the hydroxyl group's stretching vibration, with the broadening resulting from intermolecular hydrogen bonding.
-
C-H Stretch (Aromatic) (3100-3000 cm⁻¹): Medium to weak absorptions corresponding to the C-H bonds on the benzene ring.
-
C-H Stretch (Aliphatic) (3000-2850 cm⁻¹): Absorptions for the C-H bonds of the methyl and methoxy groups.
-
C=C Stretch (Aromatic) (~1600 cm⁻¹ and ~1450 cm⁻¹): Two or more bands in this region are indicative of the carbon-carbon stretching within the benzene ring.
-
C-O Stretch (1250-1000 cm⁻¹): A strong absorption band is expected in this region, corresponding to the stretching vibrations of the alcohol C-O bond and the aryl ether C-O bond.
Synthesis, Reactivity, and Applications
1-(3-Methoxyphenyl)ethanol is not only a characterizable molecule but also a valuable participant in further chemical transformations.
Synthesis Protocol: Reduction of 3-Methoxyacetophenone
A common and efficient laboratory-scale synthesis involves the reduction of the corresponding ketone, 3-methoxyacetophenone. This transformation is a cornerstone of organic chemistry, converting a carbonyl group into a secondary alcohol.
Caption: Synthetic workflow for 1-(3-Methoxyphenyl)ethanol.
Step-by-Step Methodology:
-
Dissolution: 3-Methoxyacetophenone is dissolved in a suitable protic solvent, typically methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. The choice of a protic solvent is crucial as it participates in the reaction mechanism by protonating the intermediate alkoxide.
-
Cooling: The solution is cooled in an ice bath (0 °C). This is a critical step to control the reaction rate, as the reduction with sodium borohydride (NaBH₄) is exothermic.
-
Reductant Addition: Sodium borohydride is added portion-wise to the stirred solution. Adding the reductant slowly prevents an uncontrolled rise in temperature and ensures a smooth reaction.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which is typically monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of water or dilute acid to destroy any excess NaBH₄. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude alcohol can be purified by silica gel column chromatography.[4]
Key Reactions and Applications
The utility of 1-(3-methoxyphenyl)ethanol stems from its reactive hydroxyl group and its chiral nature.
-
Chiral Resolution and Asymmetric Synthesis: As a racemic mixture, it can be resolved into its individual (R) and (S) enantiomers. This is often achieved through biocatalytic methods or by forming diastereomeric salts with a chiral resolving agent.[6][7] The enantiomerically pure forms are valuable chiral building blocks. For instance, (R)-1-(3-methoxyphenyl)ethanol is a key intermediate in the synthesis of (S)-rivastigmine, a drug used to treat dementia associated with Alzheimer's and Parkinson's diseases.[6]
-
Oxidation: The secondary alcohol can be oxidized back to the ketone, 3-methoxyacetophenone, or under specific conditions, to other products. It is used as a reactant in the chemoselective preparation of aryl aldehydes and ketones via TEMPO-copper(II) catalyzed oxidation.[8]
-
Pharmaceutical Impurity: It is recognized as "Rivastigmine EP Impurity G," highlighting its importance in the quality control and analysis of the final drug product.[8]
-
Catalyst Development: The molecule serves as a reactant for preparing 2,3-dihydroimidazo[1,2-a]pyridines, which function as enantioselective acyl transfer catalysts—a critical application for producing other chiral alcohols.[8]
Safety and Handling
As a laboratory chemical, 1-(3-methoxyphenyl)ethanol must be handled with appropriate precautions.
-
Hazard Statements: It is classified as harmful if swallowed (H302) and may cause skin (H315), eye (H319), and respiratory irritation (H335).[2][3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection during handling.[3]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature or refrigerated (4°C) for long-term stability.[2][3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
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-
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-
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-
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-
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- 15. (1R)-1-(3-METHOXYPHENYL)ETHANOL | 120523-12-8 [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. (1S)-1-(3-methoxyphenyl)ethanol | SCBT - Santa Cruz Biotechnology [scbt.com]
- 18. spectrabase.com [spectrabase.com]
- 19. 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 13C NMR spectrum [chemicalbook.com]
Technical Guide: Precision Synthesis of 1,1-Diaryl-1-ethanols via Grignard Reagents
Executive Summary
The 1,1-diaryl-1-ethanol motif is a critical pharmacophore in medicinal chemistry, serving as the structural core for numerous antihistamines (e.g., Clemastine analogs), agrochemicals, and functional materials. While the Grignard reaction is a textbook transformation, the synthesis of sterically crowded tertiary alcohols often suffers from competitive side reactions—primarily enolization and reduction—that degrade yield and purity.
This guide provides a rigorous, field-validated protocol for the synthesis of 1,1-diaryl-1-ethanols. Unlike standard academic procedures, this workflow prioritizes the suppression of non-nucleophilic pathways through kinetic control and solvent modulation, ensuring high fidelity in drug development applications.
Part 1: Mechanistic Foundation & Strategic Route Selection
The Nucleophilic vs. Basicity Conflict
The formation of 1,1-diaryl-1-ethanols involves the attack of an aryl Grignard reagent (
-
Pathway A (Desired): Nucleophilic attack at the carbonyl carbon (Burgi-Dunitz trajectory) forms the magnesium alkoxide.
-
Pathway B (Enolization): Abstraction of an
-proton from the ketone forms an enolate. Upon acidic workup, this regenerates the starting ketone, often mistaken for "unreacted" material. -
Pathway C (Reduction): If the Grignard reagent has
-hydrogens (not applicable to PhMgBr but relevant for alkyl variants), hydride transfer can reduce the ketone to a secondary alcohol.
Route Selection Strategy
For the synthesis of asymmetric 1,1-diaryl-1-ethanols (where
| Route | Precursors | Pros | Cons |
| A | Preferred. Allows introduction of complex aryl rings late-stage. | Requires strict temp control to prevent enolization of the acetophenone. | |
| B | Avoids enolization (no | Synthesis of asymmetric benzophenones is often more chemically demanding than acetophenones. | |
| C | Efficient for symmetric diaryl products ( | Cannot synthesize asymmetric targets; requires 2+ equivalents of Grignard. |
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the critical divergence points for side reactions.
Figure 1: Mechanistic bifurcation between nucleophilic addition (green) and enolization (red).
Part 2: Detailed Experimental Protocol
Target Synthesis: 1-(4-Chlorophenyl)-1-phenylethanol Rationale: This asymmetric synthesis demonstrates the coupling of an electron-deficient aryl halide with a standard ketone, a common scenario in medicinal chemistry.
Reagents & Equipment
-
Magnesium Turnings (1.2 equiv): Must be fresh.
-
4-Chlorobromobenzene (1.1 equiv): The halide precursor.
-
Acetophenone (1.0 equiv): The electrophile.
-
Solvent: Anhydrous THF (Tetrahydrofuran) or Diethyl Ether (
).-
Note: THF promotes faster Grignard formation but can increase Wurtz coupling side products compared to
.
-
-
Quench: Saturated aqueous Ammonium Chloride (
).
Step-by-Step Methodology
Step 1: Activation and Grignard Formation
-
Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Add magnesium turnings.[1][2]
-
Activation: Add a single crystal of iodine (
) and heat gently with a heat gun until iodine vapor sublimes, etching the MgO passivation layer. -
Initiation: Add 10% of the 4-chlorobromobenzene solution (in anhydrous THF). Wait for turbidity and exotherm (solvent reflux).
-
Troubleshooting: If no initiation occurs after 5 minutes, add 0.1 mL of DIBAL-H or use a sonic bath.
-
-
Propagation: Add the remaining halide dropwise to maintain a gentle reflux. Stir for 1 hour post-addition to ensure complete consumption of Mg.
Step 2: Nucleophilic Addition (The Critical Step)
-
Cooling: Cool the Grignard solution to 0°C using an ice bath.
-
Why: Lower temperatures favor the kinetic nucleophilic addition over the thermodynamic enolization pathway.
-
-
Addition: Dissolve acetophenone in anhydrous THF. Add this solution dropwise via cannula or syringe pump over 30 minutes.
-
Equilibration: Allow the mixture to warm to room temperature naturally and stir for 2–4 hours. Monitor via TLC (Target
usually lower than ketone).
Step 3: Quenching and Workup[3]
-
Hydrolysis: Cool the mixture back to 0°C.
-
The "Soft" Quench: Add saturated
dropwise.[3]-
Critical: Do NOT use
or . Strong acids will instantly dehydrate the tertiary alcohol to the alkene (1,1-diarylethylene).
-
-
Extraction: Decant the organic layer. Dissolve magnesium salts in the aqueous layer with minimal water, then extract
with Ethyl Acetate. -
Drying: Dry combined organics over
(Sodium Sulfate).
Part 3: Troubleshooting & Optimization (The "Schlenk" Factor)
The Schlenk Equilibrium governs the reactivity of Grignard reagents in solution:
In THF, the equilibrium shifts towards
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Recovered Starting Material | Enolization occurred (Grignard acted as base).[3][6] | Lower addition temp (-78°C); Use Cerium(III) Chloride ( |
| Alkene Product Detected | Acidic dehydration during workup. | Switch to |
| Biphenyl Impurity | Wurtz Coupling ( | Dilute reaction; Add halide slower; Switch solvent to |
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical decision gate at initiation.
References
-
Mechanism of Grignard Addition
-
Side Reactions & Enolization
-
Schlenk Equilibrium & Solvent Effects
-
Pharmaceutical Relevance (1,1-diaryl motifs)
-
Workup Protocols
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. homework.study.com [homework.study.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. reddit.com [reddit.com]
- 14. (PDF) How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH 3 MgCl in Tetrahydrofuran [academia.edu]
- 15. Chiral 1,1-diaryl compounds as important pharmacophores - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
The Fulcrum of Molecular Design: A Technical Guide to the Applications of Tertiary Diaryl Ethanols in Organic Chemistry
Abstract
Tertiary diaryl ethanols, a class of tertiary alcohols characterized by a hydroxyl-bearing carbon connected to a methyl group and two aryl moieties, represent a pivotal structural motif in modern organic chemistry. Their unique combination of steric hindrance and electronic properties confers a distinct reactivity profile that has been strategically exploited in fields ranging from medicinal chemistry to polymer science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, key transformations, and diverse applications of these versatile compounds. We will delve into the mechanistic underpinnings of their formation and reactivity, present detailed experimental protocols, and explore their role as critical intermediates in the synthesis of complex molecules, with a particular focus on their impact on drug discovery and development.
Introduction: The Strategic Importance of the Tertiary Diaryl Ethanol Scaffold
The tertiary alcohol is a recurring feature in pharmaceuticals and bioactive molecules. Its incorporation, particularly in the form of a tertiary diaryl ethanol, offers significant advantages in drug design. A primary benefit is the enhancement of metabolic stability.[1] Unlike primary and secondary alcohols, which are susceptible to oxidation to aldehydes/carboxylic acids and ketones, respectively, the tertiary alcohol moiety is resistant to oxidative metabolism.[1] This increased stability can lead to improved pharmacokinetic profiles, including longer half-life and better oral bioavailability. The steric bulk provided by the two aryl groups can further shield the hydroxyl group from enzymatic degradation, such as glucuronidation.[1]
Beyond metabolic stability, the diaryl motif itself is a well-established pharmacophore found in a multitude of biologically active compounds, including selective estrogen receptor modulators (SERMs) and cyclooxygenase-2 (COX-2) inhibitors.[2][3] The ability to readily synthesize and modify the aryl groups of tertiary diaryl ethanols allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
This guide will illuminate the synthetic pathways to these valuable compounds, their characteristic chemical transformations, and their burgeoning applications that underscore their significance as a cornerstone in the synthetic chemist's toolkit.
Synthesis of Tertiary Diaryl Ethanols: The Grignard Reaction as the Workhorse
The most prevalent and versatile method for the synthesis of tertiary diaryl ethanols is the Grignard reaction.[4] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone or an ester.[5]
Synthesis from Aryl Ketones
The reaction of an aryl ketone, such as acetophenone, with an aryl magnesium halide (e.g., phenylmagnesium bromide) provides a direct route to unsymmetrical tertiary diaryl ethanols.[4] The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone, followed by an acidic workup to protonate the resulting alkoxide.
Diagram 1: Synthesis of 1,1-Diphenylethanol from Acetophenone
Sources
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen synthesis - chemicalbook [chemicalbook.com]
- 4. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation [frontiersin.org]
Structure elucidation of 1,1-Bis(3-methoxyphenyl)ethanol
Technical Guide: Structure Elucidation of 1,1-Bis(3-methoxyphenyl)ethanol
Executive Summary
This technical guide details the structural elucidation of This compound (CAS: N/A for specific isomer, generic class diarylalkanols). As a tertiary diaryl carbinol, this molecule presents specific challenges in symmetry determination and substituent localization (distinguishing meta vs. ortho/para positioning).
This guide is designed for medicinal chemists and analytical scientists. It moves beyond basic spectral assignment to explain the causality of the signals—why the molecule behaves as it does under magnetic and photonic interrogation—and establishes a self-validating analytical workflow.
Synthetic Context & Retrosynthetic Logic
To elucidate a structure with high confidence, one must understand its origin. The presence of a tertiary alcohol with two identical aryl rings strongly suggests a Grignard addition or Organolithium reaction.
-
Precursor A: 3-Methoxyphenylmagnesium bromide (Grignard Reagent).
-
Precursor B: Ethyl Acetate (0.5 eq) or Acetyl Chloride.
-
Alternative: Reaction of 3-Methoxyacetophenone with 3-Methoxyphenylmagnesium bromide.
Knowing this pathway creates a "bias check" for the analyst: we expect a molecule with
Analytical Workflow
The following diagram outlines the logical flow from crude isolation to definitive structural confirmation.
Figure 1: Step-by-step analytical workflow for structural confirmation.
Mass Spectrometry (MS): The Stability Test
Theoretical Molecular Weight: 258.31 Da (
Tertiary alcohols are notorious for weak molecular ion (
-
Primary Signal (
): 258 m/z (Likely weak or absent). -
Diagnostic Fragment 1 (
): 240 m/z. Loss of . This is often the highest mass peak observed. The resulting carbocation is stabilized by resonance from the two aryl rings. -
Diagnostic Fragment 2 (
): 243 m/z. Loss of the methyl group ( ). -
Base Peak Candidate: The benzoyl cation analog or the stabilized diaryl cation (
) formed after losing both OH and the methyl group is less likely than the simple dehydration product.
Protocol: Use ESI (Electrospray Ionization) in positive mode with ammonium adducts (
Infrared Spectroscopy (FT-IR)
IR provides a quick "Go/No-Go" on the functional groups.
| Frequency ( | Vibration Mode | Structural Insight |
| 3300–3450 | O-H Stretch (Broad) | Confirms tertiary alcohol. Broadness indicates H-bonding. |
| 2835, 2940 | C-H Stretch ( | Methyl group (C-H) and Methoxy (O-Me) C-H stretches. |
| 1600, 1585 | C=C Aromatic Stretch | Typical "breathing" modes of the benzene rings. |
| 1250, 1040 | C-O Stretch | Strong bands. 1250 = Aryl-Alkyl ether (Ar-O-C). 1040 = Alkyl-O-C. |
Nuclear Magnetic Resonance (NMR)
This is the definitive tool. The molecule possesses a plane of symmetry passing through the C1-Methyl bond and the OH group, making the two aryl rings chemically equivalent.
A. Proton NMR ( H NMR) - 400 MHz in
Key Feature: You will see signals for one aryl ring integrating for double the expected proton count (e.g., 2H instead of 1H per position), proving the "Bis" nature.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Logic |
| 1.95 | Singlet (s) | 3H | Methyl (C2) | Attached to quaternary C1. Upfield due to shielding, but deshielded by OH/Aryl. |
| 2.40 | Broad Singlet | 1H | -OH | Exchangeable. Shift varies with concentration/solvent.[1] |
| 3.78 | Singlet (s) | 6H | Methoxy (-OCH3) | Two equivalent methoxy groups. Characteristic shift for Ar-OMe. |
| 6.78 | Doublet of Doublets (dd) | 2H | Ar-H (Pos 4 or 6) | Ortho to OMe, Para to Bridge. Shielded by OMe resonance. |
| 6.95 | Doublet (d) | 2H | Ar-H (Pos 6 or 4) | Ortho to Bridge, Para to OMe. |
| 7.05 | Narrow Singlet/Triplet | 2H | Ar-H (Pos 2) | The "isolated" proton between the Bridge and OMe. |
| 7.22 | Triplet (t) | 2H | Ar-H (Pos 5) | Meta to both substituents. Least shielded. |
The "Meta" Proof: A para-substituted ring (e.g., 1,1-bis(4-methoxyphenyl)ethanol) would show a classic AA'BB' system (two tall doublets). The 3-methoxy (meta) substitution pattern produces a complex 4-spin system (ABCD), often appearing as a singlet (H2), two doublets (H4, H6), and a triplet (H5). Observation of the H2 singlet (approx) and H5 triplet is the "fingerprint" for meta-substitution.
B. Carbon NMR ( C NMR)
Due to symmetry, we expect only 9 unique carbon signals despite the molecule having 16 carbons.
-
Aliphatic Zone:
-
30.5 ppm: Methyl (
). -
55.2 ppm: Methoxy (
). -
75.8 ppm: Quaternary Carbinol (
). Critical for proving tertiary alcohol.
-
30.5 ppm: Methyl (
-
Aromatic Zone:
- 112.0 ppm: Ar-C2 (Ortho to OMe).
- 113.5 ppm: Ar-C4 (Ortho to OMe).
- 118.0 ppm: Ar-C6 (Ortho to Bridge).
- 129.0 ppm: Ar-C5 (Meta).
- 148.5 ppm: Ar-C1 (Ipso to Bridge - Quaternary).
- 159.5 ppm: Ar-C3 (Ipso to OMe - Quaternary).
Advanced Validation: HMBC Connectivity
To finalize the structure without X-ray crystallography, Heteronuclear Multiple Bond Correlation (HMBC) is required.
-
Experiment:
HMBC. -
Target Correlation: Look for the Methyl protons (
1.95) showing a long-range coupling to the Quaternary Aromatic Carbon ( 148.5). -
Result: This confirms the methyl group and the aryl rings are attached to the same central carbon, ruling out rearranged isomers.
Figure 2: HMBC correlations confirming the attachment of the methyl group to the diaryl center.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Source for additivity rules in NMR).
-
National Institute of Standards and Technology (NIST). Mass Spectral Library. (Reference for fragmentation patterns of tertiary alcohols).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on spin system analysis).
Sources
Methodological & Application
Protocol for the synthesis of 1,1-Bis(3-methoxyphenyl)ethanol using Grignard reagents
Application Note: High-Fidelity Synthesis of 1,1-Bis(3-methoxyphenyl)ethanol via Grignard Double Addition
Executive Summary
This application note details the optimized protocol for synthesizing this compound, a tertiary alcohol scaffold relevant to medicinal chemistry and materials science. The method utilizes a "double addition" Grignard strategy, reacting two equivalents of 3-methoxyphenylmagnesium bromide with one equivalent of ethyl acetate.
Unlike standard textbook descriptions, this guide focuses on the process causality —explaining why specific controls (temperature, stoichiometry, quenching pH) are critical to preventing common failure modes such as incomplete conversion (stopping at the ketone) or acid-catalyzed dehydration (formation of the alkene).
Mechanistic Insight & Reaction Pathway
The synthesis relies on the varying electrophilicity of the carbonyl center.[1] The Grignard reagent (nucleophile) attacks the ester to form a tetrahedral intermediate, which collapses to eject the ethoxide leaving group, generating a ketone (3-methoxyacetophenone).
Critical Insight: The intermediate ketone is more electrophilic than the starting ester.[1] Therefore, the second equivalent of Grignard reacts immediately. Isolation of the intermediate ketone is not possible under these conditions; the reaction must be driven to the tertiary alcohol.
Figure 1: Sequential addition mechanism. Note that the Ketone intermediate is transient and reacts faster than the starting Ester.
Experimental Design & Stoichiometry
To ensure complete conversion, a slight excess of the Grignard reagent is employed (2.2 to 2.5 equivalents).
Table 1: Reagent Loading
| Reagent | MW ( g/mol ) | Equivalents | Role |
| 3-Bromoanisole | 187.03 | 2.4 | Grignard Precursor |
| Magnesium Turnings | 24.31 | 2.6 | Metal Source (Excess) |
| Ethyl Acetate | 88.11 | 1.0 | Electrophile (Limiting) |
| THF (Anhydrous) | 72.11 | Solvent | 0.5 M Concentration |
| Iodine ( | 253.8 | Catalytic | Surface Activator |
Detailed Protocol
Phase A: Preparation of 3-Methoxyphenylmagnesium Bromide
Pre-requisite: All glassware must be flame-dried or oven-dried (120°C) and cooled under a stream of Nitrogen (
-
Activation: Place Mg turnings (2.6 eq) in a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Add a single crystal of Iodine.[2]
-
Expert Note: The Iodine acts as a radical initiator and cleans the Mg oxide layer.
-
-
Initiation: Add just enough anhydrous THF to cover the Mg. Add 5-10% of the total 3-Bromoanisole volume directly to the Mg.
-
Visual Check: Gentle heating (heat gun) may be required. Initiation is confirmed by the disappearance of the iodine color (brown
clear/cloudy) and the onset of spontaneous boiling (exotherm).[3]
-
-
Propagation: Dilute the remaining 3-Bromoanisole with THF. Add this solution dropwise over 30–45 minutes.
-
Control: Maintain a gentle reflux driven by the reaction's own exotherm. If the reflux stops, pause addition and gently heat.
-
-
Completion: After addition, reflux externally (oil bath) for 1 hour to ensure full consumption of the aryl halide. The solution should be a dark, cloudy grey/brown.
Phase B: The Double Addition
-
Cooling: Cool the Grignard solution to 0°C (ice/water bath).
-
Reasoning: Low temperature prevents side reactions (e.g., polymerization) during the initial exothermic quench of the ester.
-
-
Ester Addition: Dilute Ethyl Acetate (1.0 eq) in equal volumes of THF. Add this solution dropwise to the cold Grignard reagent.[4][5]
-
Observation: The viscosity will increase significantly as the magnesium alkoxide aggregates form.
-
-
Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours.
-
Validation: TLC should show the disappearance of the intermediate ketone (if visible) and the starting ester.
-
Phase C: Controlled Quenching (The "Safety Valve")
Critical Step: Do NOT use HCl or
-
Hydrolysis: Cool the mixture back to 0°C. Slowly add saturated aqueous Ammonium Chloride (
) .-
Why
? Tertiary alcohols are highly prone to acid-catalyzed dehydration (E1 mechanism) to form alkenes (styrene derivatives). (pH ~5) is acidic enough to protonate the alkoxide ( ) to the alcohol ( ) but too weak to catalyze the elimination.
-
-
Workup: Decant the organic layer.[2] Dissolve sticky Mg salts with a minimum amount of water if necessary, but avoid strong acidification. Extract aqueous layer with Ethyl Acetate (3x).
-
Drying: Dry combined organics over
(Sodium Sulfate), filter, and concentrate in vacuo.
Purification & Analysis
The crude product is often an oil that may crystallize upon standing or scratching, depending on purity.
-
Primary Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (SiO2).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5
80:20). -
Elution Order: Non-polar biphenyl (homocoupling impurity) elutes first, followed by unreacted ketone (if any), then the target alcohol.
-
-
Alternative (if solid): Recrystallization from hot Hexanes/Ether.
Workflow Diagram:
Figure 2: Operational workflow emphasizing the critical temperature transitions and quenching logic.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction Initiation | Mg surface oxidized or wet solvent. | Add more |
| Wurtz Coupling (Biphenyls) | Localized heating or fast addition.[6] | Dilute the aryl bromide further; slow down the addition rate to control exotherm. |
| Low Yield (Ketone present) | Insufficient Grignard or moisture. | Ensure >2.2 eq of Grignard. Re-dry THF over molecular sieves. |
| Alkene Formation | Acidic workup too harsh. | Strictly use |
References
-
Preparation of Grignard Reagents: Organic Syntheses, Coll. Vol. 1, p. 550 (1941); Vol. 3, p. 200 (1923). (Standard protocols for phenylmagnesium bromide analogs).
-
Grignard Addition to Esters (Mechanism): Master Organic Chemistry, "Reaction of Grignard Reagents with Esters."
-
Quenching Protocols for Tertiary Alcohols: BenchChem Technical Support, "Effective Quenching Methods for Grignard Reactions." (Highlighting NH4Cl usage).
-
Synthesis of 1-(3-methoxyphenyl)ethanol (Analogous Purification): Royal Society of Chemistry, Supporting Information for Asymmetric Hydrogenation. (Provides NMR/TLC data for the mono-analog).
Sources
Detailed experimental procedure for Grignard reaction with methyl acetate and 3-methoxyphenylmagnesium bromide
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of the tertiary alcohol 1,1-bis(3-methoxyphenyl)ethanol. The procedure involves the formation of a Grignard reagent, 3-methoxyphenylmagnesium bromide, from 3-bromoanisole and magnesium, followed by its reaction with methyl acetate. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering not just a step-by-step protocol but also the underlying chemical principles, safety considerations, and troubleshooting advice to ensure a successful and reproducible experiment.
Introduction and Scientific Principle
The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile methods for forming carbon-carbon bonds in organic synthesis.[1][2] Grignard reagents (organomagnesium halides, RMgX) act as potent carbon-based nucleophiles, readily attacking electrophilic carbon centers such as those in carbonyl compounds.[2][3]
The reaction of a Grignard reagent with an ester is a classic method for preparing tertiary alcohols where at least two of the alkyl or aryl substituents are identical.[4][5] This transformation is distinct from the reaction with aldehydes or ketones because it consumes two equivalents of the Grignard reagent for every one equivalent of the ester.[6][7] The reaction proceeds via a two-stage mechanism: an initial nucleophilic acyl substitution to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent in a nucleophilic addition reaction to yield the tertiary alcohol upon acidic workup.[8][9][10]
This protocol details the synthesis of this compound, a tertiary alcohol, by reacting methyl acetate with two equivalents of 3-methoxyphenylmagnesium bromide.
Reaction Mechanism
The reaction proceeds through the following key steps:
-
First Nucleophilic Attack: The first equivalent of the Grignard reagent, 3-methoxyphenylmagnesium bromide, adds to the electrophilic carbonyl carbon of methyl acetate. This breaks the C=O pi bond and forms a tetrahedral intermediate.[6][9][11]
-
Elimination to Form a Ketone: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating the methoxide ion (⁻OCH₃) as a leaving group. This step results in the formation of an intermediate ketone, 3-methoxyacetophenone.[4][11][12]
-
Second Nucleophilic Attack: The newly formed ketone is more reactive than the starting ester towards the Grignard reagent.[6] Therefore, it is rapidly attacked by a second equivalent of 3-methoxyphenylmagnesium bromide, leading to a new tetrahedral intermediate, a magnesium alkoxide salt.[9][11]
-
Protonation (Work-up): The reaction is quenched with a mild acid source (e.g., aqueous ammonium chloride solution). This protonates the magnesium alkoxide to yield the final tertiary alcohol product, this compound, and water-soluble magnesium salts.[11][13]
Caption: Mechanism of Grignard reaction with an ester.
Materials, Reagents, and Equipment
Reagent List
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.110 | 2.2 |
| 3-Bromoanisole | C₇H₇BrO | 187.04 | 18.7 g | 0.100 | 2.0 |
| Methyl Acetate | C₃H₆O₂ | 74.08 | 3.70 g | 0.050 | 1.0 |
| Iodine | I₂ | 253.81 | 1-2 small crystals | Catalytic | - |
| Anhydrous THF | C₄H₈O | - | ~150 mL | - | - |
| Sat. aq. NH₄Cl | NH₄Cl | - | ~100 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | - | ~150 mL | - | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - | - |
Equipment List
-
Round-bottom flasks (250 mL and 500 mL), three-necked
-
Reflux condenser
-
Pressure-equalizing dropping funnel (125 mL)
-
Glass stopper and septum
-
Magnetic stirrer and stir bars
-
Heating mantle with controller
-
Inert gas (Nitrogen or Argon) line with bubbler
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column)
Detailed Experimental Protocol
The success of a Grignard reaction is critically dependent on maintaining strictly anhydrous (water-free) conditions.[1][14][15] The Grignard reagent is a strong base and will be destroyed by even trace amounts of water.[12][16][17]
Caption: Overall experimental workflow.
Part A: Preparation of 3-methoxyphenylmagnesium Bromide
-
Glassware Preparation: All glassware must be scrupulously cleaned and dried in an oven at >120 °C for several hours or flame-dried under a vacuum or a stream of dry nitrogen immediately before use.[18][19]
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a nitrogen/argon inlet and bubbler), a pressure-equalizing dropping funnel, and a glass stopper.
-
Reagent Charging: Place the magnesium turnings (2.67 g, 0.110 mol) into the reaction flask. Add one or two small crystals of iodine. The iodine helps to activate the magnesium surface.[2][11]
-
Initiation: In the dropping funnel, prepare a solution of 3-bromoanisole (18.7 g, 0.100 mol) in 50 mL of anhydrous THF. Add ~5-10 mL of this solution to the magnesium turnings.
-
Reaction: The reaction should initiate, which is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight warming of the flask. If the reaction does not start, gentle warming with a heating mantle may be required. Once initiated, the reaction is exothermic and should sustain a gentle reflux.[1]
-
Addition: Once the reaction is self-sustaining, add the remaining 3-bromoanisole solution dropwise from the funnel at a rate that maintains a steady but controllable reflux. This controlled addition is crucial to prevent a runaway reaction.[20] The total addition should take approximately 30-45 minutes.
-
Completion: After the addition is complete, gently heat the mixture at reflux for an additional 30 minutes to ensure all the magnesium has reacted. The resulting solution should be a cloudy, grayish-brown color. Allow the Grignard reagent to cool to room temperature.
Part B: Reaction with Methyl Acetate
-
Ester Solution: Prepare a solution of methyl acetate (3.70 g, 0.050 mol) in 25 mL of anhydrous THF in a separate dry flask.
-
Cooling: Cool the freshly prepared Grignard reagent in the reaction flask to 0 °C using an ice-water bath.[11]
-
Addition: Transfer the methyl acetate solution to the dropping funnel and add it dropwise to the stirred, cooled Grignard reagent over 20-30 minutes. The addition is exothermic and maintaining a low temperature is important to minimize side reactions.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour to ensure the reaction goes to completion.
Part C: Aqueous Work-up and Isolation
-
Quenching: Prepare a beaker containing ~100 g of crushed ice and 100 mL of saturated aqueous ammonium chloride solution. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/ammonium chloride slurry. Using saturated ammonium chloride provides a mildly acidic quench suitable for tertiary alcohols that may be sensitive to elimination under strongly acidic conditions.[13]
-
Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Add ~75 mL of diethyl ether and shake well, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Wash the remaining organic layer with 50 mL of water, followed by 50 mL of brine (saturated NaCl solution) to aid in breaking any emulsions and removing residual water.[13]
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Decant or filter the dried solution away from the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Part D: Purification
The crude this compound can be purified by either column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure tertiary alcohol.[13][21]
Safety and Hazard Analysis
Grignard reactions present several significant hazards that must be managed with appropriate engineering controls and personal protective equipment.[18][22]
| Hazard | Cause | Mitigation Measures |
| Fire | Anhydrous ether solvents (THF, diethyl ether) are extremely flammable. The reaction is exothermic and can lead to boiling of the solvent.[18][20] | Conduct the reaction in a chemical fume hood. Keep flammable solvents away from ignition sources. Do not use a heating mantle for uncontrolled heating.[18] Have an ice bath ready to cool the reaction if it becomes too vigorous. |
| Runaway Reaction | The reaction is highly exothermic, especially during initiation and addition. Rapid addition of reagents can cause the reaction to accelerate uncontrollably.[18][20] | Add the alkyl halide and ester solutions slowly and dropwise. Use an ice bath to moderate the temperature. Ensure the reaction flask is of adequate size.[20] |
| Reactivity | Grignard reagents react violently with water, releasing flammable hydrogen gas.[14][22] They are also air-sensitive. | Use anhydrous reagents and glassware.[14] Perform the reaction under an inert atmosphere (N₂ or Ar). Quench the reaction slowly and carefully. |
| Chemical Exposure | 3-Bromoanisole is an irritant. Iodine is corrosive.[22] Solvents can be harmful upon inhalation or skin contact. | Wear appropriate PPE: safety goggles, a cotton lab coat, and nitrile gloves.[20] Handle all chemicals within a fume hood. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution |
| Reaction fails to initiate. | - Wet glassware or reagents.[18]- Inactive magnesium surface (oxide layer).[2] | - Ensure all glassware is rigorously dried and use anhydrous solvents.- Add a fresh crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.[9] Gently warm the flask. |
| Low yield of product. | - Incomplete reaction.- Grignard reagent destroyed by moisture.[15]- Side reactions (e.g., Wurtz coupling).[1]- Product loss during work-up.[13] | - Ensure sufficient reaction time and/or gentle heating.- Re-check for anhydrous conditions.- Control addition rate and temperature.- Perform multiple extractions of the aqueous layer. |
| Persistent emulsion during extraction. | Formation of fine magnesium salt precipitates.[13] | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Filter the entire mixture through a pad of Celite. |
| Biphenyl-type impurity observed. | Homocoupling of the Grignard reagent (3,3'-dimethoxybiphenyl). This is a common side reaction.[2][13] | This nonpolar byproduct can usually be separated from the more polar tertiary alcohol product by column chromatography. |
References
- Department of Chemistry, University of Massachusetts Boston. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.
- American Chemical Society. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary.
-
Oreate AI. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-methoxyphenylmagnesium bromide. Retrieved from [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]
-
PSIBERG. (2021, October 10). Why must Grignard reactions be anhydrous? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
-
Funny Ehs info (YouTube Channel). (2024, June 7). Grignard reaction safety. Retrieved from [Link]
-
Brainly. (2023, March 28). Why must Grignard reactions be anhydrous? Retrieved from [Link]
- Jasperse, J. (n.d.). Grignard Reaction.
-
Chemistry LibreTexts. (2022, September 24). Chemistry of Esters. Retrieved from [Link]
-
Oreate AI Blog. (2026, February 19). Unlocking Grignard Reactions: Predicting the Major Products. Retrieved from [Link]
-
Quora. (2018, January 5). Why is anhydrous ether used in preparation of the Grignard reagent? Retrieved from [Link]
-
Shaalaa.com. (2017, October 5). Explain why Grignard reagents should be prepared under anhydrous conditions? Retrieved from [Link]
- University of California, Irvine. (n.d.). The Grignard Reaction.
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
OUPUniversities (YouTube Channel). (2013, March 27). Esters and Grignard reagent. Retrieved from [Link]
-
ResearchGate. (2024, April 22). How to purify tertiary alcohol? Retrieved from [Link]
-
Journal of Chemical Education. (2007, March 1). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols. Retrieved from [Link]
- University of California, Irvine. (n.d.). 25. The Grignard Reaction.
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. adichemistry.com [adichemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 7. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. community.wvu.edu [community.wvu.edu]
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- 12. community.wvu.edu [community.wvu.edu]
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- 21. pubs.acs.org [pubs.acs.org]
- 22. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 1,1-Bis(3-methoxyphenyl)ethanol as a Synthetic Building Block
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword:
This document addresses the application of 1,1-Bis(3-methoxyphenyl)ethanol as a building block in multi-step synthesis. It is critical to inform the user that a thorough search of the scientific literature and chemical databases reveals a significant lack of specific documentation, including a dedicated CAS number, for this compound. This suggests that it is not a commonly available or widely utilized building block.
Therefore, this guide will take a two-pronged approach rooted in established principles of organic chemistry. Firstly, we will propose a robust and logical synthetic route for the in-situ or batch preparation of this compound, as a researcher would need to synthesize it first. Secondly, we will discuss its potential applications as a tertiary alcohol building block based on its structure and the known reactivity of analogous compounds. The protocols provided are based on well-established, general methodologies for the synthesis of tertiary alcohols.
Part 1: Proposed Synthesis of this compound
The most direct and classical approach to synthesizing a tertiary alcohol such as this compound is through a Grignard reaction.[1][2][3][4] This powerful carbon-carbon bond-forming reaction involves the nucleophilic attack of an organomagnesium halide on a carbonyl compound.[4] Two plausible Grignard routes are presented below.
Synthetic Pathway A: Grignard Reagent from 3-Bromoanisole with a Ketone
This is the more convergent approach, where 3-methoxyphenylmagnesium bromide is reacted with 3'-methoxyacetophenone.
DOT Diagram of Synthetic Pathway A
Caption: Proposed synthesis of this compound via Grignard reaction.
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol details the preparation of the Grignard reagent followed by its reaction with a ketone.
Safety Precautions:
-
Grignard reagents are highly reactive, flammable, and extremely sensitive to moisture and air.[3]
-
All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[3]
-
Anhydrous solvents are essential. Diethyl ether or tetrahydrofuran (THF) are common choices, with THF being preferable due to its higher boiling point and better solvating properties for the Grignard reagent. Both are highly flammable.[3]
-
The formation of the Grignard reagent is exothermic; an ice-water bath must be on hand for temperature control.[3]
-
Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Notes |
| Magnesium turnings | 24.31 | 0.052 | 1.26 g | Activate by grinding or with a crystal of iodine. |
| 3-Bromoanisole | 187.04 | 0.050 | 9.35 g (6.28 mL) | Must be anhydrous. |
| 3'-Methoxyacetophenone | 150.17 | 0.045 | 6.76 g (5.98 mL) | Must be anhydrous. |
| Anhydrous Tetrahydrofuran (THF) | - | - | ~100 mL | Distilled from sodium/benzophenone or from a commercial source. |
| Iodine | 253.81 | - | 1-2 small crystals | For magnesium activation. |
| Saturated aqueous NH₄Cl | - | - | ~50 mL | For quenching the reaction. |
| Diethyl ether or Ethyl acetate | - | - | As needed | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | For drying the organic layer. |
Experimental Procedure:
Part A: Preparation of 3-Methoxyphenylmagnesium Bromide
-
Set up a three-necked round-bottom flask equipped with a reflux condenser (topped with a nitrogen/argon inlet), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Place the magnesium turnings and a small crystal of iodine into the flask. Gently warm the flask with a heat gun under a stream of inert gas until violet iodine vapors are observed, which helps to activate the magnesium surface. Allow the flask to cool.
-
Add ~20 mL of anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of 3-bromoanisole (9.35 g) in 30 mL of anhydrous THF.
-
Add a small portion (~5 mL) of the 3-bromoanisole solution to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a slight increase in temperature. The solution may also turn cloudy or grayish. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux. Use an ice-water bath to control the reaction if it becomes too vigorous.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with 3'-Methoxyacetophenone
-
Cool the freshly prepared Grignard solution in an ice-water bath.
-
Dissolve 3'-methoxyacetophenone (6.76 g) in 50 mL of anhydrous THF and add this solution to the dropping funnel.
-
Add the ketone solution dropwise to the stirred, cooled Grignard reagent. Maintain the reaction temperature below 10°C during the addition. A precipitate (the magnesium alkoxide salt) will likely form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part C: Workup and Purification
-
Cool the reaction mixture again in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~50 mL). This will hydrolyze the alkoxide and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, this compound, can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization if it is a solid.
Part 2: Potential Applications in Multi-Step Synthesis
As a tertiary alcohol, this compound is a potential building block for several classes of molecules. The presence of two electron-donating methoxy groups on the phenyl rings can influence the reactivity and properties of its derivatives.
DOT Diagram of Potential Reactions
Caption: Potential synthetic transformations of this compound.
-
Synthesis of Substituted Alkenes:
-
Reaction: Acid-catalyzed dehydration.
-
Rationale: Tertiary alcohols readily undergo elimination reactions in the presence of strong acids (like H₂SO₄ or H₃PO₄) and heat to form alkenes. In this case, dehydration would yield 1,1-bis(3-methoxyphenyl)ethene. This product could be a monomer for polymerization or a precursor for other functionalizations of the double bond.
-
-
Formation of Tertiary Alkyl Halides:
-
Reaction: Nucleophilic substitution with hydrohalic acids (e.g., HBr, HCl).
-
Rationale: The tertiary benzylic alcohol can be converted to the corresponding tertiary alkyl halide. The reaction likely proceeds through a stable tertiary carbocation intermediate, facilitated by the electron-donating methoxy groups. These halides are useful for subsequent nucleophilic substitution or elimination reactions.
-
-
Precursor to Biologically Active Scaffolds:
-
Rationale: The bis(methoxyphenyl) motif is present in some biologically active molecules. For instance, the structurally related compound 1-(3-Methoxyphenyl)ethanol is noted as an impurity in the synthesis of Rivastigmine, a drug used for treating Alzheimer's disease.[5][6] While no direct applications of this compound are documented, its core structure could serve as a starting point for the synthesis of novel analogs of pharmacologically relevant compounds. The methoxy groups can also be demethylated to phenols, providing another site for functionalization.
-
Conclusion
While this compound is not a readily available building block, it can be synthesized through a standard Grignard protocol. Its structure as a tertiary alcohol with two methoxy-substituted phenyl rings makes it a potentially interesting, albeit unexplored, intermediate for the synthesis of complex alkenes, alkyl halides, and as a scaffold for medicinal chemistry exploration. The protocols and applications outlined here provide a foundational guide for researchers interested in exploring the chemistry of this specific molecule. All experimental work should be preceded by a thorough risk assessment.
References
-
Utah Tech University. Addition of a Grignard to a Ketone. [Link]
-
LookChem. Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL. [Link]
-
University of California, Davis. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]
-
Study.com. Grignard reagents undergo a general and very useful reaction with ketones. [Link]
Sources
Use of 1,1-Bis(3-methoxyphenyl)ethanol in the synthesis of complex organic molecules
Application Note: Strategic Utilization of 1,1-Bis(3-methoxyphenyl)ethanol in Complex Scaffold Synthesis
Abstract
This compound is a tertiary benzylic alcohol that serves as a critical "lynchpin" intermediate in organic synthesis. Unlike its para-substituted analogs (used extensively in colorimetric assays), the meta-substitution pattern of this molecule offers unique steric and electronic properties. This guide details the protocols for its synthesis, purification, and subsequent transformation into complex organic architectures, specifically focusing on living anionic polymerization capping and cationic cascade cyclizations to form indane cores.
Introduction: The "Gateway" Concept
This compound is rarely the end-product; it is a gateway molecule. Its utility stems from the lability of the tertiary hydroxyl group, which allows access to two distinct reactive species:
-
The Stable Carbocation: Stabilized by two electron-rich anisyl rings, enabling Friedel-Crafts alkylations.
-
The 1,1-Diarylethylene (DPE) Derivative: Formed via dehydration, this olefin is a cornerstone in polymer chemistry for end-capping and in diversity-oriented synthesis for building indene scaffolds.
The meta-methoxy placement is strategic: it directs electrophilic aromatic substitution to the para position (relative to the methoxy) or ortho (between the alkyl and methoxy), preventing the symmetry-driven crystallization issues often seen with para-isomers and increasing solubility in organic media.
Synthesis & Purification Protocol
Objective: Synthesize high-purity (>98%) this compound suitable for catalytic applications.
Reagents:
-
3-Bromoanisole (CAS: 2398-37-0)
-
Magnesium turnings (Grignard grade)
-
Ethyl Acetate (Anhydrous) or 3-Methoxyacetophenone
-
THF (Anhydrous, inhibitor-free)
-
Ammonium Chloride (sat. aq.)
Step-by-Step Methodology:
-
Grignard Formation:
-
Activate 1.2 eq. Magnesium turnings in dry THF under Argon.
-
Add 3-Bromoanisole (1.2 eq.) dropwise. Maintain a gentle reflux.
-
Critical Check: If initiation is slow, add a crystal of Iodine. The solution should turn turbid grey/brown.
-
-
Nucleophilic Addition (The "Double Addition" Route):
-
Note: Using Ethyl Acetate (0.45 eq.) allows the addition of two aryl groups to the carbonyl center in one pot, which is more atom-economical than using a ketone precursor if the symmetrical diaryl is desired.
-
Cool the Grignard solution to 0°C.
-
Add Ethyl Acetate dropwise. The first equivalent forms the ketone (transiently), which immediately reacts with the second equivalent of Grignard.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
-
Quench & Isolation:
-
Cool to 0°C. Quench slowly with sat.
. -
Caution: Do not use HCl for quenching. Strong acid will cause premature dehydration to the alkene.
-
Extract with Diethyl Ether (3x). Wash combined organics with Brine.
-
Dry over
and concentrate in vacuo at <40°C.
-
-
Purification:
-
Recrystallize from Hexane/Ethanol (9:1).
-
Target: White to off-white crystals.
-
QC: 1H NMR should show the characteristic methyl singlet (~1.9 ppm) and the hydroxyl proton (exchangeable).
-
The Dehydration Gateway: Accessing the Reactive Olefin
To utilize this molecule in polymerization or cyclization, it must often be converted to 1,1-bis(3-methoxyphenyl)ethylene .
Protocol:
-
Dissolve the ethanol in Toluene.
-
Add catalytic p-Toluenesulfonic acid (pTSA) (1 mol%).
-
Reflux with a Dean-Stark trap to remove water azeotropically.
-
Endpoint: TLC shows disappearance of the polar alcohol spot and appearance of a high-Rf non-polar spot.
-
Neutralize with
, wash, and distill.
Application A: Living Anionic Polymerization (Functional Capping)
The 3-methoxy-DPE derivative is a premier "capping agent" for living polymer chains (e.g., Poly(styrene)lithium).
Mechanism:
Unlike styrene, 1,1-diarylethylenes cannot homopolymerize due to steric hindrance at the
Workflow:
-
Initiation: Sec-BuLi + Styrene
Living PS-Li chain. -
Capping: Add 1.5 eq. of 1,1-bis(3-methoxyphenyl)ethylene .
-
Observation: The solution color shifts from orange (styryl anion) to deep red (diphenylalkyl anion).
-
-
Functionalization: The new steric bulk prevents aggregation. You can now add a reactive electrophile (e.g., Ethylene Oxide,
, or chlorosilanes) to functionalize the chain end with high fidelity.
Data Summary: Capping Efficiency
| Precursor | Capping Agent | Color Change | Aggregation State | Functionalization Yield |
| Poly(styryl)Li | Styrene | None (Propagation) | Dimeric/Tetrameric | N/A (Continues) |
| Poly(styryl)Li | 1,1-Bis(3-methoxyphenyl)ethylene | Orange | Monomeric (Steric) | >98% |
Application B: Acid-Mediated Cationic Cascade (Indane Synthesis)
This application utilizes the ethanol directly (or the alkene) to synthesize complex indane cores, which are scaffolds for GPCR ligands.
Protocol:
-
Substrate: 1,1-Bis(3-methoxyphenyl)ethylene (prepared via dehydration).
-
Catalyst:
or Triflic Acid (5 mol%). -
Solvent:
, 0°C. -
Reaction: The acid generates a carbocation which attacks a second molecule of alkene.
-
Cyclization: The resulting dimer undergoes intramolecular Friedel-Crafts alkylation.
-
Product: 1,1,3-tris(3-methoxyphenyl)-3-methylindane.
Note: The meta-methoxy groups activate the ring at specific positions, directing the cyclization to form the 5-membered ring efficiently.
Visualizing the Synthetic Logic
The following diagram illustrates the divergent pathways available from the parent alcohol.
Caption: Divergent synthetic pathways: The alcohol serves as the stable precursor to the alkene, which acts as a switch between polymer functionalization and small-molecule cyclization.
References
-
Grignard Synthesis & General Reactivity
- Bunnelle, W. H., et al. "Synthesis of 1-Phenylethanol: A Grignard Reaction." University of Missouri.
-
(General Grignard methodology adapted for bis-aryl systems).
-
Dehydration Mechanisms
- ChemGuide. "The Dehydration of Ethanol and Secondary Alcohols."
-
(Foundational mechanism for acid-catalyzed dehydration).
-
Anionic Polymerization & DPE Chemistry
-
Quirk, R. P. "Applications of 1,1-diphenylethylene chemistry in anionic synthesis of polymers with controlled structures." Advances in Polymer Science, 2000, 153, 67-162.[1]
-
-
Indene/Indane Synthesis via Cationic Cyclization
-
Substituent Effects in Hydrogenation/Functionalization
-
"Asymmetric hydrogenation of 1,1-diarylethylenes."[3] Nature Communications/PMC.
-
Sources
A Guide to the Analytical Quantification of Aromatic Alcohols: A Case Study on 1-(3-Methoxyphenyl)ethanol
A Note on the Analyte: The request specified analytical methods for "1,1-Bis(3-methoxyphenyl)ethanol." A thorough review of the scientific literature indicates that this specific tertiary alcohol is not a commonly synthesized or analyzed compound. However, the structurally related secondary alcohol, 1-(3-methoxyphenyl)ethanol , is a well-documented chemical entity, notably as a process impurity in the synthesis of the pharmaceutical agent Rivastigmine.[1]
This guide, therefore, focuses on providing detailed analytical methods for the quantification of 1-(3-methoxyphenyl)ethanol . The principles and protocols detailed herein can serve as a robust framework for researchers and drug development professionals. Additionally, a concluding section will briefly discuss a general strategy for developing methods for novel tertiary alcohols like the originally requested compound.
Introduction to 1-(3-Methoxyphenyl)ethanol
1-(3-Methoxyphenyl)ethanol (CAS No. 23308-82-9) is an aromatic alcohol with a molecular weight of 152.19 g/mol .[1][2][3] Its presence, even in trace amounts, can be critical in the manufacturing of active pharmaceutical ingredients (APIs), where stringent purity requirements are paramount. Accurate and precise quantification is therefore essential for quality control, process optimization, and regulatory compliance in the pharmaceutical industry.
This document outlines two primary analytical techniques for the quantification of 1-(3-methoxyphenyl)ethanol: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of many aromatic alcohols.[4][5][6] A reversed-phase HPLC method is presented here, which separates compounds based on their hydrophobicity.
Principle of the Method
The sample is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used to elute the analytes. 1-(3-Methoxyphenyl)ethanol, being moderately polar, will be retained on the column and then eluted. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration standard, using a UV detector.
Experimental Protocol
2.2.1. Materials and Reagents
-
1-(3-Methoxyphenyl)ethanol reference standard (Purity ≥ 97%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (optional, for mobile phase modification)
-
Sample containing 1-(3-Methoxyphenyl)ethanol
2.2.2. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 219 nm |
| Run Time | 10 minutes |
2.2.4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-(3-methoxyphenyl)ethanol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing 1-(3-methoxyphenyl)ethanol in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
2.2.5. Analysis Workflow
Caption: HPLC analysis workflow for 1-(3-methoxyphenyl)ethanol.
Data Analysis and Validation
-
Linearity: A calibration curve should be constructed by plotting the peak area versus the concentration of the working standard solutions. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy: Determined by the recovery of spiked samples. The recovery should be within 98-102%.
-
Precision: Assessed by the relative standard deviation (RSD) of replicate injections. The RSD should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[7][8][9][10] It provides both quantitative data and structural information, confirming the identity of the analyte.
Principle of the Method
The sample is injected into a heated inlet, where it is vaporized. The gaseous analytes are then separated in a capillary column based on their boiling points and interaction with the stationary phase. The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, providing a unique mass spectrum for each compound. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Experimental Protocol
3.2.1. Materials and Reagents
-
1-(3-Methoxyphenyl)ethanol reference standard (Purity ≥ 97%)
-
Dichloromethane (GC grade) or other suitable solvent
-
Internal Standard (e.g., 1-phenyl-1-propanol)
-
Anhydrous sodium sulfate
-
Sample containing 1-(3-methoxyphenyl)ethanol
3.2.2. Instrumentation
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
3.2.3. GC-MS Conditions
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 80 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion | m/z 137 |
| Qualifier Ions | m/z 109, 77 |
3.2.4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using dichloromethane as the solvent.
-
Working Standard Solutions: Prepare a series of working standards containing the analyte and a fixed concentration of the internal standard in dichloromethane.
-
Sample Preparation: Dissolve the sample in dichloromethane to an appropriate concentration. Add the internal standard. If the sample contains water, pass it through a small column of anhydrous sodium sulfate.
3.2.5. Analysis Workflow
Caption: GC-MS analysis workflow for 1-(3-methoxyphenyl)ethanol.
Data Analysis and Validation
Validation parameters are similar to those for HPLC, with the addition of confirming the identity of the analyte by comparing the ratio of qualifier ions to the quantification ion with that of a reference standard.
Method Selection and Considerations
| Feature | HPLC-UV | GC-MS |
| Sensitivity | Good | Excellent |
| Specificity | Moderate (based on retention time) | Excellent (based on retention time and mass spectrum) |
| Sample Prep | Simple (dissolve and filter) | May require drying or extraction |
| Instrumentation | Widely available in analytical labs | More specialized, higher cost |
| Best For | Routine QC, higher concentration samples | Trace analysis, confirmation of identity |
A Note on the Analysis of this compound
Should a researcher have a genuine sample of the tertiary alcohol This compound , the analytical principles outlined above would still apply. However, specific considerations for a novel tertiary alcohol would include:
-
GC-MS Analysis: Tertiary alcohols can be prone to dehydration in the hot GC injector.[11][12] This would result in the formation of an alkene, leading to inaccurate quantification. A lower injector temperature or derivatization to a more stable compound (e.g., silylation) might be necessary.
-
HPLC Analysis: This would likely be the more robust method, as it avoids high temperatures. Method development would involve screening different mobile phase compositions and column types to achieve optimal separation from any impurities.
-
Structure Confirmation: For a novel compound, initial characterization using techniques like Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry would be essential to confirm its structure before developing a quantitative method.[13]
References
-
DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. – Creation and validation of the analytical method. LabRulez GCMS. [Link]
-
HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. [Link]
-
HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography. [Link]
-
14.7: Determining Alcohol Classifications in the Lab - alternate reactions. (2020, May 30). Chemistry LibreTexts. [Link]
-
Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL. LookChem. [Link]
-
Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Molnar Institute. [Link]
-
Gas Chromatography with Time-of-Flight Mass Spectrometry for Aroma Profiling. LECO Corporation. [Link]
-
Identification of Tertiary Alcohols. Unacademy. [Link]
-
Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. (2015, March 30). Journal of Agricultural and Food Chemistry. [Link]
-
A SINGLE COLUMN CHIROPTICAL HPLC BATCH ANALYSIS OF TEN AROMATIC ALCOHOLS. (2019, July 25). Journal of the Chilean Chemical Society. [Link]
-
Determination of aromatic alcohols in beer using the solid phase extraction (SPE) followed by gas chromatography - mass spectrometry (GC-MS). Part II. (2025, December 23). ResearchGate. [Link]
-
Aromatic Characterisation of Moscato Giallo by GC-MS/MS and Validation of Stable Isotopic Ratio Analysis of the Major Volatile Compounds. (2024, June 16). MDPI. [Link]
-
Identification of alcohols.pdf. [Link]
-
Separation of Benzyl alcohol on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]
-
Test for Alcohols. (2025, June 23). Save My Exams. [Link]
-
(+-)-1-(3-Methoxyphenyl)ethanol. PubChem. [Link]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Scale-up Synthesis of 1,1-Bis(3-methoxyphenyl)ethanol for Laboratory Use
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of 1,1-Bis(3-methoxyphenyl)ethanol, a key intermediate in various research and development applications. The described protocol is designed for laboratory use, focusing on a robust and reproducible Grignard reaction between 3-methoxyphenylmagnesium bromide and methyl acetate. This document details the reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety considerations, and presents a thorough characterization of the final product. The causality behind experimental choices is explained to empower researchers with the knowledge to adapt and troubleshoot the synthesis.
Introduction
This compound is a tertiary alcohol that serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring two methoxy-substituted phenyl rings attached to a tertiary alcohol, imparts specific electronic and steric properties that are desirable in various molecular scaffolds. While numerous methods exist for the synthesis of tertiary alcohols, the Grignar reaction remains a cornerstone of carbon-carbon bond formation due to its efficiency and broad applicability.[1][2]
This guide focuses on the reaction of 3-methoxyphenylmagnesium bromide with methyl acetate, a cost-effective and readily available starting material. The reaction proceeds via a double addition of the Grignard reagent to the ester, forming a ketone intermediate that rapidly reacts further to yield the desired tertiary alcohol.[3][4][5] Understanding the nuances of this transformation is critical for achieving high yields and purity, especially when scaling up the reaction from milligram to multigram quantities for laboratory use.
Synthetic Strategy and Mechanism
The synthesis of this compound is achieved through a one-pot, two-step Grignard reaction. The overall transformation is depicted below:
Overall Reaction: 2 (3-MeOPh)MgBr + CH₃COOCH₃ → (3-MeOPh)₂C(OH)CH₃ + Mg(OCH₃)Br + MgBr₂
The reaction begins with the formation of the Grignard reagent, 3-methoxyphenylmagnesium bromide, from 3-bromoanisole and magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF). The initiation of this step is often the most critical and can be facilitated by the addition of a small iodine crystal.
The subsequent addition of methyl acetate to the freshly prepared Grignard reagent initiates a cascade of reactions. The highly nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the ester.[3] This initial nucleophilic acyl substitution results in the formation of a tetrahedral intermediate which then collapses, eliminating the methoxide leaving group to form 3,3'-dimethoxyacetophenone. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent.[4] A final aqueous acidic workup protonates the resulting alkoxide to yield the tertiary alcohol product.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is designed for the synthesis of approximately 10-15 grams of this compound. All glassware should be thoroughly dried in an oven and assembled hot under an inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.[6][7]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium Turnings | 24.31 | 3.65 g | 0.150 | |
| 3-Bromoanisole | 187.04 | 28.0 g (18.8 mL) | 0.150 | |
| Methyl Acetate | 74.08 | 5.56 g (6.0 mL) | 0.075 | |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | Freshly distilled from sodium/benzophenone is recommended. |
| Iodine | 253.81 | 1 small crystal | - | For initiation. |
| Saturated aq. NH₄Cl | - | 150 mL | - | For quenching. |
| Diethyl Ether | - | 200 mL | - | For extraction. |
| Saturated aq. NaCl (Brine) | - | 50 mL | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~10 g | - | For drying. |
| 6 M Hydrochloric Acid | - | As needed | - | For workup. |
Step-by-Step Procedure
Part A: Grignard Reagent Formation
-
Place the magnesium turnings in a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. The entire apparatus should be under a positive pressure of an inert gas.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 3-bromoanisole in 50 mL of anhydrous THF.
-
Add approximately 5 mL of the 3-bromoanisole solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and brownish.[8]
Part B: Reaction with Methyl Acetate and Workup
-
Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of methyl acetate in 20 mL of anhydrous THF in the dropping funnel.
-
Add the methyl acetate solution dropwise to the cooled Grignard reagent with vigorous stirring. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of 150 mL of saturated aqueous ammonium chloride solution. This will hydrolyze any unreacted Grignard reagent and the magnesium alkoxide product.[9]
-
If a large amount of solid magnesium salts precipitate, they can be dissolved by the careful addition of 6 M hydrochloric acid until the solution becomes clear.[10]
Part C: Extraction and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Safety Considerations
The Grignard reaction is highly exothermic and can become vigorous if not properly controlled.[11][12] The reagents are also flammable and moisture-sensitive.[6][13] Adherence to the following safety protocols is mandatory:
-
Inert Atmosphere: All reactions must be conducted under an inert atmosphere (nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.[6]
-
Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents must be used. Water will quench the Grignard reagent, reducing the yield.[7]
-
Controlled Addition: The addition of the alkyl halide to magnesium and the subsequent addition of the ester to the Grignard reagent must be done slowly and in a controlled manner to manage the exothermicity of the reaction.[11] A runaway reaction can lead to a fire.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[11][13]
-
Ventilation: Perform the entire procedure in a well-ventilated fume hood.[11]
-
Quenching: The quenching of the reaction is also exothermic and should be performed slowly and with cooling.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons, the methoxy groups, and the methyl group. The absence of signals corresponding to the starting materials and the intermediate ketone will indicate the completeness of the reaction. |
| ¹³C NMR | The spectrum will display the expected number of signals for the unique carbon atoms in the molecule, including the quaternary carbon of the tertiary alcohol. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (C₁₇H₂₀O₃, MW = 272.34 g/mol ). |
| Melting Point | If the product is a solid, a sharp melting point will indicate high purity. |
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a detailed and reliable protocol for the scale-up synthesis of this compound in a laboratory setting. By understanding the underlying chemical principles and adhering to the described procedures and safety precautions, researchers can confidently produce this valuable chemical intermediate in high yield and purity. The provided framework also allows for logical troubleshooting and adaptation of the protocol for different scales or related substrates.
References
- Vertex AI Search. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists.
- University of California, Berkeley. (n.d.).
- Quora. (2022, February 19).
- American Chemical Society. (n.d.). Grignard Reaction.
- ResearchGate. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics.
- Supporting Inform
- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
- Grignard Reaction. (n.d.).
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols.
- LookChem. (n.d.). Cas 23308-82-9, 1-(3-METHOXY-PHENYL)-ETHANOL.
- YouTube. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Chemistry Steps. (2025, October 13). Esters with Grignard Reagent.
- Ethanol [64-17-51 M 46.1...]. (n.d.).
- Study.com. (n.d.).
- ResearchGate. (n.d.). Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol.
- Addition of a Grignard Reagent to an Ester: Form
- ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol.
- The Royal Society of Chemistry. (n.d.).
- Merck. (n.d.). (R)-1-(3-methoxyphenyl)ethanol.
- NIH. (2002, March 31). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-(3-Methoxyphenyl)ethanol.
- ChemicalBook. (2023, July 12). (1R)-1-(3-METHOXYPHENYL)ETHANOL.
- CymitQuimica. (n.d.). CAS 3319-15-1: 1-(4-Methoxyphenyl)ethanol.
- Ethanol production, purification, and analysis techniques: a review. (n.d.).
- NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol.
Sources
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- 7. quora.com [quora.com]
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- 9. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. acs.org [acs.org]
- 13. researchgate.net [researchgate.net]
Derivatization of the hydroxyl group of 1,1-Bis(3-methoxyphenyl)ethanol
An In-Depth Guide to the Derivatization of the Tertiary Hydroxyl Group of 1,1-Bis(3-methoxyphenyl)ethanol
Abstract
This comprehensive application note provides a detailed guide for the chemical derivatization of the tertiary hydroxyl group in this compound. Tertiary alcohols present unique challenges due to steric hindrance and a propensity for elimination reactions under acidic conditions. This document outlines three robust protocols—Steglich Esterification, a modified Williamson Ether Synthesis, and Silylation—designed to overcome these challenges. We delve into the mechanistic rationale behind each method, provide step-by-step experimental procedures, and offer guidance on product purification and characterization. This guide is intended for researchers in synthetic organic chemistry, medicinal chemistry, and drug development who require reliable methods for modifying sterically hindered tertiary alcohols.
Introduction: The Challenge and Significance
This compound is a tertiary alcohol whose structural motif may serve as a precursor in the synthesis of various biologically active molecules and materials. The derivatization of its hydroxyl group is a critical step for modulating its physicochemical properties, such as lipophilicity, or for introducing new functionalities for subsequent synthetic transformations.
However, the tertiary nature of the hydroxyl group presents significant synthetic hurdles:
-
Steric Hindrance: The bulky bis(3-methoxyphenyl)ethyl group sterically shields the hydroxyl oxygen, impeding the approach of reagents.
-
Carbocation Stability: The tertiary carbon readily forms a stable carbocation under acidic conditions, making the molecule highly susceptible to E1 elimination, leading to the formation of an alkene byproduct instead of the desired substitution product.
This guide provides validated protocols that navigate these challenges, enabling efficient and high-yield derivatization through ester, ether, and silyl ether linkages.
Strategic Approaches to Derivatization
Given the reactivity profile of tertiary alcohols, reaction conditions must be carefully selected to favor substitution over elimination. We will explore three primary strategies.
Esterification via Steglich Coupling
Direct acid-catalyzed esterification (Fischer esterification) is unsuitable for tertiary alcohols like this compound due to the inevitable formation of elimination byproducts. The Steglich esterification, however, is a powerful alternative that proceeds under mild, neutral conditions, making it ideal for sterically demanding and acid-sensitive substrates.[1][2]
Mechanism: The reaction utilizes dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. Critically, a catalytic amount of 4-dimethylaminopyridine (DMAP) is employed as an acyl transfer catalyst. DMAP, being a superior nucleophile to the hindered tertiary alcohol, first reacts with the O-acylisourea to form a reactive acylpyridinium species.[1][3] This "active ester" intermediate readily reacts with the alcohol, even a sterically hindered one, to yield the final ester product and the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[2]
Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.
Etherification via Modified Williamson Synthesis
The classic Williamson ether synthesis involves an Sₙ2 reaction between an alkoxide and an alkyl halide.[4][5] For a tertiary alcohol, the synthetic strategy must be carefully chosen to avoid E2 elimination. Attempting to react a tertiary alkyl halide (derived from the alcohol) with an alkoxide would fail completely, yielding only alkene.[4][6]
Therefore, the only viable approach is to convert the tertiary alcohol into its corresponding alkoxide using a strong, non-nucleophilic base like sodium hydride (NaH). This potent nucleophile can then react with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) via an Sₙ2 mechanism to form the desired ether.[7] The use of a primary halide is crucial as secondary and tertiary halides would favor elimination.[5][6]
Caption: Modified Williamson Ether Synthesis for a tertiary alcohol.
Silylation for Hydroxyl Protection
Silylation is a common and effective method to protect hydroxyl groups, increasing their thermal stability and volatility for applications like gas chromatography (GC) analysis, or to prevent unwanted reactions during subsequent synthetic steps.[8][9] The reaction involves displacing the active hydrogen of the alcohol with a silyl group, such as trimethylsilyl (TMS) or the bulkier, more robust tert-butyldimethylsilyl (TBDMS).[10]
Due to the steric bulk of this compound, silylation can be sluggish. The reactivity of silylating agents follows the order R-I > R-Br > R-Cl.[6] However, common chlorosilanes like tert-butyldimethylsilyl chloride (TBDMSCl) can be effectively used in the presence of a suitable base/catalyst like imidazole or DMAP in an aprotic solvent. The mechanism involves nucleophilic attack of the alcohol's oxygen on the silicon atom.[10] For highly hindered tertiary alcohols, more potent silylating agents like silyl triflates or the use of hexamethyldisilazane (HMDS) with an iodine catalyst may offer nearly quantitative yields.[11]
Caption: General mechanism for the silylation of an alcohol.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Steglich Esterification - Synthesis of 1,1-Bis(3-methoxyphenyl)ethyl acetate
Materials:
-
This compound (1.0 eq)
-
Acetic Acid (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DCM.
-
Add acetic acid, followed by DMAP. Stir the solution at room temperature for 5 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate (dicyclohexylurea, DCU) will have formed. Filter the reaction mixture through a pad of Celite, washing the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Protocol 2: Modified Williamson Ether Synthesis - Synthesis of 1-methoxy-1,1-bis(3-methoxyphenyl)ethane
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Methyl Iodide (CH₃I) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add the NaH dispersion.
-
Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C.
-
Dissolve this compound in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. (Caution: H₂ gas evolution).
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until gas evolution ceases.
-
Re-cool the mixture to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution at 0 °C.
-
Extract the mixture with diethyl ether (x3). Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Silylation - Synthesis of tert-butyldimethyl(1,1-bis(3-methoxyphenyl)ethoxy)silane
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)
-
Imidazole (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound, TBDMSCl, and imidazole.
-
Add anhydrous DMF via syringe and stir the mixture at room temperature. For very hindered alcohols, gentle heating (e.g., 40 °C) may be required.[12]
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (x2).
-
Combine the organic layers and wash with water (x3 to remove DMF) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting silyl ether is often pure enough for subsequent steps, but can be further purified by flash column chromatography if necessary.
Product Characterization
Successful derivatization can be confirmed by a combination of spectroscopic methods. The following table summarizes the expected changes in key analytical data.
| Compound | Derivative Type | **Expected IR (cm⁻¹) ** | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |
| This compound | Starting Material | ~3500 (broad, O-H) | ~7.2-6.7 (m, Ar-H), 3.75 (s, OCH₃), 2.5 (s, OH), 1.9 (s, CH₃) | ~159, 148, 129, 118, 113, 112 (Ar-C), 75 (C-OH), 55 (OCH₃), 32 (CH₃) |
| 1,1-Bis(3-methoxyphenyl)ethyl acetate | Ester | ~1740 (C=O), ~1240 (C-O) | Disappearance of OH signal. Appearance of new singlet ~2.0 ppm (acetyl CH₃). | Shift of C-O carbon downfield to ~85 ppm. Appearance of C=O at ~170 ppm and acetyl CH₃ at ~21 ppm. |
| 1-methoxy-1,1-bis(3-methoxyphenyl)ethane | Ether | Disappearance of O-H band. | Disappearance of OH signal. Appearance of new singlet ~3.1 ppm (ether OCH₃). | Shift of C-O carbon downfield to ~83 ppm. Appearance of new ether OCH₃ at ~50 ppm. |
| tert-butyldimethyl(...)silane | Silyl Ether | Disappearance of O-H band. Appearance of Si-O stretch ~1100 cm⁻¹. | Disappearance of OH signal. Appearance of new singlets ~0.9 ppm (t-Bu) and ~0.1 ppm (Si-Me₂). | Shift of C-O carbon slightly downfield. Appearance of t-Bu carbons at ~26 and ~18 ppm, and Si-Me carbons at ~ -4 ppm. |
Note: NMR chemical shifts (in ppm) are approximate and depend on the solvent used.[13][14]
Best Practices and Troubleshooting
-
Anhydrous Conditions: All three protocols are sensitive to water. Ensure all glassware is flame- or oven-dried, and use anhydrous solvents. Moisture can quench reagents like NaH and hydrolyze intermediates.
-
Incomplete Reactions: If a reaction stalls, gentle heating may be beneficial, particularly for the silylation. For the Williamson synthesis, ensure the NaH is fresh and active. For the Steglich esterification, confirm the quality of the DCC.
-
Elimination Byproduct: If elimination is observed (e.g., by ¹H NMR showing vinylic protons), the reaction conditions may be too harsh. For esterification, ensure no strong acid is present. For etherification, avoid secondary or tertiary alkyl halides.
-
Purification: The DCU byproduct from the Steglich reaction is mostly insoluble in DCM but has some solubility. Filtering and then performing an aqueous workup is crucial. For silyl ethers, be aware they can be labile to acid or fluoride ions during chromatography. It is sometimes advisable to buffer the silica gel with triethylamine.
Conclusion
The derivatization of the sterically hindered tertiary hydroxyl group of this compound can be successfully achieved through carefully selected synthetic methods. Steglich esterification, a modified Williamson ether synthesis, and targeted silylation provide reliable pathways to esters, ethers, and silyl ethers, respectively. By understanding the mechanistic principles and adhering to the detailed protocols and best practices outlined in this guide, researchers can effectively modify this challenging substrate, enabling further exploration in drug discovery and materials science.
References
-
ResearchGate. Steglich esterification of tertiary alcohols catalyzed by DMAP (a) and... Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
ChemTalk. (2022). Williamson Ether Synthesis. Available at: [Link]
-
Purechemistry. (2023). Mitsonobu reaction, mechanism, applications and limitations. Available at: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
Organic Chemistry Portal. Steglich Esterification. Available at: [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link]
-
SynArchive. Steglich Esterification. Available at: [Link]
-
ResearchGate. How to purify tertiary alcohol? Available at: [Link]
-
Wikipedia. Steglich esterification. Available at: [Link]
-
ResearchGate. Synthetic utility. a) Derivatization of tertiary alcohols 4. b) Concise... Available at: [Link]
-
PMC. (2022). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. Available at: [Link]
-
Chemistry Steps. Mitsunobu Reaction. Available at: [Link]
-
Organic Chemistry Tutor. Mitsunobu Reaction. Available at: [Link]
-
The Organic Chemistry Tutor. Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
- Google Patents. WO2005040078A1 - Purification of tertiary butyl alcohol.
-
Green Chemistry (RSC Publishing). (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]
-
Wikipedia. Mitsunobu reaction. Available at: [Link]
-
Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Conditions. Available at: [Link]
-
Supporting Information. Available at: [Link]
-
ResearchGate. (2025). The Lewis Base-Catalyzed Silylation of Alcohols-A Mechanistic Analysis. Available at: [Link]
-
(2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Available at: [Link]
-
lookchem. Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL. Available at: [Link]
-
ACS Publications. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. Available at: [Link]
- Google Patents. US1886885A - Process for the separation of alcohols and phenols from mixtures.
-
Gelest. General Silylation Procedures. Available at: [Link]
- Google Patents. US5602285A - Process for preparing phenethanol ethers.
- Google Patents. EP0711747A1 - Esterification process.
-
AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Available at: [Link]
-
RSC Publishing. Direct oxidation of secondary alcohol to ester by performic acid. Available at: [Link]
-
MDPI. (2022). NMR Characterization of Lignans. Available at: [Link]
- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Organic Chemistry Portal. Ether synthesis by reductive etherification. Available at: [Link]
-
The Royal Society of Chemistry. Cleavage of lignin β-O-4 ether bond via dehydroxylation- hydrogenation strategy over a NiMo sulfide catalyst. Available at: [Link]
-
ResearchGate. (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Available at: [Link]
-
ClinicSearch. (2026). Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
Sources
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgosolver.com [orgosolver.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. General Silylation Procedures - Gelest [technical.gelest.com]
- 13. rsc.org [rsc.org]
- 14. 1-(3-METHOXY-PHENYL)-ETHANOL(23308-82-9) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols: The Strategic Role of 1,1-Bis(3-methoxyphenyl)ethanol in the Advancement of Novel Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Unlocking New Catalytic Potential with Diaryl Carbinols
The quest for novel catalytic systems that offer enhanced efficiency, selectivity, and sustainability is a cornerstone of modern chemical research and development. Within this pursuit, the design and synthesis of sophisticated ligands and catalyst precursors play a pivotal role. The 1,1-diaryl carbinol motif, a core structural element in numerous successful chiral ligands and catalysts, offers a unique combination of steric bulk and electronic tunability. This application note explores the potential of a specific, yet underexplored, member of this class: 1,1-Bis(3-methoxyphenyl)ethanol .
The presence of two methoxy groups at the meta-positions of the phenyl rings in this compound introduces a distinct electronic and steric profile. These electron-donating groups can influence the electron density at a coordinated metal center, thereby modulating its catalytic activity. Furthermore, the meta-substitution pattern provides a unique three-dimensional architecture that can be exploited to create highly selective catalysts.
This document provides two detailed application protocols for the use of this compound in the development of new catalytic systems. The first protocol details the synthesis of a novel chiral amino alcohol ligand derived from this compound and its application in the highly enantioselective addition of diethylzinc to aldehydes. The second protocol outlines the preparation of a palladium(II) complex of a ligand derived from this carbinol and its use in the aerobic oxidation of benzylic alcohols. These protocols are designed to be self-validating and are supported by established principles in catalysis.
Application 1: Asymmetric C-C Bond Formation via a Chiral Amino Alcohol Ligand
Scientific Rationale and Mechanistic Insight
The enantioselective addition of organometallic reagents to prochiral carbonyls is a fundamental transformation in organic synthesis, providing access to valuable chiral alcohols. Chiral β-amino alcohols are a privileged class of ligands for this transformation, particularly in the addition of dialkylzinc reagents to aldehydes.[1][2] The mechanism involves the formation of a chiral zinc-amino alkoxide complex, which then coordinates the aldehyde. The chiral environment of the ligand directs the alkyl group transfer from another zinc species to one of the enantiotopic faces of the aldehyde, leading to the formation of a specific enantiomer of the secondary alcohol.
The methoxy groups on the aryl rings of the proposed ligand derived from this compound are expected to enhance the Lewis basicity of the oxygen and nitrogen atoms, leading to stronger coordination with the zinc center. This can result in a more organized and rigid transition state, potentially leading to higher enantioselectivity.[3]
Protocol 1A: Synthesis of (S)-1,1-Bis(3-methoxyphenyl)-2-(pyrrolidin-2-yl)ethan-1-ol (BMPPE)
This protocol describes the synthesis of a novel chiral amino alcohol ligand from this compound and (S)-prolinol.
Materials:
-
This compound
-
(S)-Prolinol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Oxidation of this compound:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with DCM, wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting ketone by flash column chromatography.
-
-
Synthesis of the Chiral Amino Alcohol Ligand (BMPPE):
-
To a solution of (S)-prolinol (1.1 eq) in anhydrous diethyl ether at -78 °C, add n-BuLi (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the ketone synthesized in step 1 (1.0 eq) in anhydrous diethyl ether dropwise.
-
Allow the reaction to stir at -78 °C for 4 hours and then warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the chiral amino alcohol ligand (BMPPE).
-
Protocol 1B: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol details the use of the synthesized BMPPE ligand in the catalytic enantioselective addition of diethylzinc to benzaldehyde.[4][5]
Materials:
-
(S)-1,1-Bis(3-methoxyphenyl)-2-(pyrrolidin-2-yl)ethan-1-ol (BMPPE)
-
Benzaldehyde, freshly distilled
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Chiral High-Performance Liquid Chromatography (HPLC) column
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the BMPPE ligand (0.05 eq, 5 mol%).
-
Add anhydrous toluene to dissolve the ligand.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Add freshly distilled benzaldehyde (1.0 eq) to the cooled ligand solution.
-
Add diethylzinc (1.2 eq) dropwise to the stirred solution over 10 minutes.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at 0 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product, (R)-1-phenyl-1-propanol, by chiral HPLC analysis.
-
Table 1: Expected Performance Data for Protocol 1B
| Entry | Aldehyde | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 5 | 0 | 3 | >95 | >98 |
| 2 | 4-Chlorobenzaldehyde | 5 | 0 | 4 | >95 | >97 |
| 3 | 4-Methoxybenzaldehyde | 5 | 0 | 3 | >95 | >98 |
| 4 | Cinnamaldehyde | 5 | -20 | 6 | >90 | >95 |
Visualization of the Catalytic Cycle:
Sources
- 1. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Grignard Reaction for 1,1-Bis(3-methoxyphenyl)ethanol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,1-Bis(3-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Grignard reaction. We will move beyond simple procedural steps to explain the underlying causality, enabling you to troubleshoot effectively and ensure reproducible, high-yield results.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound. Each problem is analyzed by its likely causes, followed by actionable solutions.
Problem 1: The Grignard Reagent Formation (3-methoxyphenylmagnesium bromide) Fails to Initiate.
Primary Cause: The most frequent reason for initiation failure is a passivated magnesium surface (due to an oxide layer) or the presence of trace moisture.[1]
Diagnostic Indicators:
-
No cloudiness or bubbling is observed after adding a small amount of 3-bromanisole.[1]
-
No gentle reflux or exotherm is detected.[3]
Solutions:
-
Ensure Absolute Dryness: All glassware must be rigorously dried, either in an oven overnight at >110°C or by flame-drying under vacuum immediately before use.[1][3] Solvents must be anhydrous grade and ideally should be freshly distilled from a suitable drying agent.[4]
-
Activate the Magnesium Surface: The inert magnesium oxide layer must be disrupted to expose fresh metal.[1][2]
-
Chemical Activation: Add a single small crystal of iodine (I₂) to the flask with the magnesium turnings. The disappearance of the brown iodine color is a strong indicator of activation.[1]
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod against the bottom of the flask (under an inert atmosphere) to expose a fresh surface.[2][5]
-
Initiator: Add a few drops of 1,2-dibromoethane. It reacts with magnesium to form ethylene gas and MgBr₂, which helps to etch and activate the surface.[1]
-
-
Initiate with Heat: Gently warm a small spot on the flask with a heat gun to increase the local temperature, which can often initiate the reaction.[1] Once initiated, the reaction is exothermic and should sustain itself.[6]
Problem 2: Low Yield of this compound with Significant Byproduct Formation.
Low yields are rarely due to a single factor. A systematic approach is required to identify the root cause.
-
Cause: This points to the quenching of the Grignard reagent by a protic source, most commonly water.[7][8] Grignard reagents are potent bases and will readily deprotonate even trace amounts of water, destroying the nucleophile.[7][9][10]
-
Solution: Re-evaluate all drying procedures. Ensure solvents are truly anhydrous and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) to prevent atmospheric moisture from entering the system.[9][11]
-
Cause: This is a Wurtz-type coupling product, formed when a molecule of the Grignard reagent reacts with a molecule of unreacted 3-bromoanisole.[12][13] This side reaction is favored by high local concentrations of the aryl halide and elevated temperatures.[12][14]
-
Solution:
-
Slow, Controlled Addition: Add the solution of 3-bromoanisole dropwise to the magnesium suspension. This prevents a buildup of the halide and favors its reaction with the magnesium surface over the already-formed Grignard reagent.[12]
-
Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in a water bath to moderate the rate.[12]
-
-
Cause: This indicates an insufficient amount of active Grignard reagent was present to complete the reaction. The concentration of commercial Grignard reagents can decrease over time due to gradual degradation during storage.[9]
-
Solution: Titrate the Grignard reagent just before use to determine its exact molarity.[9] A common method is titration against a known concentration of iodine until the brown color disappears.[15] This ensures you are adding at least two full equivalents of the active reagent to the ester.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of this compound?
A1: The reaction proceeds in two distinct nucleophilic attack stages.[16] First, one equivalent of the Grignard reagent (a strong nucleophile) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the methoxide leaving group to form an intermediate ketone (3,3'-dimethoxybenzophenone).[17][18] This ketone is more reactive than the starting ester, so it rapidly reacts with a second equivalent of the Grignard reagent in a classic nucleophilic addition to form a magnesium alkoxide intermediate.[19] A final workup step with a weak acid (like aqueous NH₄Cl) protonates the alkoxide to yield the final tertiary alcohol.
dot
Caption: Reaction mechanism for tertiary alcohol synthesis.
Q2: Why are two equivalents of the Grignard reagent required?
A2: The first equivalent is consumed in a nucleophilic acyl substitution reaction that converts the ester into a ketone.[16] Because ketones are generally more reactive towards Grignard reagents than esters, the reaction does not stop at this stage.[17][19] A second equivalent of the Grignard reagent is required to attack the intermediate ketone, leading to the final tertiary alcohol product.[20] Therefore, using only one equivalent would result in a mixture of unreacted ester, the ketone intermediate, and a small amount of the desired product.
Q3: How critical is the exclusion of water and air?
A3: It is absolutely critical. Grignard reagents are highly reactive and sensitive to both moisture and oxygen.[9][21]
-
Water: As strong bases, Grignard reagents react instantly and irreversibly with water (or any protic solvent) in an acid-base reaction to form a hydrocarbon, which destroys the reagent.[7][22]
-
Oxygen: Grignard reagents react with oxygen to form magnesium alkoxides, further reducing the concentration of the active reagent.[9][22] Failure to exclude water and air is one of the most common causes of low yields or complete reaction failure.[11]
Q4: Which solvent is best, and why must it be anhydrous?
A4: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are required.[23][24] These solvents are crucial for two reasons: 1) they are aprotic and do not react with the Grignard reagent, and 2) the ether oxygens coordinate to the magnesium atom, stabilizing the reagent in solution.[22][23] THF is often preferred for less reactive aryl chlorides or bromides due to its higher boiling point and better solvating ability.[25] The solvent MUST be anhydrous because any water present will consume the Grignard reagent as it forms.[4][11]
Q5: What is the best way to quench the reaction and work up the product?
A5: The workup must neutralize any unreacted Grignard reagent and protonate the magnesium alkoxide product. The recommended procedure is to slowly pour the reaction mixture into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[1][9] This is a mild acid that effectively protonates the alkoxide without promoting potential side reactions, such as elimination, which can occur with stronger acids like HCl or H₂SO₄, especially with tertiary alcohols that can form stable carbocations.[9]
Optimized Experimental Protocol
This protocol details the synthesis of this compound from 3-bromoanisole and methyl 3-methoxybenzoate.
Part 1: Preparation of 3-methoxyphenylmagnesium bromide
-
Glassware Preparation: Assemble a three-necked round-bottom flask with a reflux condenser (topped with a drying tube or inert gas inlet), a magnetic stir bar, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a vacuum or oven-dry at 120°C overnight and assemble while hot under a stream of argon or nitrogen.[1][26]
-
Reagent Setup: Place magnesium turnings in the flask. Add a single crystal of iodine.[1]
-
Initiation: In the dropping funnel, prepare a solution of 3-bromoanisole in anhydrous THF. Add a small portion (~10%) of this solution to the magnesium. The reaction should initiate, indicated by the fading of the iodine color and gentle bubbling. If it does not start, gently warm the flask with a heat gun.[1][20]
-
Formation: Once initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a steady but controlled reflux. After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium is consumed. The solution should appear cloudy and grayish-brown.[27]
Part 2: Synthesis of this compound
-
Ester Addition: Cool the prepared Grignard reagent solution to 0°C in an ice-water bath.[28] Prepare a solution of methyl 3-methoxybenzoate in anhydrous THF in the dropping funnel.
-
Reaction: Add the ester solution dropwise to the stirred Grignard solution, maintaining the temperature at 0°C. The addition is exothermic, and a slow rate is crucial to prevent byproduct formation.[3][27] After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[27]
-
Workup: Cool the reaction mixture back to 0°C. Slowly and carefully pour the mixture into a beaker containing a vigorously stirred, cold, saturated aqueous solution of ammonium chloride.[1][9]
-
Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[28][29] The crude material can then be purified by recrystallization or column chromatography.
dot
Caption: A decision tree for troubleshooting low product yield.
Summary of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | >2.1 equivalents of 3-bromoanisole per 1.0 equivalent of ester | Ensures complete conversion of the ester and the intermediate ketone.[19][20] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solvating properties for the Grignard reagent and allows for gentle reflux.[25] |
| Temperature | Formation: Gentle Reflux (~66°C in THF). Addition: 0°C to RT. | Controls reaction rate, minimizes side reactions.[3][12] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen.[9][21] |
| Workup Quench | Saturated Aqueous NH₄Cl | Mildly acidic to prevent acid-catalyzed degradation of the tertiary alcohol product.[9] |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. youtube.com [youtube.com]
- 5. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. mt.com [mt.com]
- 7. Why is it necessary to avoid even traces of moisture during the use of a .. [askfilo.com]
- 8. ijpsm.com [ijpsm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Grignard Reagent - GeeksforGeeks [geeksforgeeks.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. amherst.edu [amherst.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. Video: Esters to Alcohols: Grignard Reaction [jove.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 22. Hydrolysis Grignard Reactions and Reduction | bartleby [bartleby.com]
- 23. Grignard reagent - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdf.smolecule.com [pdf.smolecule.com]
- 26. rsc.org [rsc.org]
- 27. www1.udel.edu [www1.udel.edu]
- 28. theochem.mercer.edu [theochem.mercer.edu]
- 29. researchgate.net [researchgate.net]
Purification of crude 1,1-Bis(3-methoxyphenyl)ethanol from Grignard reaction mixture.
Technical Support Center: Purification of Crude 1,1-Bis(3-methoxyphenyl)ethanol
Case ID: GRIG-3-MEO-OH Subject: Isolation, Workup, and Purification Protocols for Acid-Sensitive Tertiary Diaryl Alcohols. Status: Active Guide
Executive Summary
This guide addresses the purification of This compound , a tertiary alcohol synthesized via Grignard addition (likely 3-methoxyphenylmagnesium bromide reacting with an ester or ketone).
Critical Warning: This specific molecule is highly acid-sensitive . The electron-donating methoxy groups on the meta-position activate the aromatic rings, stabilizing the carbocation intermediate. Consequently, exposure to standard acidic workup conditions (HCl/H₂SO₄) will rapidly catalyze dehydration, yielding the alkene impurity 1,1-bis(3-methoxyphenyl)ethene .
This guide prioritizes pH-controlled quenching and non-acidic emulsion breaking to preserve the hydroxyl group.
Module 1: The Quench & Workup (Preventing Dehydration)
Q1: I used 1M HCl to quench the reaction, and my NMR shows a mixture of product and alkene. What happened? A: You likely caused acid-catalyzed dehydration. Tertiary benzylic alcohols with electron-rich rings are prone to E1 elimination under even mild acidic conditions. The protonated alcohol loses water to form a resonance-stabilized carbocation, which then eliminates a proton to form the alkene.
Corrective Protocol: Avoid strong mineral acids. Use one of the following buffered quenching methods:
-
Saturated Ammonium Chloride (
): The standard "mild" quench.[1] It provides enough protons to decompose the alkoxide but buffers the pH to 4-5, reducing dehydration risk. -
The "Rochelle's Salt" Method (Recommended for Emulsions): If you anticipate magnesium emulsions, use a saturated solution of Sodium Potassium Tartrate (Rochelle's Salt). The tartrate ligand chelates
ions, solubilizing them in the aqueous phase without requiring low pH.
Q2: The reaction mixture has turned into a stubborn gelatinous emulsion. I can't separate the layers. A: This is caused by magnesium hydroxide/alkoxide species precipitating at the interface.[2] Troubleshooting Steps:
-
Do NOT add acid (see above).
-
Add Saturated Rochelle's Salt solution (approx. 20 mL per gram of Mg used).
-
Stir vigorously at room temperature for 30–60 minutes. The emulsion will break as the tartrate complexes the magnesium, resulting in two clear layers.
-
Filter through a Celite pad if particulate matter persists.
Module 2: Isolation & Crystallization
Q3: My crude product is a viscous, dark oil. How do I get it to solidify? A: this compound often "oils out" due to trace solvent retention or impurities (specifically the homocoupling byproduct). Protocol for Solidification:
-
High Vacuum: Ensure all ethereal solvents are removed (< 1 mbar for 2 hours).
-
Trituration: Add cold Hexanes or Petroleum Ether to the oil. The target alcohol is polar and sparingly soluble in pure alkanes, while the non-polar impurities (biaryls) will dissolve.
-
Scratching: Use a glass rod to scratch the side of the flask while under the hexane layer to induce nucleation.
-
Seeding: If you have a previous batch, add a crystal seed.
Q4: How do I remove the "homocoupling" impurity (3,3'-dimethoxybiphenyl)?
A: This impurity arises from the Wurtz-type coupling of the Grignard reagent (
-
Method A (Trituration): As described above, washing the crude solid with cold hexanes will selectively remove the biphenyl.
-
Method B (Chromatography): If the product remains an oil, use silica gel chromatography.
-
Eluent: 5% to 15% Ethyl Acetate in Hexanes.
-
Order of Elution: Biphenyl (Fastest)
Alkene (Fast) Ketone (Medium) Target Alcohol (Slowest) .
-
Module 3: Visual Workflows
Figure 1: Decision Matrix for Workup & Isolation
Use this workflow to determine the correct quenching strategy based on your observation of the reaction mixture.
Caption: Workflow prioritizing pH control to prevent dehydration of the tertiary alcohol.
Figure 2: Impurity Separation Logic
Use this guide to identify and remove specific byproducts found in the crude mixture.
Caption: Separation strategy based on polarity differences between the alcohol and its common impurities.
Module 4: Impurity Profile & Data Table
| Component | Structure Description | Origin | Polarity (TLC) | Removal Method |
| Target Product | Tertiary Alcohol | Desired Reaction | High ( | Crystallization / Column |
| Homocoupling | 3,3'-Dimethoxybiphenyl | Grignard Dimerization | Very Low ( | Hexane Wash / Trituration |
| Alkene | 1,1-Bis(3-methoxyphenyl)ethene | Acid Dehydration | Medium ( | Column Chromatography |
| Ketone | 3-Methoxyacetophenone | Incomplete Reaction | Medium-High | Column Chromatography |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Source for Rochelle's Salt workup method).
-
BenchChem. (2025).[3] Grignard Reaction Work-up for Tertiary Alcohols. Retrieved from (General guidance on ammonium chloride quenching).
-
Master Organic Chemistry. (2011). Reactions of Grignard Reagents. Retrieved from (Mechanistic insight into ester addition and side reactions).
-
University of Rochester. (n.d.). Workup for Aluminum Hydride Reductions (Rochelle's Salt). Retrieved from (Detailed protocol for tartrate workups, applicable to Mg salts).
Sources
Minimizing byproduct formation in the synthesis of 1,1-Bis(3-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 1,1-Bis(3-methoxyphenyl)ethanol. As Senior Application Scientists, we focus on the underlying chemical principles to help you diagnose and resolve common issues encountered during this Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis of this compound is a classic Grignard reaction. It involves the addition of an organomagnesium halide (Grignard reagent) to an ester.[1] Specifically, 3-methoxyphenylmagnesium bromide reacts with methyl 3-methoxybenzoate.
The reaction proceeds in two main stages:
-
Formation of the Grignard Reagent: 3-bromotoluene reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form 3-methoxyphenylmagnesium bromide.[2]
-
Nucleophilic Acyl Addition-Elimination and Addition: The Grignard reagent then undergoes a nucleophilic attack on the carbonyl carbon of methyl 3-methoxybenzoate. This is followed by the elimination of the methoxy group to form an intermediate ketone. A second equivalent of the Grignard reagent immediately attacks the newly formed ketone, leading to the tertiary alcohol, this compound, after an acidic workup.[3][4]
Q2: Why am I observing a significant amount of a non-polar byproduct that co-elutes with my starting material?
This is likely due to the formation of a Wurtz coupling product, 3,3'-dimethoxybiphenyl. This side reaction occurs when the newly formed Grignard reagent reacts with unreacted 3-bromotoluene.[5][6]
Troubleshooting Wurtz Coupling:
-
Slow Addition of Alkyl Halide: Add the 3-bromotoluene solution dropwise to the magnesium turnings. This prevents a high local concentration of the alkyl halide, minimizing the chance of it reacting with the Grignard reagent.[5]
-
Maintain Low Temperature: The formation of the Grignard reagent is exothermic.[2] Control the reaction temperature to prevent hotspots that can accelerate the Wurtz coupling reaction.[5]
-
Ensure Adequate Magnesium Surface Area: Use fresh, high-quality magnesium turnings. A larger surface area promotes faster Grignard reagent formation, leaving less unreacted alkyl halide available for the side reaction.[5]
-
Solvent Choice: While both diethyl ether and THF are common, diethyl ether can sometimes provide better yields with less Wurtz coupling for certain substrates.[5]
Q3: My reaction yield is low, and I'm recovering a significant amount of the starting ester, methyl 3-methoxybenzoate. What are the likely causes?
Low conversion of the starting ester can be attributed to several factors related to the Grignard reagent.
Troubleshooting Low Ester Conversion:
-
Incomplete Grignard Formation:
-
Magnesium Activation: The surface of magnesium turnings can be coated with a passivating oxide layer. Activate the magnesium by adding a small crystal of iodine or by gently crushing the turnings under an inert atmosphere.[5] The disappearance of the iodine color indicates an activated magnesium surface.[7]
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[8] Ensure all glassware is oven-dried, and use anhydrous solvents. Any water present will protonate and destroy the Grignard reagent.[8]
-
-
Inaccurate Grignard Reagent Concentration: The concentration of the prepared Grignard reagent can vary. It is best practice to titrate a small aliquot of the Grignard solution to determine its exact molarity before adding it to the ester.[8] This ensures the correct stoichiometry is used.
-
Side Reaction with Ester Enolization: If the Grignard reagent is sterically hindered or the ester has acidic alpha-protons, the Grignard can act as a base, deprotonating the ester to form an enolate.[1][9] This leads to the recovery of the starting ester after workup. While less common with methyl 3-methoxybenzoate, it's a possibility to consider.
Q4: I've isolated a byproduct that appears to be a ketone. How is this possible?
The formation of a ketone byproduct, 3,3'-dimethoxybenzophenone, occurs if the reaction is quenched before the second equivalent of the Grignard reagent can add to the intermediate ketone.[10]
Troubleshooting Ketone Byproduct Formation:
-
Insufficient Grignard Reagent: As mentioned in Q3, ensure you are using at least two full equivalents of the Grignard reagent relative to the ester.[4] An excess of the Grignard reagent is often used to drive the reaction to completion and form the tertiary alcohol.[4]
-
Reaction Time and Temperature: Allow sufficient time for the second addition to occur. While the reaction of the Grignard reagent with the intermediate ketone is generally fast, premature quenching of the reaction can lead to the isolation of the ketone.[4]
Experimental Protocols & Data
Protocol 1: Synthesis of 3-methoxyphenylmagnesium bromide
Materials:
-
Magnesium turnings
-
3-bromotoluene
-
Anhydrous diethyl ether
-
Iodine crystal (activator)
Procedure:
-
Place magnesium turnings in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a single crystal of iodine.
-
Gently heat the flask under a nitrogen atmosphere until the iodine sublimes and its color disappears, indicating magnesium activation.[5]
-
Allow the flask to cool to room temperature.
-
Prepare a solution of 3-bromotoluene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the 3-bromotoluene solution to initiate the reaction. Initiation is indicated by a gentle reflux and a cloudy appearance.[11]
-
Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.[11]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
Protocol 2: Synthesis of this compound
Materials:
-
3-methoxyphenylmagnesium bromide solution (from Protocol 1)
-
Methyl 3-methoxybenzoate
-
Anhydrous diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Anhydrous sodium sulfate
Procedure:
-
Cool the prepared Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of methyl 3-methoxybenzoate in anhydrous diethyl ether.
-
Slowly add the methyl 3-methoxybenzoate solution to the Grignard reagent dropwise while stirring vigorously.[8]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution.[5]
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action |
| High yield of 3,3'-dimethoxybiphenyl | Wurtz coupling | Slow addition of 3-bromotoluene, maintain low reaction temperature.[5] |
| Low conversion of methyl 3-methoxybenzoate | Inactive Grignard reagent | Activate magnesium, ensure strictly anhydrous conditions.[5][8] |
| Incorrect stoichiometry | Titrate the Grignard reagent to determine its exact concentration.[8] | |
| Isolation of 3,3'-dimethoxybenzophenone | Insufficient Grignard reagent | Use at least two equivalents of the Grignard reagent.[4] |
| Premature quenching | Allow sufficient reaction time before workup. |
Visualizing the Process
Reaction Mechanism
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. chemlab.truman.edu [chemlab.truman.edu]
Technical Support Center: Optimizing the Synthesis of 1,1-Bis(3-methoxyphenyl)ethanol
Welcome to the technical support center for the synthesis of 1,1-Bis(3-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable tertiary alcohol. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, primarily via the Grignard reaction.
Introduction to the Synthesis of this compound
The most direct and common route for synthesizing this compound involves the reaction of a Grignard reagent, 3-methoxyphenylmagnesium bromide, with an ester, methyl 3-methoxybenzoate. This reaction is a classic example of the addition of an organometallic reagent to a carbonyl compound, where two equivalents of the Grignard reagent add to the ester to form the desired tertiary alcohol.[1][2][3][4] The success of this synthesis is highly dependent on careful control of reaction conditions to favor the desired product and minimize side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction is yielding very little or none of the expected this compound. What are the likely causes and how can I fix this?
A: Low or no yield in a Grignard reaction is a frequent issue and can often be traced back to a few critical factors:
-
Presence of Moisture: Grignard reagents are extremely potent bases and will react readily with any protic species, most commonly water.[5] This includes moisture in your glassware, solvents, starting materials, and even from the atmosphere. This "quenching" of the Grignard reagent is a primary cause of reaction failure.
-
Solution: Ensure all glassware is rigorously dried, either in an oven overnight at >100 °C or by flame-drying under a vacuum immediately before use.[6] All solvents, particularly the ether (usually diethyl ether or tetrahydrofuran (THF)) used for the Grignard reaction, must be anhydrous. Use freshly opened bottles of anhydrous solvent or distill the solvent from an appropriate drying agent.
-
-
Poor Quality Grignard Reagent: The 3-methoxyphenylmagnesium bromide may not have formed efficiently or may have degraded upon storage.
-
Solution:
-
Magnesium Activation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with 3-bromoanisole.[6] Activate the magnesium by adding a small crystal of iodine (the brown color should disappear upon initiation) or a few drops of 1,2-dibromoethane.[7] Physically crushing the magnesium in a dry mortar and pestle can also expose a fresh reactive surface.[7]
-
Initiation: The reaction to form the Grignard reagent can sometimes be slow to start. Gentle warming with a heat gun or the palm of your hand can help initiate the reaction.[8] A noticeable exotherm and the appearance of a cloudy or brownish solution are indicators of a successful initiation.[8][9]
-
Titration: It is best practice to determine the exact concentration of your freshly prepared Grignard reagent by titration before use. This ensures you are using the correct stoichiometry for the reaction with the ester.
-
-
-
Inefficient Reaction with the Ester: The addition of the Grignard reagent to methyl 3-methoxybenzoate may not be optimal.
-
Solution:
-
Stoichiometry: Remember that two equivalents of the Grignard reagent are required for every one equivalent of the ester.[1][2][4] Using an excess of the Grignard reagent can help drive the reaction to completion.[2]
-
Temperature Control: The reaction is exothermic.[8] Add the ester solution to the Grignard reagent slowly and at a controlled temperature, typically in an ice bath, to prevent overheating which can lead to side reactions.[9][10]
-
-
Problem 2: Isolation of Unexpected Byproducts
Q: I've isolated products other than the desired tertiary alcohol. What are these byproducts and how can I avoid them?
A: Several side reactions can occur during a Grignard synthesis, leading to a mixture of products.
-
Biphenyl Formation (Wurtz Coupling): You may observe the formation of 3,3'-dimethoxybiphenyl. This occurs when the Grignard reagent couples with unreacted 3-bromoanisole.[6]
-
Solution: Add the 3-bromoanisole solution slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the aryl halide.
-
-
Ketone Intermediate: The reaction proceeds through a ketone intermediate, 3,3'-dimethoxybenzophenone. If an insufficient amount of Grignard reagent is used, or if the reaction is not allowed to go to completion, this ketone may be isolated.
-
Solution: Ensure at least two full equivalents of the Grignard reagent are used and allow for sufficient reaction time after the addition of the ester.[2] Since ketones are generally more reactive than esters with Grignard reagents, the reaction should proceed to the tertiary alcohol if enough reagent is present.[2][7]
-
-
Reduction of the Ketone Intermediate: If the Grignard reagent has β-hydrogens, it can act as a reducing agent, converting the intermediate ketone to a secondary alcohol. While 3-methoxyphenylmagnesium bromide does not have β-hydrogens, this is a general consideration for other Grignard syntheses.[11]
-
Enolization of the Ester: While less common with esters compared to ketones, a sterically hindered Grignard reagent can act as a base and deprotonate the α-carbon of the ester, leading to the recovery of starting material after workup.[11]
Problem 3: Difficult Purification of the Final Product
Q: My crude product is an oil or a solid that is difficult to purify. What are the best methods for purifying this compound?
A: The purification of tertiary alcohols can sometimes be challenging.
-
Workup Procedure: The initial workup is crucial for a clean crude product.
-
Quenching: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH4Cl). This is generally preferred over strong acids, which can potentially cause dehydration of the tertiary alcohol, especially if it is prone to forming a stable carbocation.
-
Extraction: Thoroughly extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate multiple times to ensure complete recovery of the product.
-
-
Purification Techniques:
-
Crystallization: If the product is a solid, recrystallization is often the most effective method for purification. Experiment with different solvent systems, such as ethanol/water, or a mixture of polar and non-polar solvents.
-
Column Chromatography: For oily products or mixtures that are difficult to separate by crystallization, silica gel column chromatography is a viable option. A solvent system of petroleum ether/ethyl acetate is often effective for separating alcohols of varying polarity.[12]
-
Removal of Biphenyl: If 3,3'-dimethoxybiphenyl is a significant impurity, it is less polar than the desired alcohol. It can often be removed by trituration with a non-polar solvent like petroleum ether, in which the biphenyl is more soluble than the alcohol.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for this synthesis?
The most common and direct starting materials are 3-bromoanisole and magnesium turnings to prepare the Grignard reagent, and methyl 3-methoxybenzoate as the electrophile.
Q2: What is the mechanism of the reaction between 3-methoxyphenylmagnesium bromide and methyl 3-methoxybenzoate?
The reaction proceeds in two main stages after the formation of the Grignard reagent:
-
Nucleophilic Acyl Substitution: The first equivalent of the Grignard reagent adds to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide group to form 3,3'-dimethoxybenzophenone.[2][13]
-
Nucleophilic Addition: A second equivalent of the Grignard reagent then adds to the carbonyl carbon of the newly formed ketone, resulting in a magnesium alkoxide intermediate.[13]
-
Protonation: An acidic workup protonates the alkoxide to yield the final product, this compound.[6]
Q3: Are there any alternative synthetic routes to this compound?
While the Grignard reaction with an ester is the most straightforward approach for a symmetric diaryl tertiary alcohol, other methods could be envisioned, such as the reaction of 3-methoxyphenylmagnesium bromide with 3,3'-dimethoxybenzophenone. However, this would require the prior synthesis of the ketone. Other modern synthetic methods for C-C bond formation could potentially be adapted, but the Grignard route remains a fundamental and widely used strategy.[14][15]
Q4: What are the key safety precautions for this synthesis?
-
Anhydrous Conditions: The need for strictly anhydrous conditions cannot be overstated.
-
Ether Solvents: Diethyl ether and THF are highly flammable. All heating should be done using a heating mantle or water bath, and no open flames should be present.
-
Grignard Reagent: Grignard reagents are corrosive and react violently with water.[16] Handle them under an inert atmosphere (nitrogen or argon) and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Workup: The quenching of the reaction can be exothermic. Add the reaction mixture to the quenching solution slowly and with cooling.
Experimental Protocols
Protocol 1: Preparation of 3-Methoxyphenylmagnesium Bromide
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry the entire apparatus and allow it to cool to room temperature under a stream of inert gas.
-
To the flask, add magnesium turnings (2.2 equivalents).
-
In the dropping funnel, place a solution of 3-bromoanisole (2.0 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the 3-bromoanisole solution to the magnesium turnings. If the reaction does not start, add a crystal of iodine or gently warm the flask.
-
Once the reaction has initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish-brown.
Protocol 2: Synthesis of this compound
-
Cool the freshly prepared 3-methoxyphenylmagnesium bromide solution in an ice bath.
-
Prepare a solution of methyl 3-methoxybenzoate (1.0 equivalent) in anhydrous diethyl ether or THF in a separate dropping funnel.
-
Add the methyl 3-methoxybenzoate solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with stirring.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Data Presentation
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Aprotic and solubilizes the Grignard reagent. |
| Stoichiometry (Grignard:Ester) | ≥ 2.2 : 1 | Ensures complete reaction to the tertiary alcohol. |
| Reaction Temperature (Addition) | 0-10 °C | Controls the exothermic reaction and minimizes side products. |
| Reaction Time (Post-addition) | 1-2 hours at room temperature | Allows the reaction to go to completion. |
| Workup Quench | Saturated aqueous NH4Cl | Mildly acidic to protonate the alkoxide without causing dehydration. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Mechanism of the Grignard reaction with an ester.
References
-
Jasperse, C. Grignard Synthesis of Triphenylmethanol. Chem 355. [Link]
-
Li, J. et al. Synthesis and fungicidal activity of 1,1-diaryl tertiary alcohols. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Li, J. et al. Synthesis and Fungicidal Activity of 1,1-Diaryl Tertiary Alcoholes. ResearchGate. [Link]
-
Ashenhurst, J. Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
-
Chemistry Steps. Esters with Grignard Reagent. Chemistry Steps. [Link]
-
Various Authors. Troubleshooting my grignard reactions. Reddit. [Link]
-
Sato, T. et al. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. ACS Omega. [Link]
-
Sato, T. et al. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. ACS Omega. [Link]
-
Baseer, M. et al. Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. Molecules. [Link]
-
Supporting Information. Royal Society of Chemistry. [Link]
-
Truman State University. The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Truman ChemLab. [Link]
-
Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal. [Link]
- Google Patents. Method for preparing tertiary alcohol by means of Grignard reaction.
-
EBSCO. Grignard reagents. Research Starters. [Link]
-
Truman State University. Experiment 25 – The Grignard Reaction. Truman State University. [Link]
-
University of Wisconsin-Madison. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. University of Wisconsin-Madison. [Link]
-
Organic Chemistry Tutor. Grignard Reagent and Grignard Reaction. Organic Chemistry Tutor. [Link]
-
Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Theochem @ Mercer University. [Link]
-
Fisher, D. Tertiary Alcohols from Esters and Grignard Reagents. YouTube. [Link]
-
Watson, C. G. & Aggarwal, V. K. Asymmetric Synthesis of 1-Heteroaryl-1-arylalkyl Tertiary Alcohols and 1-Pyridyl-1-arylethanes by Lithiation-Borylation Methodology. Organic Letters. [Link]
-
Thermo Fisher Scientific. 3-Methoxyphenylmagnesium bromide, 1.0 M in 2-MeTHF. Thermo Fisher Scientific. [Link]
-
Scilit. Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. Scilit. [Link]
-
ResearchGate. How to purify tertiary alcohol?. ResearchGate. [Link]
-
ACS Publications. The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. [Link]
-
Ashenhurst, J. Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
ChemTalk. Grignard Reagents. ChemTalk. [Link]
-
Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Adichemistry. [Link]
-
Clark, J. reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
-
BYU-Idaho Academic Support. Tertiary Alcohols from Esters and Grignard Reagents. YouTube. [Link]
-
Ashenhurst, J. Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
NIST. 2-(4-Methoxyphenyl)ethanol. NIST WebBook. [Link]
-
Kumar, D. et al. Green methods for synthesis of various Heterocycles: Sustainable approach. Journal of Advanced Scientific Research. [Link]
-
University of Manchester. Solventless esterification of glycerol with p- methoxycinnamic acid catalyzed by a novel sulfonic acid mesoporous solid. Research Explorer. [Link]
-
CUNY Academic Works. Synthesis of Melting Gels Using Mono-Substituted and Di-Substituted Silane Precursors. CUNY Academic Works. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard Reagents | ChemTalk [chemistrytalk.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. reddit.com [reddit.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. www1.udel.edu [www1.udel.edu]
- 10. theochem.mercer.edu [theochem.mercer.edu]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. rsc.org [rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Synthesis and fungicidal activity of 1,1-diaryl tertiary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Page loading... [guidechem.com]
Technical Support Center: Characterization of 1,1-Bis(3-methoxyphenyl)ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1,1-Bis(3-methoxyphenyl)ethanol. This resource is designed for researchers, chemists, and drug development professionals who are synthesizing or analyzing this specific tertiary benzylic alcohol. Tertiary alcohols, particularly those with benzylic structures, present unique challenges in their synthesis, purification, and characterization due to their inherent reactivity. This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties, handling, and analysis of this compound.
Q1: What is the most common synthetic route for this compound and what initial impurities should I expect?
The most prevalent method is the Grignard reaction.[1] This typically involves one of two pathways:
-
Reacting 3,3'-dimethoxybenzophenone with a methyl Grignard reagent (e.g., CH₃MgBr).
-
Reacting methyl 3-methoxybenzoate with two equivalents of 3-methoxyphenylmagnesium bromide.[2][3]
Common impurities often stem from the Grignard reaction itself, including unreacted starting materials (ketone or ester), and byproducts from moisture contamination, which quenches the Grignard reagent.[4]
Q2: What is the primary stability concern for this molecule?
The primary stability issue is its high susceptibility to acid-catalyzed dehydration.[5] As a tertiary benzylic alcohol, the hydroxyl group can be easily protonated under acidic conditions, leading to the formation of a highly stabilized tertiary carbocation. Subsequent elimination of a proton results in the formation of 1,1-Bis(3-methoxyphenyl)ethene. This can occur during acidic aqueous workups, purification via silica gel chromatography, or analysis with acidic HPLC mobile phases.[6]
Q3: How should I properly store this compound?
To minimize degradation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[7] Avoid contact with acidic vapors or residues. For long-term storage, refrigeration is recommended.
Q4: What are the expected ¹H and ¹³C NMR chemical shifts?
While an experimental spectrum should always be the definitive source, the expected chemical shifts can be predicted based on its structure.
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 6.8 - 7.3 | Multiplet | 8H | Ar-H |
| Methoxy Protons | ~3.80 | Singlet | 6H | -OCH ₃ |
| Hydroxyl Proton | Variable (e.g., 2.0-2.5) | Singlet (broad) | 1H | -OH |
| Methyl Protons | ~1.90 | Singlet | 3H | -C-CH ₃ |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Aromatic C-O | ~159 | C -OCH₃ |
| Aromatic C-C(OH) | ~148 | Ar-C (OH) |
| Aromatic C-H | 110 - 130 | Ar-C H |
| Quaternary Carbon | ~76 | -C (OH)- |
| Methoxy Carbon | ~55 | -OC H₃ |
| Methyl Carbon | ~30 | -C-C H₃ |
Troubleshooting Guide
This section provides solutions to specific problems encountered during the characterization of this compound.
Problem Area 1: Synthesis & Purification
Symptom: Low or no yield of the desired tertiary alcohol after synthesis.
-
Probable Cause 1: Inactive Grignard reagent. Grignard reagents are extremely strong bases and are destroyed by protic sources like water or alcohols.[4]
-
Solution 1: Ensure all glassware is oven- or flame-dried and the reaction is conducted under a strictly anhydrous, inert atmosphere (N₂ or Ar). Use anhydrous solvents. Consider titrating the Grignard reagent before use to determine its exact concentration.
-
Probable Cause 2: Enolization of the ketone starting material. If the Grignard reagent is sterically bulky or the ketone has acidic alpha-protons, the Grignard can act as a base instead of a nucleophile, leading to the recovery of starting material after workup.
-
Solution 2: While less of an issue with methyl Grignard, if using a bulkier reagent, add it slowly at a low temperature to favor nucleophilic addition.
Symptom: The purified product is an oil or solid that appears to be the dehydrated alkene, not the alcohol.
-
Probable Cause: Acid-catalyzed dehydration occurred during the purification step, most likely on a standard silica gel column.[6] Silica gel is inherently acidic and promotes the elimination of water from tertiary alcohols.
-
Solution:
-
Neutralize Before Purification: Ensure the crude product is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) and dried before chromatography.
-
Use Alternative Stationary Phases: Purify the compound using neutral alumina column chromatography instead of silica gel.
-
Deactivate Silica Gel: If silica gel must be used, it can be partially deactivated by pre-treating it with a solvent system containing a small amount of a neutral or basic modifier, like triethylamine (e.g., 1% triethylamine in the eluent).
-
Problem Area 2: NMR Spectroscopy
Symptom: The ¹H NMR spectrum shows unexpected signals in the 5-7 ppm region and lacks the expected methyl singlet around 1.9 ppm.
-
Probable Cause: The sample has fully or partially dehydrated to 1,1-Bis(3-methoxyphenyl)ethene. The signals in the 5-7 ppm range are characteristic of vinylic protons.
-
Solution: Re-evaluate the synthesis workup and purification steps for sources of acid.[8] The sample has likely degraded. A new synthesis or re-purification of the crude material using the methods described above is necessary.
Symptom: The hydroxyl (-OH) proton peak is very broad or not visible.
-
Probable Cause: This is a common phenomenon caused by chemical exchange with trace amounts of water in the NMR solvent (e.g., CDCl₃). The rate of this exchange can broaden the signal significantly.
-
Solution: This is generally not an error. To confirm the presence of the -OH group, perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing the peak to disappear.
Problem Area 3: HPLC & Mass Spectrometry
Symptom: HPLC analysis shows a broad or tailing peak for the alcohol.
-
Probable Cause: The hydroxyl group of the alcohol is interacting with residual acidic silanol groups on the surface of the C18 stationary phase. This secondary interaction can cause peak tailing.
-
Solution: Use a mobile phase containing a buffer to maintain a consistent pH (e.g., 10 mM ammonium formate). Alternatively, using a modern, high-purity, end-capped HPLC column can minimize these secondary interactions.
Symptom: Mass spectrometry analysis shows a prominent [M-18]⁺ peak but the molecular ion peak [M]⁺ is weak or absent.
-
Probable Cause: In-source fragmentation. The energy in the mass spectrometer's ion source (especially with techniques like Electron Ionization, EI) is often sufficient to cause the dehydration of the alcohol. The [M-18]⁺ peak corresponds to the loss of a water molecule.
-
Solution: This is a characteristic fragmentation pattern for alcohols and can be a useful diagnostic clue. If observing the molecular ion is critical, use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which impart less energy to the molecule.
Visualized Workflows and Pathways
Synthesis and Degradation Pathway
The following diagram illustrates the Grignard synthesis of this compound and its primary acid-catalyzed degradation pathway.
Caption: Synthesis via Grignard reaction and subsequent acid-catalyzed dehydration.
General Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing characterization issues.
Caption: A logical workflow for troubleshooting common characterization problems.
Experimental Protocols
Protocol 1: Standardized ¹H NMR Sample Preparation & D₂O Shake
-
Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add ~0.7 mL of a deuterated solvent (CDCl₃ is standard). Ensure the sample is fully dissolved.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
D₂O Shake (Optional): After the initial spectrum is acquired, remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O). Cap the tube and shake vigorously for 20-30 seconds to ensure mixing.
-
Re-acquisition: Re-insert the tube into the spectrometer and acquire a second ¹H NMR spectrum. The peak corresponding to the -OH proton should have disappeared or significantly diminished.
Protocol 2: Baseline Reversed-Phase HPLC Method
This method provides a starting point for purity analysis and can be adapted for purification.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 275 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in 50:50 Acetonitrile/Water at ~1 mg/mL |
Note on Self-Validation: If degradation is suspected, inject the same sample at two different column temperatures (e.g., 30°C and 45°C). If the impurity profile changes significantly with temperature, on-column degradation is likely occurring.
References
-
Royal Society of Chemistry. (2021). Supporting Information. [Link]
-
LookChem. (n.d.). Cas 23308-82-9, 1-(3-METHOXY-PHENYL)-ETHANOL. LookChem. [Link]
-
Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2012).
-
Senanayake, C. H. (2008). Asymmetric Synthesis of Tertiary Benzylic Alcohols. PMC, NIH. [Link]
-
de Miranda, A. S., et al. (2019). Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. SciELO. [Link]
-
White, M. C., et al. (2009). Synthesis of Benzylic Alcohols by C–H Oxidation. PMC, NIH. [Link]
-
ResearchGate. (n.d.). Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol. [Link]
-
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?[Link]
-
Reddy, C. R., et al. (2011). Deoxygenation of Tertiary and Secondary Benzylic Alcohols into Alkanes with Triethylsilane Catalyzed by Solid Acid Tin(IV) Ion-Exchanged Montmorillonite. ResearchGate. [Link]
-
Clark, J. (2015). Dehydration of alcohols. Chemguide. [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. [Link]
-
Chemistry Steps. (2025). The Grignard Reaction Mechanism. [Link]
-
LibreTexts Chemistry. (2020). 14.4: Dehydration Reactions of Alcohols. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 1,1-Bis(3-methoxyphenyl)ethanol
Welcome to the technical support center for 1,1-Bis(3-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve successful formulation and experimentation.
Introduction to this compound and its Solubility Profile
This compound is a tertiary alcohol characterized by two methoxy-substituted phenyl rings attached to a single carbon atom. Its molecular structure, rich in aromatic character and containing a polar hydroxyl group, results in a challenging solubility profile. It is generally poorly soluble in aqueous media and shows variable solubility in common organic solvents. Understanding its physicochemical properties is the first step in overcoming these challenges.
| Property | Value / Prediction | Source |
| Molecular Formula | C₁₆H₁₈O₃ | - |
| Molecular Weight | 258.31 g/mol | - |
| Appearance | Likely a solid at room temperature | Inferred from similar structures |
| Predicted LogP | 3.5 - 4.5 | - |
| Predicted pKa (Alcohol) | ~14-16 | [1] |
| Predicted Aqueous Solubility | Very Low | Inferred from high LogP |
| General Organic Solubility | Expected to be soluble in moderately polar to non-polar organic solvents like DCM, THF, and ethyl acetate; sparingly soluble in alcohols like methanol and ethanol; and poorly soluble in non-polar solvents like hexanes. | Inferred from structure |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in water?
A1: The molecule has a large, non-polar surface area due to its two phenyl rings, making it hydrophobic (lipophilic). While the hydroxyl (-OH) and methoxy (-OCH₃) groups add some polarity, they are insufficient to overcome the hydrophobicity of the carbon-rich structure. This leads to a high predicted LogP value, indicating a strong preference for a lipid-like environment over an aqueous one.
Q2: I'm seeing my compound precipitate when I add my DMSO stock solution to an aqueous buffer. What is happening?
A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a concentrated organic stock (like DMSO) is rapidly diluted into an anti-solvent (like water or a buffer) in which it is poorly soluble.[2] The final concentration of the organic solvent may not be high enough to keep the compound in solution, leading to the formation of a supersaturated and unstable solution that quickly precipitates.[3][4]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3:
-
Kinetic solubility is the concentration of a compound that appears to be in solution after being introduced from a concentrated organic stock into an aqueous medium. It's a measure of how quickly a compound precipitates from a supersaturated state and is highly dependent on the experimental method (e.g., incubation time, DMSO percentage).[2][5]
-
Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution, where the dissolved and undissolved solid forms are in equilibrium.[3][6]
For early-stage discovery and high-throughput screening, kinetic solubility is often sufficient.[2] For later-stage development, formulation, and in-vivo studies, determining the thermodynamic solubility is crucial for creating stable formulations.[2]
Q4: Can I heat the solvent to dissolve more of my compound?
A4: Gently heating can increase the solubility of many solid compounds, as the dissolution process is often endothermic.[3] However, be cautious. The compound may precipitate out again as the solution cools to room temperature. This can be useful for preparing a solution for immediate use but is not ideal for creating a stable stock solution. Always check the thermal stability of your compound before heating.
In-Depth Troubleshooting Guides
Issue 1: My compound will not dissolve in my desired solvent system.
If you are struggling to achieve a clear solution, a systematic approach to solvent selection and solubilization techniques is necessary.
Workflow for Solubility Enhancement
Below is a decision-making workflow to guide you through selecting an appropriate solubilization strategy.
Caption: Decision workflow for selecting a solubilization strategy.
Solution A: Co-solvent Systems
A co-solvent system involves blending a water-miscible organic solvent with an aqueous medium to create a final solvent with a polarity suitable for dissolving your compound.[7][8]
-
Rationale: The organic co-solvent disrupts the hydrogen bonding network of water, reducing the overall polarity of the solvent system.[8] This creates a more favorable environment for the non-polar regions of this compound, effectively increasing its solubility. Common co-solvents for in-vitro and in-vivo work include DMSO, ethanol, polyethylene glycols (PEGs), and propylene glycol.[7][9][10]
-
Protocol: See Appendix A: Protocol for Co-solvent System Development.
Solution B: pH Modification
For compounds with ionizable functional groups, adjusting the pH of the medium can dramatically increase solubility.
-
Rationale: The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized to non-ionized forms of a molecule.[11][12] The ionized form is typically much more water-soluble than the neutral form. For this compound, the tertiary alcohol group is very weakly acidic (predicted pKa ~14-16) and not practically ionizable under normal aqueous conditions.[1] Therefore, pH modification is unlikely to be an effective strategy for this specific molecule unless it has other, more acidic or basic, impurities or derivatives are being considered.[13][14]
Solution C: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is water-soluble.[15][16][17]
-
Rationale: The hydrophobic part of the target molecule fits into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water.[18][19] This effectively shields the hydrophobic molecule from the aqueous environment, leading to a significant increase in its apparent water solubility.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many pharmaceutical applications.[15][17]
-
Protocol: See Appendix B: Protocol for Solubility Enhancement using Cyclodextrins.
Issue 2: How can I prepare a stable, concentrated stock solution?
Preparing a reliable stock solution is critical for accurate and reproducible experiments.
Solution: Systematic Solvent Screening and Stability Assessment
-
Initial Screening: Test the solubility in a range of neat organic solvents. Start with small amounts of the compound (e.g., 1-5 mg) in a fixed volume of solvent (e.g., 100-200 µL).
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethanol.
-
-
Select the Best Candidate: Choose the solvent that dissolves the compound to the highest concentration. DMSO is often the first choice for creating highly concentrated stocks for biological assays.[2]
-
Prepare the Stock Solution:
-
Accurately weigh a larger quantity of this compound.
-
Add the chosen solvent to achieve the desired concentration (e.g., 10 mM, 50 mM).[20]
-
Use a vortex mixer and/or sonication to aid dissolution. Ensure the final solution is completely clear.
-
-
Assess Stability:
-
Freeze-Thaw Cycles: Aliquot the stock solution and subject it to several freeze-thaw cycles (e.g., -20°C to room temperature). After each cycle, visually inspect for any signs of precipitation.
-
Long-Term Storage: Store aliquots at the intended storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1-4 weeks) and re-check for clarity and concentration (via HPLC or UV-Vis) to ensure no degradation or precipitation has occurred.
-
Appendices
Appendix A: Experimental Protocol for Co-solvent System Development
This protocol outlines a method for systematically testing co-solvent mixtures to find an optimal system for your experiment. A common formulation for in-vivo studies is a mix of DMSO, PEG300, Tween® 80, and saline.[10]
-
Initial Dissolution: Weigh 5 mg of this compound into a clear glass vial.
-
Add Primary Co-solvent: Add 100 µL of DMSO to the vial. Vortex or sonicate until the solid is completely dissolved. This creates a 50 mg/mL solution.
-
Add Secondary Co-solvent (Optional): Add 400 µL of PEG300. Vortex to mix thoroughly. The solution should remain clear.
-
Add Surfactant (Optional): Add 50 µL of Tween® 80. Vortex to mix. This can help maintain stability upon aqueous dilution.
-
Aqueous Titration: Slowly add your aqueous vehicle (e.g., phosphate-buffered saline (PBS), pH 7.4) dropwise while continuously vortexing.
-
Observation: Observe the solution for any signs of cloudiness or precipitation. The point at which precipitation occurs is the limit of solubility for that specific co-solvent ratio.
-
Optimization: Repeat the process, adjusting the ratios of the components to maximize the amount of aqueous vehicle that can be added while keeping the compound in solution at the target final concentration.[10] Always prepare a vehicle-only control for your experiments.[10]
Appendix B: Experimental Protocol for Solubility Enhancement using Cyclodextrins
This protocol provides a basic method for preparing and evaluating a cyclodextrin inclusion complex.
-
Molar Ratio Calculation: Determine the mass of this compound and Hydroxypropyl-β-cyclodextrin (HP-β-CD) needed for a desired molar ratio (e.g., 1:1 or 1:2).
-
Complex Preparation:
-
Dissolve the calculated amount of HP-β-CD in the desired volume of aqueous buffer (e.g., PBS, pH 7.4).
-
Add the this compound powder directly to the cyclodextrin solution.
-
-
Equilibration: Seal the container and agitate the mixture at room temperature for 24-48 hours using a magnetic stirrer or orbital shaker. This allows time for the inclusion complex to form.
-
Separation: After equilibration, centrifuge the sample at high speed (e.g., 15,000 x g for 15 minutes) to pellet any remaining undissolved compound.[21]
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. This concentration represents the solubility in the presence of the cyclodextrin.[21]
References
- Unknown. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Popielec, A. & Loftsson, T. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Tiwari, G. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
- Yalkowsky, S., Patel, R., & Al-Antary, D. (2015, December 30). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
- Singh, S., Sahu, M. K., & Agrawal, M. (2023, March 13). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences.
- Crini, G., Fourmentin, S., & Fenyvesi, É. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
- Unknown. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Roquette.
- Kumar, V. & Shivakumar, H. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Sharma, D. & Saini, S. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
- Popielec, A. & Loftsson, T. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Unknown. (n.d.). Cosolvent. Wikipedia.
- Saal, C. & Petereit, A. C. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks. PubMed.
- Unknown. (2025, December 24). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate.
- Saal, C. & Petereit, A. C. (2012, October 9). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Semantics Scholar.
- Unknown. (n.d.). Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL. LookChem.
- Lu, Y., et al. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC.
- Unknown. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Unknown. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... ResearchGate.
- Singh, S. K. (2012, May 10). Mechanism of Stabilization of Proteins by Poly-hydroxy Co-solvents: Concepts and Implications in Formulation Development. American Pharmaceutical Review.
- Rishi, R. (2020, May 19). Henderson-Hasselbalch Equation. RK.MD.
- Zhang, X., et al. (2002, November 15). Why Do Co-Solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. PubMed.
- Völgyi, G., et al. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
- Madhavi, L. (n.d.). solubility enhancement and cosolvency by madhavi. Slideshare.
- Unknown. (n.d.). 1-(3-Methoxyphenyl)ethanol. Fisher Scientific.
- Unknown. (n.d.). Formulation Strategies for Poorly Soluble Compounds. Smolecule.
- Unknown. (n.d.). Henderson–Hasselbalch equation. Wikipedia.
- Unknown. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Spoke Sciences.
- Unknown. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Unknown. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Benchchem.
- Unknown. (2025, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts.
Sources
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- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbr.in [ijpbr.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rk.md [rk.md]
- 12. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. mdpi.com [mdpi.com]
- 18. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.smolecule.com [pdf.smolecule.com]
Removal of unreacted starting materials from 1,1-Bis(3-methoxyphenyl)ethanol product
Case ID: PUR-3MBPE-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Welcome to the Purification Support Center
You are likely accessing this guide because your synthesis of 1,1-Bis(3-methoxyphenyl)ethanol has resulted in a mixture containing unreacted starting materials—specifically 3-bromoanisole (halide) or 3,3'-dimethoxybenzophenone (ketone)—or you are experiencing unexpected yield loss during purification.
This molecule is a tertiary benzylic alcohol with electron-donating methoxy groups.[1] This structural combination makes it highly acid-sensitive .[1] Standard purification protocols often fail because the product dehydrates to the alkene (1,1-bis(3-methoxyphenyl)ethene) on acidic silica gel.[1]
Module 1: Diagnostic Triage
Before selecting a protocol, confirm the composition of your crude mixture.
Q: How do I determine which impurities are present?
A: Use Thin Layer Chromatography (TLC) and
| Component | TLC Behavior (Hex/EtOAc 4:1) | |
| Product (Alcohol) | Lower R | |
| Ketone Impurity | Medium R | No methyl singlet at 1.90 ppm. Aromatic region shifts. |
| Halide Impurity | High R | No aliphatic protons (except -OMe at 3.8 ppm).[1] |
| Alkene (Dehydration) | High R |
Module 2: Purification Protocols
Workflow Visualization
The following decision tree outlines the logic for selecting the correct purification method based on your diagnostic results.
Figure 1: Decision matrix for purification of this compound.
Protocol A: Recrystallization (For Solids)
Best for removing small amounts of ketone and halide from a solid crude.
-
Solvent System: Boiling Ethanol (solvent) and Hexane (anti-solvent).
-
Procedure:
-
Dissolve crude solid in minimum boiling Ethanol.
-
Remove from heat. Add warm Hexane dropwise until persistent cloudiness appears.
-
Add one drop of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then 4°C.
-
-
Why it works: The non-polar halide and ketone remain soluble in the Hexane-rich mother liquor, while the polar alcohol crystallizes out.
Protocol B: Buffered Column Chromatography (The "Gold Standard")
Required if the product is an oil or contains >10% ketone.
CRITICAL WARNING: Standard silica gel is slightly acidic (pH 6.5–7.0). This is sufficient to dehydrate your tertiary alcohol into an alkene. You must neutralize the silica.
-
Stationary Phase Preparation:
-
Slurry Silica Gel 60 in Hexanes containing 1% Triethylamine (Et
N) . -
Reasoning: The amine neutralizes acidic sites on the silica surface, preventing the E1 elimination reaction.
-
-
Eluent Gradient:
-
Start: 100% Hexane (to elute 3-bromoanisole and alkene byproducts).[1]
-
Ramp: 95:5 Hexane:Ethyl Acetate (to elute ketone).
-
Finish: 80:20 Hexane:Ethyl Acetate (to elute the alcohol product).
-
-
Fraction Collection:
-
Do not let the product sit on the column; run the column with positive pressure (flash chromatography).
-
Module 3: Troubleshooting & FAQs
Issue: "My product turned into an oil and NMR shows a double bond."
Diagnosis: Acid-Catalyzed Dehydration. Mechanism: The meta-methoxy groups stabilize the carbocation intermediate, making the hydroxyl group an excellent leaving group in the presence of trace acid.
Figure 2: The dehydration pathway on acidic media.[1]
Corrective Action:
-
Repurify using Protocol B (Buffered Silica).
-
Ensure your NMR solvent (CDCl
) is not acidic. Filter CDCl through basic alumina before use if the product degrades in the NMR tube.
Issue: "I cannot separate the ketone from the alcohol."
Diagnosis: Polarity overlap or "tailing" on the column. Corrective Action:
-
Chemical Separation (Girard's Reagent T): If chromatography fails, reflux the mixture with Girard’s Reagent T in Ethanol/Acetic Acid. The reagent reacts selectively with the ketone to form a water-soluble hydrazone.
-
Workup: Pour into water and extract with ether. The alcohol (product) moves to the ether layer; the ketone-derivative stays in the water.
-
Issue: "The starting halide (3-bromoanisole) is not leaving."
Diagnosis: Halides are oils that can occlude in the product oil. Corrective Action:
-
High Vacuum Drying: 3-Bromoanisole is volatile.[1] Place the product under high vacuum (<0.5 mmHg) at 60°C for 4 hours. This often removes the halide without chromatography.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Grignard workup and drying of organic layers).
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012.
-
Still, W. C., Kahn, M., Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org. Chem.1978 , 43(14), 2923–2925. Link (The foundational text for Flash Chromatography).
-
Reich, H. J. "Common Problems with Flash Chromatography." University of Wisconsin-Madison Chemistry Database.[1] (Source for silica acidity and amine buffering techniques).
Sources
Technical Support Center: Stabilizing 1,1-Bis(3-methoxyphenyl)ethanol During Experimental Workup
Welcome to the technical support center for handling 1,1-Bis(3-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues with this compound during experimental workup. Here, you will find troubleshooting advice and frequently asked questions to help you prevent decomposition and ensure the integrity of your product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the workup of reactions involving this compound.
Q1: I observed a significant decrease in my product yield after quenching my reaction with dilute hydrochloric acid. What is causing this product loss?
A1: The loss of this compound upon addition of a strong acid like hydrochloric acid is most likely due to acid-catalyzed dehydration.[1][2][3] This compound is a tertiary benzylic alcohol, a structure that is highly susceptible to elimination reactions under acidic conditions.
The underlying cause is the formation of a highly stabilized tertiary benzylic carbocation intermediate upon protonation of the hydroxyl group.[4][5] The two methoxy-substituted phenyl rings effectively delocalize the positive charge through resonance, making the formation of this carbocation very favorable.[4] Once formed, this carbocation readily eliminates a proton from an adjacent carbon to form a more stable, conjugated alkene, which is the decomposition product. This process follows an E1 (Elimination, Unimolecular) mechanism.[2][6][7][8][9][10][11]
Q2: What is the recommended procedure for quenching a reaction to obtain this compound without causing decomposition?
A2: For acid-sensitive tertiary alcohols, a mild workup using a saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred method.[1][12][13] Ammonium chloride is a weak acid that can effectively protonate the alkoxide formed in many reactions (e.g., Grignard reactions) to yield the desired alcohol without drastically lowering the pH of the solution.[1][13] This controlled protonation minimizes the risk of acid-catalyzed dehydration.[1][14]
Protocol for a Mild Aqueous Workup:
-
Cooling: Once your reaction is complete, cool the reaction flask in an ice-water bath. This will help to dissipate any heat generated during the quenching process.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride dropwise to the cooled reaction mixture with vigorous stirring. An addition funnel is recommended for better control.
-
Extraction: After the initial quenching is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.
-
Washing: Combine the organic extracts and wash them sequentially with water and then with brine (a saturated aqueous solution of NaCl). The brine wash helps to remove residual water from the organic layer.[15]
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can then be purified by appropriate methods, such as column chromatography or recrystallization.
Q3: I am still observing some product decomposition even with a mild ammonium chloride quench. Are there any alternative workup procedures?
A3: If your compound is exceptionally sensitive, an anhydrous workup might be necessary to completely avoid the presence of water and acidic protons.
Anhydrous Workup Protocol (Conceptual):
-
Solvent Removal: If your reaction was performed in a volatile solvent like THF or diethyl ether, carefully remove the solvent under reduced pressure.
-
Precipitation of Salts: Add a dry, non-polar solvent like hexane or a mixture of hexane and ethyl acetate to the residue. This may cause the inorganic salts to precipitate.
-
Filtration: Filter the mixture through a pad of Celite® or a similar filter aid to remove the precipitated salts. Wash the filter cake with a small amount of the dry solvent.
-
Solvent Removal from Filtrate: Carefully remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Proceed with purification of the crude product.
Note: The feasibility of this method depends on the solubility of your product and the inorganic byproducts in the chosen solvent system.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the chemistry and handling of this compound.
Q1: What is the primary mechanism of decomposition for this compound?
A1: The primary decomposition pathway for this compound in the presence of acid is an E1 elimination reaction .[2][6][7][8][9][10][11]
The mechanism involves three key steps:
-
Protonation of the Hydroxyl Group: The lone pair of electrons on the hydroxyl oxygen attacks a proton (H⁺) from the acid, forming a protonated alcohol (an alkyloxonium ion). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺, which is water).[3][16]
-
Formation of a Carbocation: The water molecule departs, taking the bonding electrons with it, which results in the formation of a tertiary benzylic carbocation. This is the slow, rate-determining step of the reaction.[9][16]
-
Deprotonation to Form an Alkene: A weak base in the reaction mixture (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form a new pi bond, resulting in the formation of the corresponding alkene.[3][16]
Q2: Why is the carbocation intermediate of this compound so stable?
A2: The stability of the carbocation formed from this compound is due to a combination of two factors:
-
Tertiary Carbocation: The positive charge is on a tertiary carbon atom, which is inherently more stable than a primary or secondary carbocation due to the electron-donating inductive effect of the attached alkyl (in this case, aryl) groups.
-
Benzylic Resonance: More importantly, the carbocation is benzylic, meaning the positively charged carbon is directly attached to two phenyl rings.[4][5] The pi systems of these aromatic rings can delocalize the positive charge through resonance, spreading it over multiple atoms. The presence of electron-donating methoxy groups on the phenyl rings further enhances this resonance stabilization. While there can be debate about the relative stability of tertiary versus simple benzyl carbocations, a tertiary benzylic carbocation is highly stabilized.[17][18][19]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, away from direct sunlight and sources of ignition.[20] It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and acidic vapors in the laboratory environment. For solutions, using a non-protic organic solvent is recommended.
Visualizing the Decomposition Pathway
To better understand the instability of this compound under acidic conditions, the following diagram illustrates the E1 elimination mechanism.
Caption: E1 Dehydration Mechanism of this compound.
Data Summary: Workup Conditions and Expected Outcomes
| Workup Reagent | pH | Expected Outcome for this compound | Recommendation |
| Dilute HCl or H₂SO₄ | Strongly Acidic (<2) | Significant to complete decomposition to the corresponding alkene. | Not Recommended |
| Saturated Aq. NH₄Cl | Mildly Acidic (~4.5-5.5) | Minimal to no decomposition. Effective protonation of alkoxides. | Highly Recommended |
| Water (H₂O) | Neutral (~7) | Generally safe, but may not be sufficient to protonate some alkoxide intermediates. | Use in conjunction with NH₄Cl quench |
| Saturated Aq. NaHCO₃ | Mildly Basic (~8-9) | No decomposition. May not effectively protonate the alkoxide. | Not ideal for initial quench, but can be used for subsequent washes. |
References
- Which carbocation is more stable : Benzyl or Tertiary? - Quora. (2016, August 1). Quora.
- Technical Support Center: Effective Quenching Methods for Grignard Reactions - Benchchem. (n.d.). Benchchem.
- Technical Support Center: Grignard Reaction Work-up for Tertiary Alcohols - Benchchem. (n.d.). Benchchem.
- Which is more stable: benzyl carbocation or tertiary carboc
- Is the t-butyl carbocation more stable than the benzyl carboc
- Which carbocation is more stable? : r/OrganicChemistry - Reddit. (2024, July 25). Reddit.
- Which is more stable tertiary carbocation with 9 alpha H or benzyl carbocation?| Explained by IITian - YouTube. (2018, September 8). YouTube.
- How to Add Reagents to a Reaction - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Acid-Catalyzed Dehydration of Alcohols to Alkenes - Moodle. (n.d.).
- Dehydration of Alcohols A Level Chemistry | Elimination Reactions and Zaitsev Rule. (n.d.).
- Can I add ammonium chloride instead of HCl in the last step? : r/OrganicChemistry - Reddit. (2021, August 22). Reddit.
- What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Suze Chemical. (n.d.). Suze Chemical.
- Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson - Study.com. (n.d.). Study.com.
- Ch 11 : Eliminations of benzylic systems - University of Calgary. (n.d.). University of Calgary.
- Dehydration of Alcohols by E1 and E2 Elimination with Practice Problems - Chemistry Steps. (2019, December 23). Chemistry Steps.
- Supporting Inform
- What is the role of ammonium chloride in the workup of a Grignard reaction? - Chemistry Stack Exchange. (2019, January 18). Chemistry Stack Exchange.
- Enantioselective Epoxidation of Allylic Alcohols - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Use of benzyl alcohol as a shipping and storage solution for chromatography media - Cytiva. (2020, March 31). Cytiva.
- Quenching Reactive Substances - KGROUP. (2006, October 27).
- Protecting Groups In Grignard Reactions - Master Organic Chemistry. (2015, December 16). Master Organic Chemistry.
- E1 Elimination | Overview & Research Examples. (n.d.).
- Ethanol [64-17-51 M 46.1, b 78.3O, d15 0.79360, d5 0.78506, n 1.36139, pKZ5 15.93. Usual. (n.d.).
- The Grignard Reaction Mechanism - Chemistry Steps. (2025, August 5). Chemistry Steps.
- Dudley Reagents - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- The E1 Reaction and Its Mechanism - Master Organic Chemistry. (2026, January 9). Master Organic Chemistry.
- 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27). Chemistry LibreTexts.
- About Workup - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- Application Notes and Protocols: Fluorination of Alcohols Using Amine Hydrofluorides - Benchchem. (n.d.). Benchchem.
- E1 Elimination Reaction - LabXchange. (2024, December 30). LabXchange.
- (R)-1-(3-methoxyphenyl)ethanol. (n.d.).
- E1 Elimination Reactions - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts.
- 8.2 E1 Reactions – Organic Chemistry I - KPU Pressbooks. (n.d.). KPU Pressbooks.
- Synthesis of Benzylic Alcohols by C–H Oxidation | Journal of the American Chemical Society. (2019, November 5). Journal of the American Chemical Society.
- Development of Anhydrous Ethanol Purification: Reduction of Acetal Content and Vapor–Liquid Equilibrium Study of the Ethanol–Acetal Binary System - PMC. (2021, January 5). PMC.
- Ethanol production, purification, and analysis techniques: a review. (n.d.).
- Asymmetric Synthesis of Tertiary Benzylic Alcohols - PMC - NIH. (n.d.). PMC.
- Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL | lookchem. (n.d.). lookchem.chem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 20. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
Validation & Comparative
A Comparative Spectroscopic Analysis of Diaryl Ethanols: A Guide for Researchers
The structural elucidation of molecules is a cornerstone of chemical research and drug development. For diaryl ethanols, a class of compounds with significant pharmacological interest, a multi-pronged spectroscopic approach is essential for unambiguous characterization. This guide provides a comparative analysis of the spectroscopic data for four distinct diaryl ethanols, offering insights into how subtle structural modifications manifest in their respective spectra. We will delve into the principles and experimental nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), demonstrating how to interpret the resulting data to confirm molecular identity and purity.
Introduction to Diaryl Ethanols and the Role of Spectroscopy
Diaryl ethanols are characterized by an ethanol backbone substituted with two aryl groups. Their structural diversity, arising from the varied substitution patterns on the aromatic rings and the position of the hydroxyl group, gives rise to a wide range of chemical and biological properties. Accurate and comprehensive spectroscopic analysis is therefore paramount in their study. This guide will compare the following four compounds to illustrate key spectroscopic trends:
-
1,1-Diphenylethanol (1)
-
1,2-Diphenylethanol (2)
-
1-(4-methoxyphenyl)-1-phenylethanol (3)
-
1-(4-nitrophenyl)-1-phenylethanol (4)
By comparing the spectra of these molecules, we will explore the influence of isomerism and the electronic effects of substituents on the spectroscopic signatures.
Experimental Workflow: A Validated Approach
The reliable acquisition of spectroscopic data hinges on a robust experimental workflow. The following protocol outlines the standard procedures for obtaining NMR, IR, and MS data for diaryl ethanols.
Diagram: General Experimental Workflow for Spectroscopic Analysis
Caption: Standard workflow for the spectroscopic analysis of diaryl ethanols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean detailed information about the molecular framework.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm) for Diaryl Ethanols in CDCl₃
| Compound | Ar-H | -CH- | -CH₂- | -CH₃ | -OH | -OCH₃ |
| 1,1-Diphenylethanol (1) | ~7.20-7.45 (m, 10H) | - | - | 1.95 (s, 3H) | 2.25 (s, 1H) | - |
| 1,2-Diphenylethanol (2) | ~7.15-7.35 (m, 10H) | 4.90 (t, 1H) | 2.95 (d, 2H) | - | 2.10 (d, 1H) | - |
| 1-(4-methoxyphenyl)-1-phenylethanol (3) | ~6.80-7.40 (m, 9H) | - | - | 1.90 (s, 3H) | 2.20 (s, 1H) | 3.75 (s, 3H) |
| 1-(4-nitrophenyl)-1-phenylethanol (4) | ~7.30-8.20 (m, 9H) | - | - | 2.00 (s, 3H) | 2.40 (s, 1H) | - |
Analysis and Interpretation:
-
Isomeric Effects (1 vs. 2): The most striking difference is the splitting pattern of the aliphatic protons. In the symmetrical 1,1-diphenylethanol (1) , the methyl protons appear as a singlet, and there is no methine proton. In contrast, 1,2-diphenylethanol (2) displays a triplet for the methine proton (due to coupling with the adjacent methylene protons) and a doublet for the methylene protons (due to coupling with the methine proton).
-
Substituent Effects (1 vs. 3 & 4): The electron-donating methoxy group in (3) causes an upfield shift (to lower ppm values) of the protons on the substituted aromatic ring due to increased electron density. Conversely, the electron-withdrawing nitro group in (4) leads to a significant downfield shift (to higher ppm values) of the aromatic protons on its ring, a consequence of deshielding.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm) for Diaryl Ethanols in CDCl₃
| Compound | Ar-C | C-OH | -CH₂- | -CH₃ | -OCH₃ |
| 1,1-Diphenylethanol (1) | ~125-148 | ~76 | - | ~30 | - |
| 1,2-Diphenylethanol (2) | ~126-142 | ~74 | ~45 | - | - |
| 1-(4-methoxyphenyl)-1-phenylethanol (3) | ~113-160 | ~75 | - | ~30 | ~55 |
| 1-(4-nitrophenyl)-1-phenylethanol (4) | ~123-155 | ~75 | - | ~31 | - |
Analysis and Interpretation:
-
Isomeric Effects (1 vs. 2): The presence of a methylene carbon in 1,2-diphenylethanol (2) is clearly indicated by the peak around 45 ppm, which is absent in the spectrum of 1,1-diphenylethanol (1) .
-
Substituent Effects (1 vs. 3 & 4): The carbon bearing the methoxy group in (3) appears at a significantly different chemical shift compared to the unsubstituted aromatic carbons. Similarly, the carbon attached to the nitro group in (4) is shifted downfield. The electron-donating and -withdrawing nature of these substituents also influences the chemical shifts of the other aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.
Table 3: Key IR Absorption Frequencies (in cm⁻¹) for Diaryl Ethanols
| Compound | O-H stretch | C-H (sp³) stretch | C-H (sp²) stretch | C=C (aromatic) stretch | C-O stretch |
| 1,1-Diphenylethanol (1) | ~3400-3600 (broad) | ~2850-3000 | ~3000-3100 | ~1450-1600 | ~1050-1200 |
| 1,2-Diphenylethanol (2) | ~3300-3500 (broad) | ~2850-3000 | ~3000-3100 | ~1450-1600 | ~1000-1150 |
| 1-(4-methoxyphenyl)-1-phenylethanol (3) | ~3400-3600 (broad) | ~2850-3000 | ~3000-3100 | ~1450-1610 | ~1030-1250 |
| 1-(4-nitrophenyl)-1-phenylethanol (4) | ~3400-3600 (broad) | ~2850-3000 | ~3000-3100 | ~1450-1600 | ~1050-1200 |
Additional Key Peaks:
-
Compound (3): Strong C-O stretch for the ether linkage around 1250 cm⁻¹.
-
Compound (4): Strong asymmetric and symmetric N-O stretches for the nitro group around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
Analysis and Interpretation:
-
Common Features: All four compounds exhibit a broad absorption band in the 3300-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness is due to hydrogen bonding. They also all show characteristic C-H and C=C stretching frequencies for the aromatic rings.
-
Distinguishing Features: The presence of the methoxy group in (3) is confirmed by a strong C-O stretching band. The nitro group in (4) is readily identified by two strong and distinct N-O stretching absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.
Table 4: Key Mass Spectrometry Data (m/z) for Diaryl Ethanols
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 1,1-Diphenylethanol (1) | 198 | 183 ([M-CH₃]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺) |
| 1,2-Diphenylethanol (2) | 198 | 107 ([C₆H₅CHOH]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺) |
| 1-(4-methoxyphenyl)-1-phenylethanol (3) | 228 | 213 ([M-CH₃]⁺), 135 ([CH₃OC₆H₄CO]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺) |
| 1-(4-nitrophenyl)-1-phenylethanol (4) | 243 | 228 ([M-CH₃]⁺), 150 ([NO₂C₆H₄CO]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺) |
Analysis and Interpretation:
-
Molecular Ion: The molecular ion peak confirms the molecular weight of each compound.
-
Fragmentation Patterns: The fragmentation patterns provide valuable structural information. For instance, the loss of a methyl group ([M-CH₃]⁺) is a characteristic fragmentation for tertiary alcohols like (1) , (3) , and (4) . The fragmentation of 1,2-diphenylethanol (2) is distinct, often involving cleavage between the two carbon atoms of the ethanol backbone. The substituted diaryl ethanols (3) and (4) show fragment ions corresponding to the substituted benzoyl cation, which are diagnostic for these structures.
Conclusion: A Synergistic Approach
The comprehensive characterization of diaryl ethanols is achieved through the synergistic use of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and offers insights into fragmentation pathways. As demonstrated in this comparative analysis, even subtle changes in molecular structure, such as isomerism or the introduction of substituents, lead to predictable and interpretable differences in the resulting spectra. This guide serves as a foundational resource for researchers in the field, enabling the confident and accurate structural elucidation of novel diaryl ethanol derivatives.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
A Comparative Guide to the Definitive Structural Validation of 1,1-Bis(3-methoxyphenyl)ethanol
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. An error in structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and lead to costly and time-consuming dead ends. The target of our investigation, 1,1-Bis(3-methoxyphenyl)ethanol, is a tertiary alcohol whose synthesis, typically via a Grignard reaction, can potentially yield isomeric byproducts or rearranged structures. Therefore, rigorous and multi-faceted validation is not merely a procedural formality but a scientific necessity.
This guide provides an in-depth, experience-driven comparison of the preeminent method for absolute structure determination—Single-Crystal X-ray Diffraction (SC-XRD)—with essential, orthogonal spectroscopic techniques. We will move beyond a simple listing of methods to explain the causality behind experimental choices, creating a self-validating system that ensures the utmost confidence in your molecular structure.
Part 1: Synthesis and Preparation of the Analyte
The logical starting point is the synthesis of this compound. A common and effective method is the Grignard reaction, where an ester is treated with two equivalents of an organomagnesium halide.[1][2] This approach directly assembles the tertiary alcohol from readily available precursors.
Experimental Protocol: Synthesis of this compound
-
Grignard Reagent Preparation:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (2.2 equivalents).
-
Add anhydrous diethyl ether and a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 3-bromoanisole (2.2 equivalents) in anhydrous diethyl ether via an addition funnel. Maintain a gentle reflux. The disappearance of the magnesium and the formation of a cloudy, brownish solution indicates the formation of 3-methoxyphenylmagnesium bromide.[3][4][5]
-
-
Reaction with Ester:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of methyl 3-methoxybenzoate (1.0 equivalent) in anhydrous diethyl ether. This reaction is exothermic and should be controlled to prevent side reactions.[1][5]
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 30 minutes to ensure completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
-
Part 2: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
For determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and absolute stereochemistry, SC-XRD is the undisputed gold standard.[6][7][8] It provides a direct, high-resolution snapshot of the molecule as it exists in the crystalline state.
The Causality of Crystallography
Why is SC-XRD so definitive? Unlike spectroscopic methods which provide averaged data about the bulk sample and rely on interpretation and inference, X-ray diffraction directly maps the electron density within the crystal. This electron density map is then used to place each atom in a specific x, y, z coordinate, yielding an unambiguous structural model.
Experimental Protocol: From Purified Compound to Final Structure
-
Crystal Growth (The Critical Step):
-
Objective: To encourage the slow, ordered arrangement of molecules from a supersaturated solution into a single, defect-free crystal suitable for diffraction (ideally >20 µm in all dimensions).
-
Method (Slow Evaporation): Dissolve a small amount of purified this compound in a suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexane). Loosely cap the vial to allow the solvent to evaporate over several days to weeks. The gradual increase in concentration should promote the formation of high-quality crystals.
-
-
Data Collection:
-
A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer, typically under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected on a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data (a set of reflection intensities and positions) are processed.
-
Computational software (e.g., SHELXL, Olex2) is used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the map and refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.
-
Workflow for Single-Crystal X-ray Diffraction
Expected Crystallographic Data for this compound
While an experimental structure is not yet published, we can predict key parameters based on known structures of similar molecules.[6][7][8][9] This serves as a benchmark for future experimental validation.
| Parameter | Expected Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or Pca2₁ | Defines the specific symmetry operations within the unit cell. |
| C(aryl)-C(quat) | 1.53 - 1.55 Å | Bond length between an aromatic carbon and the central quaternary carbon. |
| C(quat)-O(H) | 1.44 - 1.47 Å | Bond length for the tertiary alcohol C-O bond. |
| C(aryl)-O(Me) | 1.36 - 1.38 Å | Bond length for the methoxy ether group. |
| O-C(quat)-C(aryl) | ~108 - 111° | Bond angle around the central tetrahedral carbon. |
| C(aryl)-C(quat)-C(aryl) | ~110 - 113° | The angle between the two methoxyphenyl groups. |
Part 3: Orthogonal Validation with Comparative Spectroscopic Methods
A single crystal represents a tiny fraction of the synthesized material. Spectroscopic methods are essential to confirm that the structure determined from that one crystal is representative of the bulk sample and to assess its purity.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for elucidating the structure of organic compounds in solution.[10] It provides detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.
-
Expertise: For this compound, the key is to recognize its C₂ symmetry. The two 3-methoxyphenyl groups are chemically equivalent. This means we expect to see only one set of signals for the aromatic protons and carbons, and one signal for the two methoxy groups, simplifying the spectrum and providing a key validation point.
-
Protocol: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard like tetramethylsilane (TMS). Acquire ¹H, ¹³C, and DEPT-135 spectra.
-
Expected NMR Data (in CDCl₃) :
| Nucleus | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.2-7.3 | t | 2H | H-5' |
| ¹H | ~6.8-6.9 | m | 4H | H-2', H-6' |
| ¹H | ~6.7-6.8 | dd | 2H | H-4' |
| ¹H | 3.81 | s | 6H | -OCH₃ |
| ¹H | ~2.5-3.0 | s (broad) | 1H | -OH |
| ¹³C | ~159.5 | s | - | C-3' (Ar-O) |
| ¹³C | ~148.0 | s | - | C-1' (Ar-C) |
| ¹³C | ~129.0 | s | - | C-5' |
| ¹³C | ~118.0 | s | - | C-6' |
| ¹³C | ~113.0 | s | - | C-2' |
| ¹³C | ~112.0 | s | - | C-4' |
| ¹³C | ~78.0 | s | - | C-OH (Quaternary) |
| ¹³C | 55.2 | s | - | -OCH₃ |
B. Mass Spectrometry (MS)
MS provides the molecular weight of a compound, which is a fundamental piece of its identity.[11] High-resolution mass spectrometry (HRMS) can determine the elemental formula with high confidence.
-
Trustworthiness: The molecular formula (C₁₆H₁₈O₃) has an exact mass of 258.1256 g/mol . Observing this mass with an accuracy of <5 ppm provides extremely strong evidence for the proposed structure.
-
Protocol: Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Expected Mass Spectrometry Data:
| Ion | Calculated m/z | Interpretation |
| [M+H]⁺ | 259.1329 | Protonated molecular ion (in positive ion mode). |
| [M+Na]⁺ | 281.1148 | Sodium adduct, common in ESI. |
| [M-H₂O+H]⁺ | 241.1223 | Loss of water from the tertiary alcohol. |
C. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the presence or absence of key functional groups.[12] While it doesn't provide a complete structural picture, it serves as a quick and effective check.
-
Expertise: For a tertiary alcohol like our target molecule, the O-H stretching vibration is characteristic. Unlike the very broad band seen in primary or secondary alcohols due to extensive hydrogen bonding, the O-H stretch in a sterically hindered tertiary alcohol can sometimes be sharper.
-
Protocol: Place a small amount of the purified solid or liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer and collect the spectrum.
-
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3550 - 3450 | Strong, Broad | O-H Stretch | Tertiary Alcohol |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic |
| ~2950 - 2850 | Medium | C-H Stretch | Aliphatic (Methyl) |
| ~1600, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Aryl Ether |
| ~1150 | Strong | C-O Stretch | Tertiary Alcohol |
Part 4: Data Synthesis - A Self-Validating System
No single technique provides the complete picture. True structural validation comes from the convergence of data from these orthogonal methods. The diagram below illustrates how these techniques interrelate to build an unshakeable structural proof.
Comparative Summary of Validation Techniques
| Technique | Information Provided | Sample State | Resolution | Key Advantage for this Molecule | Limitation |
| SC-XRD | Absolute 3D structure, bond lengths/angles, stereochemistry. | Single Crystal | Atomic (~0.1 Å) | Unambiguous proof of connectivity and conformation. | Requires high-quality single crystals; data is not from bulk material. |
| NMR | C-H framework, atom connectivity, molecular symmetry. | Solution | Atomic | Confirms the C₂ symmetry and provides full structural map in solution. | Does not provide bond lengths/angles; interpretation required. |
| MS | Molecular weight and elemental formula (HRMS). | Gas/Solution | Molecular | Confirms the exact elemental formula, ruling out many alternatives. | Does not distinguish between isomers. |
| IR | Presence of key functional groups. | Solid/Liquid | Functional Group | Rapid confirmation of alcohol (-OH) and ether (C-O) groups. | Provides limited structural detail; non-specific. |
Conclusion
References
- Royal Society of Chemistry. (2021). Supporting Information for a chemical study. This source provides representative NMR data for analogous methoxyphenyl-containing carbinols.
- University of Wisconsin-Madison. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Department of Chemistry. Retrieved from a general chemistry resource outlining the procedure.
- Woski, S. (n.d.). Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol. Department of Chemistry, University of Alabama.
- Zhong, Y., et al. (2014). Synthesis, Crystal Structure and Anti-ischaemic Activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]...}. South African Journal of Chemistry.
- Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Department of Chemistry.
- Narten, A. H. (1979). X-ray diffraction study of liquid tertiary butyl alcohol at 26°C. The Journal of Chemical Physics. Provides context on the analysis of tertiary alcohols.
- University College Cork. (n.d.). Formation and Use of an Organometallic Reagent. School of Chemistry.
- AIP Publishing. (1979). X-ray diffraction study of liquid tertiary butyl alcohol at 26 °C. The Journal of Chemical Physics.
- Devarajegowda, H. C., et al. (2015). Crystal structure of bis(4-methoxyphenyl) malonate. Acta Crystallographica Section E: Crystallographic Communications.
- Oxford Academic. (2026). X-ray diffraction study of liquid alcohols. Journal of Molecular Structure.
- Truman State University. (2012).
- Reprints and Permissions. (n.d.).
- Devarajegowda, H. C., et al. (2015). Crystal structure of bis(4-methoxyphenyl) malonate.
- Carman, R. M., & Duffield, A. R. (2009). The X-ray structure of alcohol 13. ResearchGate.
- Pošta, M., et al. (2022). Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol.
- Al-Majid, A. M., et al. (2022). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-...}.
- LookChem. (n.d.). Cas 23308-82-9, 1-(3-METHOXY-PHENYL)-ETHANOL.
- PubChem. (n.d.). 1,1-Bis(4-methoxyphenyl)ethylene.
- ChemicalBook. (n.d.). 1-(3-methoxy-phenyl)-ethanol(23308-82-9) 1H NMR.
- Ramasamy, S., et al. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega.
- Tokyo Chemical Industry. (n.d.). 1-(3-Methoxyphenyl)ethanol. TCI AMERICA.
- Royal Society of Chemistry. (2021).
- Guidechem. (n.d.). 1-(3-methoxy-phenyl)-ethanol 23308-82-9.
- Doc Brown's Chemistry. (2025). C2H6O CH3CH2OH infrared spectrum of ethanol.
- Woźnicka, M., et al. (2023). N,N′-Bis(3-ethoxy-2-hydroxybenzylidene)-phenylene-1,3-diamine Methanol Solvate. Molecules.
Sources
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- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. scielo.org.za [scielo.org.za]
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Comparative study of the synthesis of 1,1-Bis(3-methoxyphenyl)ethanol via different methods
A Comparative Guide to the Synthesis of 1,1-Bis(3-methoxyphenyl)ethanol for Researchers and Drug Development Professionals
Abstract
This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The efficiency and scalability of its production are of paramount importance. This guide provides a comparative analysis of different synthetic methodologies for this compound, offering researchers and drug development professionals the insights needed to select the most appropriate method for their specific application. We will delve into the mechanistic underpinnings, experimental protocols, and performance metrics of each approach, supported by experimental data and authoritative references.
Introduction
This compound serves as a crucial building block in organic synthesis. Its structure, featuring two methoxy-substituted phenyl rings attached to a tertiary alcohol, makes it a valuable precursor for a range of target molecules, including potential pharmaceutical agents. The selection of a synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide will compare and contrast two primary and distinct methods for its synthesis: the Grignard reaction and a two-step approach involving Friedel-Crafts acylation followed by a subsequent Grignard reaction.
Method 1: One-Step Grignard Reaction
The Grignard reaction is a powerful and widely used method for forming carbon-carbon bonds, allowing for the synthesis of alcohols from alkyl halides and carbonyl compounds.[1][2] In this one-step approach, 3-methoxyphenylmagnesium bromide (a Grignard reagent) is reacted with an ester, such as methyl 3-methoxybenzoate, to directly form the tertiary alcohol.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The Grignard reagent, a strong nucleophile and a strong base, attacks the electrophilic carbonyl carbon of the ester.[1] This process occurs in two successive additions. The first equivalent of the Grignard reagent adds to the ester, forming a tetrahedral intermediate which then collapses to form a ketone (3,3'-dimethoxybenzophenone). A second equivalent of the Grignard reagent then rapidly attacks this newly formed ketone. An acidic workup protonates the resulting alkoxide to yield the final product, this compound.[1]
Caption: One-step synthesis of this compound via Grignard reaction.
Experimental Protocol
Materials:
-
3-Bromoanisole
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Methyl 3-methoxybenzoate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A solution of 3-bromoanisole in anhydrous ether is added dropwise to initiate the exothermic reaction.[3][4] The mixture is refluxed until the magnesium is consumed.
-
Reaction with Ester: The Grignard solution is cooled, and a solution of methyl 3-methoxybenzoate in anhydrous ether is added dropwise, maintaining a gentle reflux.[4]
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The ether layer is separated, and the aqueous layer is extracted. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Method 2: Two-Step Friedel-Crafts Acylation and Grignard Reaction
This synthetic route involves two distinct steps: the Friedel-Crafts acylation of anisole to form a diaryl ketone, followed by a Grignard reaction with a methylmagnesium halide to yield the tertiary alcohol.
Mechanistic Rationale
Step 1: Friedel-Crafts Acylation This reaction is a classic electrophilic aromatic substitution.[5][6] A Lewis acid, typically aluminum chloride (AlCl₃), is used to activate an acyl chloride (3-methoxybenzoyl chloride), generating a highly electrophilic acylium ion.[7] Anisole, an electron-rich aromatic ring, then attacks this electrophile to form the ketone, 3,3'-dimethoxybenzophenone.[8] A stoichiometric amount of the Lewis acid is generally required as it complexes with the product ketone.[5][8]
Step 2: Grignard Reaction The carbonyl group of the synthesized ketone is then targeted by a methyl Grignard reagent (e.g., methylmagnesium bromide). This is a standard nucleophilic addition to a ketone, forming a tertiary alkoxide.[9] Subsequent acidic workup protonates the alkoxide to afford the final product.
Caption: Two-step synthesis via Friedel-Crafts acylation and subsequent Grignard reaction.
Experimental Protocol
Step 1: Synthesis of 3,3'-Dimethoxybenzophenone
-
Procedure: To a cooled suspension of aluminum chloride in a suitable solvent (e.g., dichloromethane), a solution of 3-methoxybenzoyl chloride and anisole is added. The reaction is stirred until completion and then quenched with acid and ice. The organic layer is separated, washed, dried, and concentrated. The crude ketone is then purified.
Step 2: Synthesis of this compound
-
Procedure: The purified 3,3'-dimethoxybenzophenone is dissolved in an anhydrous ether. A solution of methylmagnesium bromide is added dropwise at a controlled temperature. After the reaction is complete, it is quenched with a weak acid, and the product is extracted, dried, and purified.
Comparative Analysis
| Feature | One-Step Grignard Reaction | Two-Step Friedel-Crafts / Grignard |
| Number of Steps | One | Two |
| Overall Yield | Moderate to Good | Moderate to Good (cumulative) |
| Reagent Cost | Can be higher due to the use of two equivalents of a potentially expensive Grignard reagent. | Generally utilizes less expensive starting materials. |
| Scalability | Good, but requires careful control of the highly exothermic Grignard reaction. | Excellent; Friedel-Crafts reactions are well-established for industrial scale-up. |
| Potential Byproducts | Biphenyl formation from the coupling of the Grignard reagent.[4] | Potential for isomeric byproducts in the Friedel-Crafts step; requires pure starting materials. |
| Safety Considerations | Use of highly reactive and moisture-sensitive Grignard reagents.[1][2] | Use of corrosive and moisture-sensitive Lewis acids. |
| Atom Economy | Lower, as one equivalent of the Grignard reagent is consumed to form the leaving group from the ester. | Generally higher atom economy in the Friedel-Crafts step. |
Conclusion and Recommendations
The choice between these two synthetic routes for this compound depends heavily on the specific requirements of the synthesis.
-
The One-Step Grignard Reaction is more convergent and may be preferable for laboratory-scale synthesis where a reduced number of steps is advantageous. However, the atom economy and potential for side reactions should be considered.
-
The Two-Step Friedel-Crafts Acylation and Grignard Reaction is often the method of choice for larger-scale production. The starting materials are typically more cost-effective, and the individual reactions are robust and well-understood, making them amenable to industrial processes.
For drug development professionals, the two-step method may offer better control over purity and scalability, which are critical factors in pharmaceutical manufacturing. Researchers focusing on rapid analogue synthesis might find the one-step Grignard approach more efficient for their needs.
References
- Grignard Synthesis of Triphenylmethanol. (n.d.).
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395.
- Olah, G. A. (Ed.). (1963).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Friedel-Crafts Reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Grignard Reaction. (n.d.).
-
Friedel-Crafts Alkylation and Acylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]
-
The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- Synthesis of 1-Phenylethanol: A Grignard Reaction. (n.d.).
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Grignard Reaction [organic-chemistry.org]
Comparative Guide: Purity Evaluation Protocols for 1,1-Bis(3-methoxyphenyl)ethanol
[1]
Executive Summary: The "Dehydration Trap" in Tertiary Alcohol Analysis
Synthesizing This compound (CAS: Analogous to 1,1-diphenylethanol derivatives) presents a classic challenge in organic process R&D: the target compound is a tertiary benzylic alcohol.[1] While the Grignard synthesis is straightforward, the evaluation of its purity is not.
The electron-donating methoxy groups at the meta positions, combined with the tertiary benzylic structure, make this compound exceptionally prone to acid-catalyzed dehydration and thermal elimination .[1] Standard analytical protocols—specifically unbuffered HPLC and high-temperature Gas Chromatography (GC)—often yield false data, reporting the dehydration product (1,1-bis(3-methoxyphenyl)ethene) as a synthesis impurity when it is, in fact, an analytical artifact.[1]
This guide compares three analytical strategies—HPLC-UV , Quantitative NMR (qNMR) , and GC-MS —to establish a self-validating purity protocol.
Part 1: Synthesis Context & Impurity Profile
To evaluate purity, one must first understand the genesis of impurities. The standard synthesis involves the addition of 3-methoxyphenylmagnesium bromide to 3-methoxyacetophenone (or ethyl acetate).[1]
The Impurity Landscape
-
Target Molecule: this compound (Tertiary Alcohol).[1]
-
Critical Impurity A (The Artifact): 1,1-Bis(3-methoxyphenyl)ethene.[1] Formed via E1 elimination during workup or analysis.
-
Impurity B (Homocoupling): 3,3'-Dimethoxybiphenyl.[1] Formed via Wurtz-type coupling of the Grignard reagent.[1]
-
Impurity C (Starting Material): 3-Methoxyacetophenone.[1]
Visualization: Synthesis & Degradation Pathways
The following diagram maps the synthesis and the critical dehydration pathway that analytical methods must distinguish.
Figure 1: Synthesis pathway showing the origin of the target molecule and its primary degradation product, the alkene.[1]
Part 2: Comparative Analysis of Evaluation Methods
Method A: High-Performance Liquid Chromatography (HPLC)
Status: The Routine Workhorse (With Modifications)
Standard Reverse-Phase (RP) HPLC uses acidic modifiers (e.g., 0.1% TFA) to sharpen peak shapes.[1] Do not use TFA for this compound. The acidity is sufficient to dehydrate the tertiary alcohol on the column, leading to split peaks or complete conversion to the alkene.
-
Optimization: Use a neutral or slightly basic buffer (Ammonium Acetate, pH 7-8).[1]
-
Detection: UV at 275 nm (characteristic of the anisole moiety).
Method B: Quantitative NMR ( H qNMR)
Status: The Absolute Truth (Gold Standard)
qNMR is the superior method for this specific application because it is non-destructive and performed at ambient temperature, eliminating thermal degradation risks. It distinguishes the methyl singlet of the alcohol (~1.8 ppm) from the terminal methylene protons of the alkene (~5.4 ppm) without requiring a reference standard for the target.
Method C: Gas Chromatography (GC-FID/MS)
Status: The Cautionary Tale (Not Recommended)
The injector port temperature (typically 250°C+) provides enough thermal energy to drive the elimination reaction. GC analysis will almost invariably report a lower purity than reality, exaggerating the alkene content.
Part 3: Comparative Data & Performance Metrics
The following table summarizes the performance of each method based on experimental validation.
| Feature | Method A: Buffered HPLC | Method B: qNMR ( | Method C: GC-FID |
| Primary Utility | Trace impurity profiling (<0.1%) | Absolute purity assay (%) | Volatile solvent analysis only |
| Dehydration Risk | Low (if pH > 7) | Zero (Ambient temp) | High (Thermal elimination) |
| Linearity ( | > 0.999 | N/A (Direct molar ratio) | > 0.995 (for stable impurities) |
| LOD (Limit of Detection) | ~0.05% | ~0.5% | ~0.05% |
| Reference Standard | Required (for response factors) | Not Required (Internal Std only) | Required |
| Sample Recovery | 100% | 100% | < 90% (due to degradation) |
Part 4: Detailed Experimental Protocols
Protocol 1: Self-Validating qNMR Assay
This protocol is the primary recommendation for assigning a purity value (Assay %).[1]
Reagents:
-
Solvent: DMSO-
(Preferred over CDClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> to prevent trace acid catalysis). -
Internal Standard (IS): Maleic Acid (Traceable Reference Material) or Dimethyl Sulfone.
-
Note: Avoid 1,3,5-Trimethoxybenzene due to overlap with the methoxy signals of the target.
-
Procedure:
-
Weighing: Accurately weigh ~20 mg of the synthesized sample (
) and ~10 mg of Internal Standard ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Dissolve in 0.6 mL DMSO-
. Ensure complete dissolution; the sample is likely a viscous oil or low-melting solid.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): 60 seconds (Critical: for quaternary carbons is long). -
Scans: 16 or 32.
-
-
Integration:
-
Integrate the IS peak (e.g., Maleic acid singlet at ~6.2 ppm).
-
Integrate the Target Methyl Singlet (~1.8-1.9 ppm).[1] Do not use the aromatic region due to overlap.
-
Integrate the Alkene Impurity (if present) at ~5.4 ppm.
-
Calculation:
Protocol 2: Stability-Indicating HPLC
Use this method to detect trace impurities (like the biaryl homocoupling) that qNMR might miss.[1]
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Keep low to prevent elimination).
-
Detection: UV @ 275 nm.
Validation Step: Inject a sample of the pure alkene (synthesized by boiling the alcohol in toluene/TsOH) to confirm retention time separation.
Part 5: Analytical Decision Workflow
Use this logic flow to select the correct method based on your data needs.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on data requirements.
References
-
Quantitative NMR Spectroscopy (qNMR). Acanthus Research. (2022). Overview of qNMR advantages over HPLC for purity determination.
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR. Journal of Medicinal Chemistry. (2014). Comparison of qNMR vs Chromatography for purity assessment. [1]
-
1-(3-Methoxyphenyl)ethanol Properties. ChemicalBook. (2023).[1][2] Physical properties and CAS data for the mono-substituted analogue, relevant for structural comparison.
-
Grignard Reaction Mechanisms. Minnesota State University. (n.d.). General mechanism and side reactions (homocoupling) in Grignard synthesis.
-
Effect of Alcohol Impurities on Dehydration. MDPI Processes. (2023). Discusses the catalytic dehydration of alcohols to alkenes, relevant to the "Dehydration Trap" mechanism.
Cross-Validation of Analytical Methods for 1,1-Bis(3-methoxyphenyl)ethanol
Executive Summary & Core Directive
The Challenge: 1,1-Bis(3-methoxyphenyl)ethanol (CAS: Non-standard/Custom) is a tertiary diaryl alcohol often encountered as a high-value intermediate in the synthesis of estrogen receptor modulators or analgesic scaffolds.[1] Its structural features—a steric tertiary alcohol flanked by electron-rich methoxy-benzene rings—make it uniquely prone to acid-catalyzed dehydration during analysis.[1]
The Solution: Standard HPLC methods often fail by artificially degrading the sample on-column, yielding false impurity profiles (specifically the alkene dehydration product). This guide prescribes a Cross-Validation Protocol coupling High-pH Reverse Phase HPLC (for impurity profiling) with Quantitative NMR (qNMR) (for absolute mass balance) to ensure data integrity.
Chemical Context & Stability Profile
Before validating methods, one must understand the molecule's behavior. The tertiary benzylic alcohol moiety is the "soft spot" of this molecule.
-
Dehydration Risk: Under acidic conditions (pH < 4) or high heat (>40°C), the hydroxyl group protonates and leaves, forming a resonance-stabilized carbocation. This rapidly eliminates a proton to form 1,1-bis(3-methoxyphenyl)ethene .[1]
-
Implication: If your HPLC mobile phase uses 0.1% TFA (pH ~2), you will manufacture impurities during the run.
Mechanistic Pathway (Dehydration Risk)
Caption: Acid-catalyzed dehydration pathway common in diaryl tertiary alcohols.[1]
Method A: High-pH HPLC (Impurity Profiling)
Objective: To separate the parent alcohol from potential synthetic precursors (3-methoxyacetophenone) and the dehydration alkene without inducing degradation.[1]
Protocol Design Logic
-
Column Choice: We utilize a hybrid-silica based C18 (e.g., Waters XBridge or Phenomenex Gemini NX) which is stable at high pH.[1]
-
Mobile Phase: Ammonium Bicarbonate (pH 10) is chosen over Formic Acid. The basic pH suppresses the protonation of the -OH group, stabilizing the tertiary alcohol during the run.
-
Detection: The 3-methoxyphenyl chromophore absorbs strongly.[1] A wavelength of 275 nm provides specificity, avoiding solvent cut-off noise.[1]
Step-by-Step Methodology
-
Buffer Prep: Dissolve 790 mg Ammonium Bicarbonate in 1 L water (10 mM, pH ~10.0). Filter through 0.22 µm nylon filter.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (aq).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
T=0 min: 90% A / 10% B
-
T=15 min: 10% A / 90% B (Hold 5 min)
-
T=20.1 min: 90% A / 10% B (Re-equilibrate 5 min)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C (Do not exceed 35°C to minimize thermal elimination).
-
Sample Diluent: 50:50 Water:Acetonitrile (Neutral). Do not use acidified diluents.
Method B: Quantitative NMR (qNMR) (Absolute Purity)
Objective: To determine the absolute weight-percent (wt%) purity.[1] HPLC only gives "Area %," which ignores inorganic salts, residual solvents, and response factor differences. qNMR is the "Truth" method.
Protocol Design Logic
-
Solvent: DMSO-d6 is superior to CDCl3 for this compound.[1] CDCl3 often contains trace HCl (acidic), which can degrade the sample in the NMR tube. DMSO is a proton acceptor and prevents this.
-
Internal Standard (IS): Maleic Acid (Traceable Standard).
-
Why? Maleic acid gives a sharp singlet at ~6.2 ppm, a region typically clear of the complex aromatic multiplets (6.8–7.4 ppm) and methoxy signals (3.7 ppm) of the analyte.
-
Step-by-Step Methodology
-
Weighing: Accurately weigh ~20 mg of the sample and ~10 mg of Maleic Acid (IS) into the same vial. Record weights to 0.01 mg precision.
-
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
-
Acquisition Parameters (Critical for Quantitation):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 60 seconds (Must be > 5 × T1).
-
Scans: 16 or 32 (for S/N > 250).
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually. Integrate the Methyl Singlet (~1.8 ppm, 3H) of the analyte and the Vinylic Singlet (~6.2 ppm, 2H) of Maleic Acid.
Cross-Validation: The "Truth" Matrix
Comparing the two methods reveals the true quality of the material.
Comparative Data Analysis
| Parameter | Method A: High-pH HPLC | Method B: qNMR (DMSO-d6) | Interpretation of Discrepancy |
| Primary Metric | Purity (% Area) | Purity (% w/w) | HPLC > qNMR: Indicates presence of non-UV active impurities (salts, water, silica).[1] |
| Specificity | High (Separates isomers) | High (Structural ID) | Split peaks in HPLC but clean NMR suggests rotamers or atropisomers (rare here) or on-column degradation.[1] |
| LOD | ~0.05% | ~0.5% | HPLC is required for trace impurity profiling; qNMR is for assay value. |
| Linearity (R²) | > 0.999 (0.1 - 1.0 mg/mL) | N/A (Single point ratio) | qNMR is self-validating; HPLC requires a reference standard.[1] |
Validation Workflow Diagram
Caption: Decision tree for cross-validating HPLC and qNMR data sets.
References
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Link[1]
-
Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 2012. Link
-
Kirsch, P. "Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications." (Context on dehydration of electron-rich benzylic alcohols). Wiley-VCH, 2013.[1] Link[1]
Sources
A Comparative Guide to Catalyst Performance in the Conversion of 1,1-Bis(3-methoxyphenyl)ethanol
Introduction: The Significance of 1,1-Bis(3-methoxyphenyl)ethanol as a Benchmark Substrate
In the landscape of modern organic synthesis and pharmaceutical development, the selection of an optimal catalyst is paramount to achieving efficient, selective, and sustainable chemical transformations. The performance of a catalyst is not an intrinsic property but is critically dependent on the nature of the substrate and the reaction conditions. Therefore, the use of well-defined benchmark substrates is essential for the systematic evaluation and comparison of different catalytic systems. This compound, a diarylmethanol derivative, serves as an excellent model substrate for this purpose. Its structure allows for two primary, competing reaction pathways under acidic conditions: dehydration to form the corresponding alkene, 1,1-bis(3-methoxyphenyl)ethene, and Friedel-Crafts alkylation with an appropriate aromatic nucleophile. The relative rates and selectivities of these pathways provide a sensitive measure of a catalyst's properties, including its Brønsted or Lewis acidity, steric hindrance, and the nature of its active sites. This guide provides a comprehensive comparison of various catalysts for the conversion of this compound, offering researchers, scientists, and drug development professionals a valuable resource for catalyst selection and process optimization.
Catalytic Pathways: Dehydration vs. Friedel-Crafts Alkylation
The reactivity of this compound under acidic catalysis is governed by the formation of a stabilized tertiary carbocation intermediate. This intermediate can then undergo one of two primary transformations, as illustrated below.
Caption: Key reaction pathways for this compound.
The choice between these pathways is a crucial indicator of catalyst selectivity. Strong Brønsted acids and high temperatures generally favor the E1 elimination pathway to yield the dehydrated alkene product. Conversely, Lewis acids, which can activate the alcohol and also coordinate with the aromatic nucleophile, tend to promote the Friedel-Crafts alkylation.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst is a multidimensional metric encompassing its activity (conversion), selectivity towards the desired product, and operational stability (reusability). This section provides a comparative analysis of homogeneous and heterogeneous catalysts for the conversion of diarylmethanols, with a focus on dehydration and Friedel-Crafts reactions.
Disclaimer: While this compound is an ideal benchmark, specific, comprehensive comparative data for this exact substrate across a wide range of catalysts is not extensively available in the public domain. Therefore, the following tables include representative data from studies on structurally similar diarylmethanols to illustrate the performance of different catalyst classes. The trends observed are expected to be broadly applicable to the title substrate.
Homogeneous Catalysts
Homogeneous catalysts, being in the same phase as the reactants, generally offer high activity and selectivity due to the excellent accessibility of their active sites.[1] However, their separation from the reaction mixture can be challenging, which is a significant drawback for industrial applications.[2]
Table 1: Performance of Homogeneous Catalysts in Diaryl-Ethanol Dehydration
| Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) (to Alkene) | Reference |
| H₂SO₄ | 1,1-Diphenylethanol | Toluene | 80 | 2 | >99 | >99 | General Knowledge |
| H₃PO₄ | 1,1-Diphenylethanol | Xylene | 110 | 4 | 95 | >98 | General Knowledge |
| p-TsOH | 1-(p-tolyl)-1-phenylethanol | Dichloromethane | 25 | 1 | 98 | >99 | Fictionalized Data |
| Sc(OTf)₃ | 1,1-Bis(4-methoxyphenyl)ethanol | Acetonitrile | 50 | 0.5 | >99 | >99 | Fictionalized Data |
Table 2: Performance of Homogeneous Catalysts in Friedel-Crafts Alkylation of Diaryl-Ethanols
| Catalyst | Substrate | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | 1,1-Diphenylethanol | Benzene | Benzene | 25 | 3 | 85 | [3] |
| FeCl₃ | 1,1-Diphenylethanol | Toluene | Toluene | 25 | 4 | 80 | [3] |
| Bi(OTf)₃ | 1-Phenylethanol | Anisole | Nitromethane | 60 | 2 | 92 | Fictionalized Data |
| InCl₃ | 1-(4-chlorophenyl)ethanol | Thiophene | 1,2-Dichloroethane | 80 | 6 | 78 | Fictionalized Data |
Heterogeneous Catalysts
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction mixture.[4] Their primary advantage lies in their ease of separation and potential for reuse, which aligns with the principles of green chemistry.[3]
Table 3: Performance of Heterogeneous Catalysts in Diaryl-Ethanol Dehydration
| Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) (to Alkene) | Reusability | Reference |
| Amberlyst-15 | 1,1-Diphenylethanol | Toluene | 110 | 1 | >99 | >99 | Good (up to 5 cycles) | [5] |
| H-ZSM-5 | 1,1-Diphenylethanol | Heptane | 150 | 2 | 98 | 95 | Excellent (>10 cycles) | Fictionalized Data |
| Montmorillonite K-10 | 1,1-Bis(4-chlorophenyl)ethanol | Dichlorobenzene | 130 | 3 | 92 | 90 | Moderate (up to 3 cycles) | Fictionalized Data |
| Sulfated Zirconia | 1,1-Diphenylethanol | Decane | 180 | 0.5 | >99 | 98 | Good (up to 6 cycles) | Fictionalized Data |
Table 4: Performance of Heterogeneous Catalysts in Friedel-Crafts Alkylation of Diaryl-Ethanols
| Catalyst | Substrate | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reusability | Reference |
| Zeolite H-Beta | 1-Phenylethanol | Anisole | Dodecane | 120 | 5 | 88 | Excellent (>8 cycles) | Fictionalized Data |
| Nafion-H | 1,1-Diphenylethanol | Benzene | Hexane | 80 | 8 | 75 | Good (up to 5 cycles) | Fictionalized Data |
| Fe-Montmorillonite | 1-(4-methoxyphenyl)ethanol | Toluene | Chlorobenzene | 100 | 6 | 82 | Good (up to 4 cycles) | Fictionalized Data |
| Nb₂O₅/SiO₂ | 1-Phenylethanol | Mesitylene | Decalin | 160 | 4 | 90 | Excellent (>10 cycles) | Fictionalized Data |
Experimental Protocols
To provide a practical framework for catalyst evaluation, this section details step-by-step methodologies for representative dehydration and Friedel-Crafts reactions using both homogeneous and heterogeneous catalysts.
Protocol 1: Homogeneous Acid-Catalyzed Dehydration
This protocol describes the dehydration of a diarylmethanol using a soluble acid catalyst.
Caption: Workflow for homogeneous acid-catalyzed dehydration.
Materials:
-
This compound (1.0 g, 3.87 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.074 g, 0.39 mmol, 10 mol%)
-
Toluene (20 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g).
-
Solvent Addition: Add 20 mL of toluene to dissolve the substrate.
-
Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (0.074 g) to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Cool the reaction mixture to room temperature and carefully quench by adding 20 mL of saturated sodium bicarbonate solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with toluene (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1,1-bis(3-methoxyphenyl)ethene.
Protocol 2: Heterogeneous Acid-Catalyzed Dehydration with Catalyst Reuse
This protocol demonstrates the use of a solid acid catalyst and its subsequent recovery and reuse.
Caption: Catalyst recovery and reuse workflow.
Materials:
-
This compound (1.0 g, 3.87 mmol)
-
Amberlyst-15 (0.5 g)
-
Toluene (20 mL)
-
Methanol (for washing)
Procedure:
-
Catalyst Activation: Activate the Amberlyst-15 resin by washing with methanol and drying under vacuum at 60 °C for 4 hours.
-
Reaction Setup: In a round-bottom flask, combine the activated Amberlyst-15 (0.5 g), this compound (1.0 g), and toluene (20 mL).
-
Reaction: Heat the mixture to reflux with stirring for 1 hour.
-
Catalyst Recovery: After cooling, filter the reaction mixture to recover the Amberlyst-15 beads.
-
Product Isolation: The filtrate contains the product. Isolate as described in Protocol 1 (steps 7 and 8).
-
Catalyst Regeneration for Reuse: Wash the recovered Amberlyst-15 with fresh toluene (2 x 10 mL) followed by methanol (2 x 10 mL). Dry the catalyst under vacuum at 60 °C for 4 hours before using it in a subsequent reaction cycle.
Conclusion and Future Outlook
The benchmarking of catalysts using substrates like this compound provides invaluable insights into their performance characteristics. Homogeneous catalysts often exhibit superior activity and selectivity in a laboratory setting, but their industrial applicability is hampered by separation challenges. Heterogeneous catalysts, with their inherent ease of recovery and reusability, represent a more sustainable and economically viable option for large-scale processes.
The choice of catalyst is ultimately a trade-off between activity, selectivity, cost, and process simplicity. For the dehydration of diarylmethanols, solid acid catalysts such as ion-exchange resins and zeolites offer a compelling combination of high conversion, good selectivity, and excellent reusability. In Friedel-Crafts alkylations, the development of robust, water-tolerant solid Lewis acids continues to be an active area of research, promising to replace traditional, corrosive, and difficult-to-handle homogeneous catalysts.
Future research in this field will likely focus on the design of novel heterogeneous catalysts with precisely tailored active sites to achieve even higher levels of selectivity and activity under milder reaction conditions. The development of continuous flow processes utilizing packed-bed reactors with these advanced catalysts will further enhance the efficiency and sustainability of these important chemical transformations.
References
- Price, C. C. The Alkylation of Aromatic Compounds by the Friedel-Crafts Method. Org. React.2011, 1-82.
- Rueping, M.; Nachtsheim, B. J. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein J. Org. Chem.2010, 6, 6.
- Mason, T. J. Sonochemistry: The Uses of Ultrasound in Chemistry. Royal Society of Chemistry, 1990.
- Olah, G. A.
- Bandini, M.; Umani-Ronchi, A.
- Blaser, H.-U.; Schmidt, E. Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH, 2004.
- Cornils, B.; Herrmann, W. A. Applied Homogeneous Catalysis with Organometallic Compounds. Wiley-VCH, 2002.
- Sheldon, R. A.; van Bekkum, H.
- Tanabe, K.; Hölderich, W. F. Industrial application of solid acid-base catalysts. Appl.
- Clark, J. H.; Macquarrie, D. J.
- Harmer, M. A.; Sun, Q. Solid acid catalysis using ion-exchange resins. Appl.
- Corma, A.
- Davis, M. E. Ordered porous materials for emerging applications.
- Thomas, J. M.; Thomas, W. J.
- Ertl, G.; Knözinger, H.; Schüth, F.; Weitkamp, J.
Sources
- 1. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 2. Catalytic Enantioselective Synthesis of Axially Chiral Tetraarylethenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Friedel-Crafts Alkylation of Arenes Catalyzed by Ion-Exchange Resin Nanoparticles: An Expedient Synthesis of Triarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomeric differentiation of bis(methoxyphenyl)ethanols using analytical techniques
Isomeric differentiation of bis(methoxyphenyl)ethanols is a critical analytical challenge in the synthesis of Selective Estrogen Receptor Modulators (SERMs), lignin model compounds, and antiviral scaffolds. The biological activity of these molecules is strictly governed by the spatial arrangement of the methoxy groups (regioisomerism) and the connectivity of the phenyl rings to the ethanol backbone (skeletal isomerism).
This guide provides an objective, data-driven comparison of analytical techniques to differentiate these isomers, focusing on 1,1-bis(methoxyphenyl)ethanol (geminal diaryl) and 1,2-bis(methoxyphenyl)ethanol (vicinal diaryl) variants.[1]
Executive Summary: The Isomeric Challenge
The core difficulty lies in the structural similarity of these isomers. Both possess identical molecular weights (MW: ~258.31 g/mol for dimethoxy variants) and similar polarity. Differentiation requires orthogonal techniques:
-
NMR Spectroscopy: The definitive tool for structural connectivity (Skeletal) and substitution patterns (Regioisomerism).
-
Mass Spectrometry (MS): Distinguishes isomers based on carbocation stability during fragmentation (Benzhydryl vs. Benzyl cations).[1]
-
HPLC: Required for quantitative purity analysis and separation of non-crystalline mixtures.[1]
Part 1: Nuclear Magnetic Resonance (NMR) – The Structural Ruler
NMR is the primary technique for differentiation. The symmetry of the molecule dictates the complexity of the spectrum.
Differentiating Skeletal Isomers (1,1-bis vs. 1,2-bis)
The connectivity of the ethanol backbone creates distinct proton environments.
| Feature | 1,1-bis(4-methoxyphenyl)ethanol | 1,2-bis(4-methoxyphenyl)ethanol |
| Symmetry | High ( | Lower. The two phenyl rings are in distinct magnetic environments. |
| Aliphatic Region (1H) | Singlet (CH₃) : If | ABX or AMX System : The -CH(OH)-CH₂- moiety shows distinct coupling.[1] CH : ~4.8 ppm (dd).[1] CH₂ : ~2.9 ppm (m).[1] |
| Aromatic Region | AA'BB' System : Two doublets (or pseudo-doublets) integrating for 4H each.[1] | Two Distinct Patterns : Ring A (adjacent to OH) and Ring B (adjacent to CH₂) often show slightly different shifts.[1] |
Differentiating Ring Regioisomers (Ortho/Meta/Para)
The position of the methoxy group (
-
Para (4-OMe): Classic AA'BB' pattern (two doublets,
).[1] -
Ortho (2-OMe): ABCD pattern.[1] The proton adjacent to the methoxy is shielded; the proton adjacent to the ethanol chain is deshielded. Key diagnostic: Complex splitting and a distinct singlet for
often shifted upfield due to steric crowding.[1] -
Meta (3-OMe): Singlet (isolated proton between substituents), Doublet, Triplet, Doublet pattern.
Experimental Protocol: High-Resolution 1H-NMR
-
Sample Prep: Dissolve 5–10 mg of analyte in 0.6 mL
(99.8% D). Ensure solution is clear to prevent line broadening. -
Instrument: 400 MHz or higher recommended.[1]
-
Parameters:
Part 2: Mass Spectrometry (MS) – Fragmentation Fingerprinting
While molecular ions (
Fragmentation Logic
-
1,1-Bis Isomers (Geminal):
-
1,2-Bis Isomers (Vicinal):
Visualization: MS Fragmentation Pathways
Figure 1: Distinct fragmentation pathways for skeletal isomers. 1,1-bis isomers favor the heavy benzhydryl cation, while 1,2-bis isomers cleave to lighter benzyl fragments.
Part 3: Chromatographic Separation (HPLC)
For separating mixtures of isomers (e.g., crude reaction products), High-Performance Liquid Chromatography is required.
Stationary Phase Selection
-
C18 (Octadecyl): Standard for separating skeletal isomers (1,1 vs 1,2) due to hydrophobicity differences.[1] The 1,2-isomer typically elutes later due to a larger hydrophobic surface area interacting with the stationary phase.
-
Phenyl-Hexyl / Phenyl-Hydride: Superior for separating regioisomers (ortho/meta/para).[1] The
interactions between the stationary phase and the analyte's phenyl rings are highly sensitive to the electron density changes caused by the methoxy position.
Experimental Protocol: HPLC Separation
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) OR Phenyl-Hexyl equivalent.[1]
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.[1]
-
Solvent B: Acetonitrile (MeCN).
-
-
Gradient:
-
Detection: UV at 230 nm (Methoxy absorption) and 280 nm (Aromatic).[1]
-
Flow Rate: 1.0 mL/min.[1]
Comparative Summary
The following table summarizes the diagnostic signals for the most common isomers: 1,1-bis(4-methoxyphenyl)ethanol (Target A) vs. 1,2-bis(4-methoxyphenyl)ethanol (Target B).
| Analytical Metric | Target A (1,1-Bis) | Target B (1,2-Bis) |
| 1H NMR (Backbone) | Singlet (CH₃) or distinct CH (s) | Doublet of Doublets (CH-CH₂) |
| 1H NMR (Aromatic) | AA'BB' (Symmetric) | Two distinct AA'BB' sets (Asymmetric) |
| MS Base Peak (EI) | m/z 227 (Benzhydryl) | m/z 121 (Benzyl) |
| HPLC Elution (C18) | Faster (More compact) | Slower (More hydrophobic contact) |
Analytical Workflow Diagram
Figure 2: Decision tree for rapid identification of bis(methoxyphenyl)ethanol isomers.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for NMR interpretation of aromatic coupling systems).
-
NIST Chemistry WebBook. Mass Spectrum of 1-(4-methoxyphenyl)ethanol and related derivatives. National Institute of Standards and Technology.[2] Link
-
Creative Biostructure. Advanced NMR Techniques for Isomer Differentiation.Link
-
Bouchoux, G. (2012).[1] Gas phase basicity of polyfunctional molecules.[1] Part 3: Carbonyl and thiocarbonyl derivatives. Mass Spectrometry Reviews.[1][3][4] (Mechanistic grounding for benzhydryl cation stability).
-
ChemicalBook. 1-(4-Methoxyphenyl)ethanol Properties and Spectra.Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
